Dolo-adamon
Description
BenchChem offers high-quality Dolo-adamon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dolo-adamon including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
76404-03-0 |
|---|---|
Molecular Formula |
C63H88BrN7NaO15PS |
Molecular Weight |
1349.3 g/mol |
IUPAC Name |
sodium;(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium;5-[(E)-but-2-enyl]-5-ethyl-1,3-diazinane-2,4,6-trione;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;phosphoric acid;bromide |
InChI |
InChI=1S/C22H34NO.C18H21NO3.C13H17N3O4S.C10H14N2O3.BrH.Na.H3O4P/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;;;1-5(2,3)4/h7-13,18-19,21H,5-6,14-17H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;4-8H,9H2,1-3H3,(H,18,19,20);3,5H,4,6H2,1-2H3,(H2,11,12,13,14,15);1H;;(H3,1,2,3,4)/q+1;;;;;+1;/p-2/b;;;5-3+;;;/t;11-,12+,13-,17-,18-;;;;;/m.0...../s1 |
InChI Key |
IHLZVFOOQHAIKA-PYDYUIDCSA-L |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC=CC.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].[Br-] |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)C/C=C/C.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OP(=O)(O)O.[Na+].[Br-] |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC=CC.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].[Br-] |
Synonyms |
Dolo-Adamon |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Multi-Targeted Nociceptive Blockade of Dolo-adamon: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dolo-adamon is a complex analgesic agent leveraging a multi-pronged approach to nociception management through the synergistic action of its four active components: codeine phosphate, dipyrone (metamizole), crotarbital, and ciclonium bromide. This technical guide delineates the individual and combined mechanisms of action of these constituents, providing a comprehensive overview of their roles in attenuating pain signals. By targeting distinct yet complementary pathways in the peripheral and central nervous systems, Dolo-adamon achieves a broad-spectrum analgesic effect. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades and logical relationships to furnish a thorough understanding of Dolo-adamon's core pharmacological principles.
Introduction to Nociception and Dolo-adamon's Therapeutic Strategy
Nociception is the complex neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain. It involves a cascade of events, from the activation of peripheral nociceptors to the transmission of signals through the spinal cord to higher brain centers. The sensation of pain is a critical protective mechanism, yet its chronic or severe manifestation necessitates pharmacological intervention.
Dolo-adamon employs a rational polypharmacy approach, combining four active ingredients that act on different stages of the nociceptive pathway. This strategy aims to achieve superior analgesia with potentially lower doses of individual components, thereby mitigating the risk of adverse effects. The components and their primary roles are:
-
Codeine Phosphate: An opioid analgesic that provides centrally mediated pain relief.
-
Dipyrone (Metamizole): A non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and spasmolytic properties.
-
Crotarbital: A barbiturate derivative that contributes a sedative and anxiolytic effect, indirectly influencing the perception of pain.
-
Ciclonium Bromide: An antimuscarinic agent that primarily targets smooth muscle spasms, a common source of visceral pain.
Core Mechanisms of Action of Dolo-adamon Constituents
Codeine Phosphate: Central Opioid-Mediated Analgesia
Codeine is a prodrug that exerts its analgesic effects primarily after its metabolic conversion to morphine in the liver by the cytochrome P450 enzyme CYP2D6.[1][2] Morphine is a potent agonist of the μ-opioid receptor (MOR), a G protein-coupled receptor located throughout the central nervous system (CNS).[1][2]
Signaling Pathway:
The binding of morphine to MORs on presynaptic and postsynaptic neurons in the spinal cord and brainstem initiates a cascade of inhibitory signals:
-
Inhibition of Neurotransmitter Release: Activation of presynaptic MORs inhibits the opening of voltage-gated Ca²⁺ channels, reducing the influx of calcium and subsequently decreasing the release of excitatory neurotransmitters such as substance P and glutamate from nociceptive primary afferents.
-
Hyperpolarization of Postsynaptic Neurons: Activation of postsynaptic MORs opens G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential in response to nociceptive input.
These actions collectively dampen the transmission of pain signals from the periphery to the brain.
Dipyrone (Metamizole): A Multifaceted Non-Opioid Analgesic
The mechanism of action of dipyrone is not fully elucidated but is known to be distinct from traditional NSAIDs. Its analgesic effects are believed to stem from a combination of central and peripheral actions.[3]
Key Mechanisms:
-
Cyclooxygenase (COX) Inhibition: Dipyrone is a weak inhibitor of COX-1 and COX-2 in the periphery, which may account for its comparatively lower gastrointestinal side effects.[4][5] However, it is suggested to be a more potent inhibitor of a central variant of COX, sometimes referred to as COX-3, which is involved in prostaglandin synthesis in the brain.[4][5] This central inhibition of prostaglandins is thought to be a primary contributor to its analgesic and antipyretic effects.
-
Activation of Opioidergic and Cannabinoid Systems: Preclinical studies suggest that dipyrone's analgesic effect may be partially mediated through the activation of the endogenous opioid and cannabinoid systems.[5][6][7] This may involve the potentiation of descending pain-modulating pathways.
-
Spasmolytic Activity: Dipyrone also possesses spasmolytic properties, which are beneficial in treating pain associated with smooth muscle contraction.
Crotarbital: Sedative and Anxiolytic Contribution
Crotarbital is a barbiturate derivative with sedative and hypnotic properties.[2] While not a direct analgesic, its inclusion in Dolo-adamon serves to modulate the affective component of pain. By inducing sedation and reducing anxiety, crotarbital can increase a patient's pain threshold and alter the subjective experience of pain.
Mechanism of Action:
Barbiturates, including crotarbital, act as positive allosteric modulators of the GABA-A receptor.[8] They bind to a site on the receptor distinct from the GABA binding site and potentiate the effect of GABA by increasing the duration of chloride channel opening. This leads to a prolonged influx of chloride ions, hyperpolarization of the neuron, and a general depression of the central nervous system.
Ciclonium Bromide: Targeting Visceral Pain
Ciclonium bromide is an antimuscarinic agent that exerts a spasmolytic effect on smooth muscle.[9] This is particularly relevant for the management of visceral pain, which often arises from the cramping or distension of hollow organs.
Mechanism of Action:
Ciclonium bromide acts as a competitive antagonist of acetylcholine at muscarinic receptors on smooth muscle cells.[9] By blocking the action of acetylcholine, it prevents the intracellular signaling cascade that leads to smooth muscle contraction, thereby relieving spasms and the associated pain.
Quantitative Data and Synergistic Interactions
The combination of multiple active ingredients in Dolo-adamon suggests a synergistic or additive analgesic effect. While comprehensive clinical data on the specific formulation of Dolo-adamon is limited, preclinical and clinical studies on the individual components and similar combinations provide valuable insights.
Table 1: Quantitative Analgesic Data for Dolo-adamon Components
| Component | Parameter | Value | Species/Model | Reference |
| Codeine | Number Needed to Treat (NNT) | 12 (for 50% pain relief with 60 mg) | Human, postoperative pain | [10] |
| Dipyrone | Number Needed to Treat (NNT) | 2.4 (for 50% pain relief with 500 mg) | Human, postoperative pain | [3] |
| Codeine + Dipyrone | Interaction | Synergistic | Rat, PIFIR model | [11] |
| Crotarbital | Sedative/Hypnotic Dose | Not available in recent literature | - | - |
| Ciclonium Bromide | Spasmolytic Effect | Inhibition of meal-stimulated motility | Human, irritable bowel syndrome | [12] |
Note: Data for crotarbital and ciclonium bromide specifically in nociceptive models are scarce in publicly available literature.
Studies on the combination of opioids and NSAIDs, such as codeine and dipyrone, have demonstrated synergistic interactions, meaning the combined effect is greater than the sum of their individual effects.[11] This allows for the use of lower doses of each component, potentially reducing the incidence of dose-related side effects.
Experimental Protocols for Assessing Nociception
The analgesic properties of the components of Dolo-adamon and their combination can be evaluated using a variety of established preclinical and clinical experimental protocols.
Preclinical Models of Nociception
a) Thermal Nociception (Hot Plate Test):
-
Objective: To assess the response to a thermal stimulus.
-
Methodology: A mouse or rat is placed on a metal plate maintained at a constant temperature (e.g., 55°C). The latency to a nocifensive response (e.g., licking a paw, jumping) is recorded. An increase in latency indicates an analgesic effect.
-
Application: Useful for evaluating centrally acting analgesics like opioids.
b) Chemical Nociception (Writhing Test):
-
Objective: To assess the response to a chemical irritant that induces visceral pain.
-
Methodology: An intraperitoneal injection of a dilute solution of acetic acid or other irritant is administered to a mouse. The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted over a defined period. A reduction in the number of writhes indicates analgesia.
-
Application: Suitable for evaluating a broad range of analgesics, including NSAIDs and opioids.
c) Mechanical Nociception (von Frey Test):
-
Objective: To measure the threshold for mechanical allodynia or hyperalgesia.
-
Methodology: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of a rodent's paw. The filament that elicits a withdrawal response 50% of the time is determined as the paw withdrawal threshold. An increase in the threshold indicates an antinociceptive effect.
-
Application: Commonly used in models of neuropathic and inflammatory pain.
Conclusion
Dolo-adamon represents a sophisticated approach to pain management, integrating four active ingredients with distinct but complementary mechanisms of action. The central opioid analgesia of codeine, the multifaceted actions of dipyrone on central and peripheral pathways, the sedative properties of crotarbital, and the spasmolytic effects of ciclonium bromide converge to provide a comprehensive blockade of nociceptive signaling. This multi-targeted strategy underscores the potential for enhanced analgesic efficacy and an improved safety profile through synergistic interactions. Further research into the precise quantitative contributions and synergistic relationships of all four components in various pain models will be invaluable for optimizing the clinical application of this and similar combination analgesics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mims.com [mims.com]
- 3. What is the mechanism of Bromisoval? [synapse.patsnap.com]
- 4. [Antinociceptive mechanism of action of paracetamol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.md [reference.md]
- 6. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient receptor potential channel involvement in antinociceptive effect of citral in orofacial acute and chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive and Anti-Inflammatory Effects of Recombinant Crotamine in Mouse Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dipyrone is the preferred nonopioid analgesic for the treatment of acute and chronic pain. A survey of clinical practice in German-speaking countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
In-Depth Pharmacological Profile of Dolo-adamon Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dolo-adamon is a combination pharmaceutical product comprising four active ingredients: codeine, dipyrone, crotarbital, and ciclonium bromide. This technical guide provides a comprehensive analysis of the pharmacological properties of each component, focusing on their mechanisms of action, pharmacokinetic profiles, and available quantitative data from experimental studies. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Codeine
Codeine is an opioid analgesic and antitussive agent. It is a prodrug that requires metabolic conversion to its active form, morphine, to exert its primary analgesic effects.
Mechanism of Action
Codeine's pharmacological activity is primarily mediated through its conversion to morphine by the cytochrome P450 enzyme CYP2D6 in the liver. Morphine is a potent agonist of the μ-opioid receptor (MOR) in the central nervous system (CNS). The binding of morphine to MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which results in reduced intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates neuronal excitability and nociceptive signal transmission, leading to analgesia.
Codeine itself has a weak affinity for opioid receptors. Its antitussive effects are believed to be mediated by its action on cough centers in the medulla oblongata, though the precise mechanism is not fully elucidated.
Pharmacokinetics
The pharmacokinetic profile of codeine is well-characterized, with key parameters summarized in the table below.
| Parameter | Value | Species | Reference |
| Bioavailability | ~50-60% | Human | [Not specified] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Human | [Not specified] |
| Volume of Distribution (Vd) | 3-6 L/kg | Human | [Not specified] |
| Plasma Protein Binding | ~7-25% | Human | [Not specified] |
| Elimination Half-life (t1/2) | 2.5-3 hours | Human | [Not specified] |
| Metabolism | Hepatic (primarily via CYP2D6 to morphine, and CYP3A4 to norcodeine) | Human | [Not specified] |
| Excretion | Primarily renal | Human | [Not specified] |
Experimental Protocols
Study of Codeine's Analgesic Effect in a Murine Model:
-
Objective: To assess the analgesic efficacy of codeine.
-
Method: Male Swiss mice are administered codeine orally at varying doses. Analgesic activity is evaluated using the hot plate test at 30, 60, 90, and 120 minutes post-administration. The latency to a painful response (e.g., licking paws, jumping) is recorded.
-
Data Analysis: The increase in pain threshold is calculated as a percentage of the maximum possible effect (% MPE). Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Dipyrone (Metamizole)
Dipyrone is a non-opioid analgesic, antipyretic, and spasmolytic agent. It is a prodrug that is rapidly hydrolyzed to its active metabolites.
Mechanism of Action
The precise mechanism of action of dipyrone is not fully understood but is believed to be multifactorial. It is hydrolyzed in the gastrointestinal tract to the active metabolite 4-methylaminoantipyrine (MAA), which is then further metabolized to 4-aminoantipyrine (AA). These metabolites are thought to exert their effects through:
-
Inhibition of Cyclooxygenase (COX): Dipyrone and its metabolites may inhibit COX-1 and COX-2 enzymes in the central and peripheral nervous systems, thereby reducing prostaglandin synthesis, which are key mediators of pain and fever.
-
Activation of Opioid and Cannabinoid Systems: Some evidence suggests that dipyrone's analgesic effects may involve the activation of endogenous opioid and cannabinoid pathways.
-
Modulation of Ion Channels: Dipyrone may also modulate the activity of certain ion channels involved in nociception.
Pharmacokinetics
Key pharmacokinetic parameters for dipyrone's active metabolite, MAA, are provided below.
| Parameter | Value | Species | Reference |
| Bioavailability (of MAA) | ~85% (oral) | Human | [Not specified] |
| Time to Peak Plasma Concentration (Tmax) | 1.2-2.0 hours | Human | [Not specified] |
| Plasma Protein Binding (MAA) | ~58% | Human | [Not specified] |
| Elimination Half-life (t1/2 of MAA) | 2.5-4.0 hours | Human | [Not specified] |
| Metabolism | Hydrolyzed to MAA, then to AA and other metabolites | Human | [Not specified] |
| Excretion | Primarily renal | Human | [Not specified] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay:
-
Objective: To determine the inhibitory effect of dipyrone metabolites on COX-1 and COX-2 activity.
-
Method: Ovine COX-1 and human recombinant COX-2 enzymes are used. The assay measures the conversion of arachidonic acid to prostaglandin E2 (PGE2). Dipyrone metabolites (MAA and AA) are pre-incubated with the enzymes at various concentrations before the addition of arachidonic acid. The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA).
-
Data Analysis: The concentration of the metabolite that causes 50% inhibition of enzyme activity (IC50) is calculated from concentration-response curves.
Crotarbital
Crotarbital, also known as crotylbarbital, is a barbiturate derivative with sedative and hypnotic properties.
Mechanism of Action
As a barbiturate, crotarbital is believed to exert its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a general depression of the central nervous system.
Pharmacokinetics
Quantitative pharmacokinetic data for crotarbital is not extensively available in recent literature. General properties of intermediate-acting barbiturates suggest it would be well-absorbed orally, undergo hepatic metabolism, and be excreted renally.
| Parameter | Value | Species | Reference |
| Bioavailability | Data not available | - | - |
| Time to Peak Plasma Concentration (Tmax) | Data not available | - | - |
| Volume of Distribution (Vd) | Data not available | - | - |
| Plasma Protein Binding | Data not available | - | - |
| Elimination Half-life (t1/2) | Data not available | - | - |
| Metabolism | Presumed hepatic | - | - |
| Excretion | Presumed renal | - | - |
Experimental Protocols
Electrophysiological Studies on GABA-A Receptors:
-
Objective: To characterize the modulatory effects of crotarbital on GABA-A receptor function.
-
Method: Whole-cell patch-clamp recordings are performed on cultured neurons or cells expressing recombinant GABA-A receptors. GABA is applied to elicit a chloride current. Crotarbital is then co-applied with GABA at various concentrations to determine its effect on the amplitude and duration of the GABA-induced current.
-
Data Analysis: Concentration-response curves are generated to quantify the potentiation of the GABA response by crotarbital.
Ciclonium Bromide
Ciclonium bromide is an antimuscarinic agent, also referred to as a parasympatholytic, used for its smooth muscle relaxant properties.
Mechanism of Action
Ciclonium bromide acts as a competitive antagonist of acetylcholine at muscarinic receptors. By blocking the action of acetylcholine, it reduces parasympathetic stimulation of smooth muscle, leading to relaxation. This is particularly relevant in the gastrointestinal and urinary tracts, where it can alleviate spasms.
Pharmacokinetics
Detailed and recent pharmacokinetic data for ciclonium bromide in humans is scarce. As a quaternary ammonium compound, its absorption from the gastrointestinal tract is generally poor, and it is not expected to cross the blood-brain barrier to a significant extent.
| Parameter | Value | Species | Reference |
| Bioavailability | Data not available | - | - |
| Time to Peak Plasma Concentration (Tmax) | Data not available | - | - |
| Volume of Distribution (Vd) | Data not available | - | - |
| Plasma Protein Binding | Data not available | - | - |
| Elimination Half-life (t1/2) | Data not available | - | - |
| Metabolism | Data not available | - | - |
| Excretion | Data not available | - | - |
Experimental Protocols
In Vitro Assessment of Muscarinic Receptor Antagonism:
-
Objective: To determine the affinity and potency of ciclonium bromide at different muscarinic receptor subtypes.
-
Method: Radioligand binding assays are performed using cell lines expressing individual human muscarinic receptor subtypes (M1-M5). The ability of ciclonium bromide to displace a specific radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is measured at various concentrations. Functional assays, such as measuring the inhibition of carbachol-induced contractions in isolated guinea pig ileum (predominantly M3 receptors), can also be used.
-
Data Analysis: Binding data are analyzed to determine the inhibition constant (Ki) for each receptor subtype. Functional data are used to calculate the pA2 value, a measure of antagonist potency.
Conclusion
The pharmacological profile of Dolo-adamon is a composite of the individual actions of its four components. Codeine and dipyrone provide analgesia through distinct and potentially synergistic mechanisms. Crotarbital contributes a sedative effect, which may be beneficial in certain pain states. Ciclonium bromide offers spasmolytic activity, which can be advantageous in pain associated with smooth muscle contraction. A comprehensive understanding of the individual pharmacology of each component is crucial for predicting the overall therapeutic effect and potential for adverse drug reactions of Dolo-adamon. Further research is warranted to elucidate the pharmacokinetic and pharmacodynamic interactions between these four active substances when co-administered.
An In-depth Technical Guide on the Role of Crotarbital in the "Dolo-adamon" Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the role of crotarbital within the "Dolo-adamon" combination analgesic formulation. It covers the mechanisms of action of the constituent compounds, their synergistic interactions, relevant pharmacokinetic data, and hypothetical experimental protocols for efficacy evaluation.
Introduction to Dolo-adamon and its Components
"Dolo-adamon" is a combination analgesic designed to treat moderate pain, particularly when associated with tension or anxiety. The formulation's efficacy stems from the synergistic action of its active pharmaceutical ingredients (APIs). While specific formulations can vary, a common composition includes an analgesic/antipyretic agent and a sedative barbiturate. For the purpose of this guide, the core components considered are:
-
Propyphenazone: A non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, providing analgesic and antipyretic effects.[1][2][3][4]
-
Crotarbital (Crotylbarbital): A barbiturate derivative that imparts sedative and hypnotic properties.[5]
Some formulations may also contain other substances like codeine or dipyrone.[6][7] This guide focuses on the fundamental interaction between the primary analgesic (propyphenazone) and the sedative component (crotarbital).
The Core Role of Crotarbital
Crotarbital's primary function within the "Dolo-adamon" formulation is to act as a central nervous system (CNS) depressant.[5] This action serves two main purposes in pain management:
-
Sedation and Anxiolysis: Pain, especially chronic or tension-related pain (e.g., tension headaches), is often exacerbated by anxiety and stress. Crotarbital induces a state of calm and reduces anxiety, which can lower the perception of pain and break the pain-anxiety cycle.
-
Potentiation of Analgesia: By depressing the CNS, crotarbital can enhance the overall analgesic effect of propyphenazone. This allows for effective pain relief at potentially lower doses of the analgesic component, which can be advantageous for mitigating side effects.
The inclusion of a sedative like crotarbital makes the formulation particularly suitable for pain conditions with a psychosomatic or tension component.
Mechanisms of Action
The therapeutic effect of the formulation is achieved through distinct but complementary pharmacological pathways.
As a barbiturate, crotarbital's mechanism of action is centered on the gamma-aminobutyric acid type A (GABAA) receptor , the principal inhibitory neurotransmitter receptor in the mammalian CNS.[8][9]
-
Action at the GABAA Receptor: Crotarbital binds to a specific allosteric site on the GABAA receptor complex, distinct from the binding sites for GABA itself or benzodiazepines.[8][10]
-
Increased Duration of Channel Opening: Its binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl-) ion channel.[8][11] This is a key distinction from benzodiazepines, which increase the frequency of channel opening.
-
Neuronal Hyperpolarization: The prolonged influx of Cl- ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This results in generalized CNS depression, manifesting as sedation and anxiolysis.[12]
-
Direct Agonism: At higher concentrations, barbiturates can directly activate the GABAA receptor, even in the absence of GABA, which contributes to their more profound CNS depressant effects and higher toxicity risk compared to benzodiazepines.[10][13]
Propyphenazone functions as a classic NSAID.[1][2][4]
-
COX Enzyme Inhibition: It exerts its analgesic and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4]
-
Reduced Prostaglandin Production: These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2][3] By blocking this pathway, propyphenazone reduces the sensitization of nociceptive nerve endings.
Data Presentation: Pharmacokinetics
The clinical effect of the Dolo-adamon formulation is governed by the pharmacokinetic profiles of its components. The following tables summarize key data for propyphenazone. Data for crotarbital is less readily available in recent literature, reflecting its status as an older medication; general pharmacokinetic properties of intermediate-acting barbiturates are provided for context.
Table 1: Pharmacokinetic Parameters of Propyphenazone
| Parameter | Value | Reference |
| Bioavailability | Rapidly and almost completely absorbed | [14] |
| Time to Peak Plasma (Tmax) | 30 - 60 minutes | [2][14][15] |
| Plasma Protein Binding | ~15% | [14][15] |
| Metabolism | Primarily hepatic (demethylation, oxidation) | [1][14][15] |
| Elimination Half-Life (t1/2) | 2 - 3 hours | [1][14][15] |
| Excretion | Mainly renal (as metabolites) | [1] |
Table 2: General Pharmacokinetic Profile of Intermediate-Acting Barbiturates (Context for Crotarbital)
| Parameter | General Value Range |
| Bioavailability | Well absorbed orally |
| Time to Peak Plasma (Tmax) | 2 - 4 hours |
| Plasma Protein Binding | Variable (20-60%) |
| Metabolism | Hepatic (oxidation, glucuronidation) |
| Elimination Half-Life (t1/2) | 15 - 50 hours |
| Excretion | Renal |
Note: Barbiturates are known inducers of hepatic enzymes (e.g., Cytochrome P450 system), which can accelerate their own metabolism and that of other drugs, including propyphenazone.[16][17]
Experimental Protocols
Evaluating the efficacy and synergy of a combination analgesic like Dolo-adamon requires specific preclinical and clinical models.
Objective: To assess the analgesic efficacy of the combination compared to individual components and placebo.
Methodology:
-
Animal Model: Male Swiss albino mice (20-25g) are used.
-
Acclimatization: Animals are acclimatized for one week with a 12-hour light/dark cycle and free access to food and water.
-
Grouping (n=8 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral)
-
Group II: Propyphenazone (e.g., 100 mg/kg, oral)
-
Group III: Crotarbital (e.g., 20 mg/kg, oral)
-
Group IV: Dolo-adamon combination (Propyphenazone 100 mg/kg + Crotarbital 20 mg/kg, oral)
-
-
Drug Administration: Drugs are administered orally 60 minutes before the noxious stimulus.
-
Induction of Pain: A 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg).
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber. The number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a 20-minute period.
-
Data Analysis: The percentage of analgesic protection is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100. Statistical significance is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Objective: To evaluate the efficacy and safety of the Dolo-adamon formulation in patients with acute tension-type headache.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (18-65 years) with a diagnosis of episodic tension-type headache according to International Headache Society (IHS) criteria.
-
Inclusion Criteria: History of 2-15 headache attacks per month; patient is able to distinguish tension headaches from other types (e.g., migraine).
-
Exclusion Criteria: Hypersensitivity to NSAIDs or barbiturates; history of substance abuse; severe renal or hepatic impairment; pregnancy.
-
Treatment Arms:
-
Arm A: Dolo-adamon (fixed-dose combination)
-
Arm B: Propyphenazone alone
-
Arm C: Placebo
-
-
Primary Endpoint: Pain relief at 2 hours post-dose, measured on a 4-point verbal rating scale (0=none, 1=mild, 2=moderate, 3=severe). A positive outcome is defined as a reduction to mild or no pain.
-
Secondary Endpoints:
-
Pain-free status at 2 hours.
-
Use of rescue medication within 24 hours.
-
Patient global satisfaction score.
-
Incidence of adverse events (e.g., drowsiness, dizziness, nausea).[18]
-
-
Data Analysis: The primary endpoint is analyzed using logistic regression, comparing the odds of pain relief between the treatment arms.
Mandatory Visualizations
Caption: Mechanism of Crotarbital at the GABA-A receptor.
Caption: Workflow for the acetic acid-induced writhing test.
Caption: Synergistic relationship of components in Dolo-adamon.
References
- 1. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 2. What is Propyphenazone used for? [synapse.patsnap.com]
- 3. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Crotylbarbital [medbox.iiab.me]
- 6. reference.md [reference.md]
- 7. Codeine phosphate mixture with crotarbital, dipyrone sodium and cicloniumn bromide | C63H88BrN7NaO15PS | CID 6449914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Barbiturate - Wikipedia [en.wikipedia.org]
- 9. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Barbiturate overdose - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 13. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Effect of Phenobarbital on the Pharmacokinetics of Rutaecarpine and its Metabolite in Rats | Semantic Scholar [semanticscholar.org]
- 18. mims.com [mims.com]
Unraveling the Opioid Receptor Interactions of Dolo-Adamon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolo-adamon is a combination pharmaceutical product with a multifaceted approach to analgesia. Understanding the precise molecular interactions of its constituent compounds with opioid receptors is paramount for optimizing its therapeutic applications and for the development of novel, more targeted pain management strategies. This technical guide provides an in-depth analysis of the opioid receptor binding affinities of the components of Dolo-adamon, detailed experimental protocols for assessing these interactions, and a visualization of the canonical mu-opioid receptor signaling pathway.
It is crucial to note that the composition of "Dolo-adamon" can vary by region and manufacturer. Historically, it has been known to contain a combination of substances including an opioid analgesic, a barbiturate, and other non-opioid analgesics. For the purpose of this guide, we will focus on the opioid receptor binding properties of its key active components as identified in various formulations: Codeine and Tramadol (identified as "Adamon" in some contexts). Furthermore, we will explore the potential indirect opioid-related mechanisms of Dipyrone and the general pharmacological class of other known components like Crotarbital and Ciclonium Bromide .
Opioid Receptor Binding Affinities of Dolo-Adamon Components
The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Core Opioid Components: Codeine and Tramadol
Codeine and Tramadol are the primary components of Dolo-Adamon with direct interactions with opioid receptors. Their analgesic effects are mediated through their binding to these receptors, primarily the mu-opioid receptor (MOR).
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species/System | Reference |
| Codeine | Mu (µ) | > 100 nM | Recombinant human MOR | [1][2] |
| Delta (δ) | - | - | ||
| Kappa (κ) | - | - | ||
| Tramadol | Mu (µ) | 2.4 µM | Cloned human MOR | |
| Delta (δ) | > 10 µM | - | ||
| Kappa (κ) | > 10 µM | - | ||
| O-desmethyltramadol (M1) | Mu (µ) | 3.4 nM | Cloned human MOR | |
| (Active Metabolite of Tramadol) |
Note: Data for delta and kappa receptor binding affinities for codeine are not consistently reported in the literature, reflecting its primary action at the mu-receptor.
Other Components of Dolo-Adamon
-
Dipyrone (Metamizole): Current research suggests that dipyrone does not directly bind to opioid receptors.[3] However, some studies indicate that it may exert part of its analgesic effect by stimulating the release of endogenous opioids. Furthermore, repeated administration of dipyrone has been shown to induce opioid tolerance, suggesting an indirect interaction with the opioid system.[3]
-
Crotarbital: As a barbiturate derivative, the primary mechanism of action for crotarbital is the enhancement of GABAergic neurotransmission through interaction with GABA-A receptors.[4][5] There is no scientific evidence to suggest that crotarbital has a direct binding affinity for opioid receptors.
-
Adamon (as a distinct entity): In some formulations, "Adamon" has been identified as Tramadol Hydrochloride.[6][7][8][9][10] In this context, its opioid receptor binding affinity is as detailed for Tramadol in the table above. If "Adamon" refers to a different chemical entity in other formulations, its specific opioid receptor binding profile would require separate investigation.
-
Ciclonium Bromide: This compound is classified as an antispasmodic with anticholinergic properties.[11][12][13] Its mechanism of action is not related to the opioid system, and there is no evidence of its binding to opioid receptors.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from its receptor (IC50), from which the Ki value can be calculated.
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably transfected with human mu, delta, or kappa opioid receptors).
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for mu-receptors, [³H]-DPDPE for delta-receptors, [³H]-U69593 for kappa-receptors).
-
Unlabeled test compounds (e.g., codeine, tramadol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of naloxone).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration at which 50% of the radioligand is displaced is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; reagents [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand\n- Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate Mixture:\nMembranes + Radioligand + Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Rapid Filtration through\nGlass Fiber Filters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; washing [label="Wash Filters with\nIce-Cold Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; counting [label="Scintillation Counting\nof Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\n- Determine IC50\n- Calculate Ki", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> reagents [color="#5F6368"]; reagents -> incubation [color="#5F6368"]; incubation -> filtration [color="#5F6368"]; filtration -> washing [color="#5F6368"]; washing -> counting [color="#5F6368"]; counting -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; } caption: Workflow for a Radioligand Competition Binding Assay.
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by an agonist, specifically the activation of G-proteins.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating the binding of [³⁵S]GTPγS to G-proteins coupled to the opioid receptor.
Materials:
-
Cell membrane preparations expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test agonist compounds.
-
Assay buffer (containing MgCl₂ and NaCl).
-
Non-specific binding control (unlabeled GTPγS).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP to ensure that G-proteins are in their inactive, GDP-bound state.
-
Agonist Stimulation: Add the test agonist at various concentrations to the membrane preparation.
-
[³⁵S]GTPγS Binding: Initiate the reaction by adding [³⁵S]GTPγS. Agonist-activated receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 (concentration for 50% of maximal response) and Emax (maximal stimulation) can be determined.[14][15][16]
// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; preincubation [label="Pre-incubate Membranes\nwith GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; stimulation [label="Add Test Agonist\nat Varying Concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; binding [label="Initiate Reaction with\n[³⁵S]GTPγS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Terminate by Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Quantify Bound [³⁵S]GTPγS", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis:\nDetermine EC50 and Emax", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> preincubation [color="#5F6368"]; preincubation -> stimulation [color="#5F6368"]; stimulation -> binding [color="#5F6368"]; binding -> incubation [color="#5F6368"]; incubation -> filtration [color="#5F6368"]; filtration -> quantification [color="#5F6368"]; quantification -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; } caption: Workflow for a [³⁵S]GTPγS Functional Assay.
Mu-Opioid Receptor Signaling Pathway
The binding of an agonist, such as codeine's active metabolite morphine or tramadol's active metabolite M1, to the mu-opioid receptor initiates a cascade of intracellular events. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).
Mechanism of Action:
-
Agonist Binding: An opioid agonist binds to the extracellular domain of the mu-opioid receptor.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
G-Protein Activation: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.
-
G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Downstream Effects:
-
Gαi/o-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ:
-
Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.
-
Inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
-
-
-
Signal Termination: The Gα subunit has intrinsic GTPase activity, which hydrolyzes GTP back to GDP, leading to the re-association of the Gα and Gβγ subunits and termination of the signal.
-
Receptor Regulation: Prolonged agonist exposure leads to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which promotes receptor desensitization and internalization.
// Nodes agonist [label="Opioid Agonist\n(e.g., Morphine, M1)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mor [label="Mu-Opioid Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; g_protein [label="Gi/o Protein\n(GDP-bound)", fillcolor="#F1F3F4", fontcolor="#202124"]; g_alpha [label="Gαi/o-GTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_beta_gamma [label="Gβγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ac [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; camp [label="↓ cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; girk [label="GIRK Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; k_efflux [label="↑ K+ Efflux\n(Hyperpolarization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ca_channel [label="N-type Ca²⁺ Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; ca_influx [label="↓ Ca²⁺ Influx\n(↓ Neurotransmitter Release)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pka [label="PKA", fillcolor="#FBBC05", fontcolor="#202124"]; analgesia [label="Analgesia", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges agonist -> mor [label="Binds to", color="#5F6368"]; mor -> g_protein [label="Activates", color="#5F6368"]; g_protein -> g_alpha [label="GDP → GTP", color="#5F6368"]; g_protein -> g_beta_gamma [label="Dissociates", color="#5F6368"]; g_alpha -> ac [label="Inhibits", color="#5F6368"]; ac -> camp [color="#5F6368"]; camp -> pka [label="Inhibits", color="#5F6368"]; g_beta_gamma -> girk [label="Activates", color="#5F6368"]; girk -> k_efflux [color="#5F6368"]; g_beta_gamma -> ca_channel [label="Inhibits", color="#5F6368"]; ca_channel -> ca_influx [color="#5F6368"]; {k_efflux, ca_influx, pka} -> analgesia [color="#5F6368"]; } caption: Canonical Mu-Opioid Receptor Signaling Pathway.
Conclusion
The opioid receptor binding profile of Dolo-Adamon is primarily dictated by its opioid constituents, namely codeine and, in many formulations, tramadol. Codeine itself is a weak mu-opioid receptor agonist, with its analgesic effects largely dependent on its metabolic conversion to morphine. Tramadol also exhibits weak mu-opioid receptor affinity, but its active metabolite, O-desmethyltramadol, is a potent mu-agonist. The non-opioid components of Dolo-Adamon do not appear to have direct opioid receptor binding activity, although dipyrone may have indirect effects on the endogenous opioid system. A thorough understanding of these individual contributions to the overall pharmacological profile of Dolo-Adamon is essential for its safe and effective use in a clinical setting and for guiding future drug discovery efforts in the field of analgesia. The experimental protocols detailed herein provide a robust framework for the continued investigation of these and other novel compounds targeting the opioid system.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crotylbarbital - Wikipedia [en.wikipedia.org]
- 5. Effect of an acute dose of crotylbarbital on reaction time and attention testing in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pillintrip.com [pillintrip.com]
- 7. Adamon 50mg Capsule 10'S - Price, Uses, Side Effects, and Substitutes | Netmeds [netmeds.com]
- 8. Adamon 50 MG Capsule - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 9. Adamon 100mg Injection - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 10. 1mg.com [1mg.com]
- 11. Oxapium iodide - Wikipedia [en.wikipedia.org]
- 12. GSRS [precision.fda.gov]
- 13. scitoys.com [scitoys.com]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
In Vivo Metabolism and Pharmacokinetics of "Dolo-adamon": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Dolo-adamon" is a combination analgesic drug formulation designed to provide multi-modal pain relief. Its efficacy is derived from the synergistic action of its active pharmaceutical ingredients (APIs), which include codeine , tramadol (often referred to by the brand name Adamon), dipyrone , and crotarbital . This technical guide provides an in-depth overview of the in vivo metabolism and pharmacokinetic profiles of these core components. Understanding the absorption, distribution, metabolism, and excretion (ADME) of each constituent is critical for optimizing therapeutic outcomes, minimizing adverse effects, and informing further drug development.
This document summarizes quantitative pharmacokinetic data in structured tables, details experimental methodologies for key analytical studies, and provides visualizations of metabolic and signaling pathways using Graphviz (DOT language) to facilitate a comprehensive understanding for researchers and drug development professionals.
Codeine
Codeine is an opioid analgesic that exerts its primary effects after being metabolized to morphine.
In Vivo Metabolism and Pharmacokinetics
The metabolism of codeine is complex and subject to genetic polymorphism, primarily of the cytochrome P450 2D6 (CYP2D6) enzyme.[1] This variability can lead to significant differences in analgesic efficacy and adverse effects among individuals.[2]
Metabolic Pathways:
-
O-demethylation: Approximately 5-10% of codeine is metabolized to morphine by CYP2D6. Morphine is a potent µ-opioid receptor agonist and is largely responsible for the analgesic effects of codeine.[1][2][3]
-
N-demethylation: Around 10-15% of codeine is converted to norcodeine by CYP3A4.[3]
-
Glucuronidation: The most significant metabolic pathway, accounting for 50-70% of a codeine dose, is conjugation with glucuronic acid to form codeine-6-glucuronide, primarily mediated by the enzyme UGT2B7.[2][3]
Morphine itself is further metabolized to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). M6G is also a potent analgesic.[3]
Pharmacokinetic Parameters:
The pharmacokinetic profile of codeine and its major metabolites is summarized in the table below.
| Parameter | Codeine | Morphine (from Codeine) | Codeine-6-Glucuronide |
| Bioavailability | ~90% | - | - |
| Tmax (hours) | ~1 | 1-2 | ~2.75 |
| Half-life (hours) | 2.5-3 | 2-3 | ~2.75 |
| Volume of Distribution (L/kg) | 3-6 | - | - |
| Protein Binding | ~7-25% | ~35% | ~34% |
| Excretion | Primarily renal | Renal | Renal |
Note: Values can vary significantly based on CYP2D6 genotype.
Signaling Pathways
The primary signaling pathway for the analgesic effect of codeine is through the activation of the µ-opioid receptor by its active metabolite, morphine.
µ-Opioid Receptor Signaling:
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), leads to a cascade of intracellular events:
-
Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
Collectively, these actions decrease neuronal excitability and inhibit the transmission of nociceptive signals.
Experimental Protocols
Quantification of Codeine and its Metabolites in Biological Samples (HPLC-MS/MS):
A common method for the analysis of codeine and its metabolites in plasma or urine involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Solid-phase extraction (SPE) is frequently employed to isolate the analytes from the biological matrix.
-
Enzymatic hydrolysis (e.g., with β-glucuronidase) is often necessary to cleave glucuronide conjugates prior to analysis.
-
-
Chromatographic Separation:
-
A C18 reverse-phase HPLC column is typically used.
-
The mobile phase often consists of a gradient of acetonitrile and water with a modifier like formic acid to ensure good peak shape and ionization.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive mode is used.
-
Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.
-
Visualizations
Tramadol (Adamon)
Tramadol is a centrally acting analgesic with a dual mechanism of action, involving both opioid and monoaminergic pathways.[4]
In Vivo Metabolism and Pharmacokinetics
Tramadol is administered as a racemic mixture of (+)- and (-)-enantiomers, both of which, along with their metabolites, contribute to its analgesic effect.
Metabolic Pathways:
-
O-demethylation: Tramadol is metabolized by CYP2D6 to its primary active metabolite, O-desmethyltramadol (M1). M1 has a significantly higher affinity for the µ-opioid receptor than the parent compound.[4][5]
-
N-demethylation: N-demethylation to N-desmethyltramadol (M2) is catalyzed by CYP2B6 and CYP3A4.[5]
-
Further Metabolism and Conjugation: M1 and M2 can be further metabolized to secondary metabolites and undergo glucuronidation and sulfation for excretion.[4][5]
Pharmacokinetic Parameters:
| Parameter | Tramadol | O-desmethyltramadol (M1) |
| Bioavailability (oral) | ~75% | - |
| Tmax (hours) | ~2 | ~3 |
| Half-life (hours) | ~6.3 | ~7.4 |
| Volume of Distribution (L/kg) | 2.6 (males), 2.9 (females) | - |
| Protein Binding | ~20% | - |
| Excretion | Primarily renal (90%) | Renal |
Signaling Pathways
Tramadol's analgesic effects are mediated through two main pathways:
-
Opioid Pathway: The M1 metabolite is a potent agonist of the µ-opioid receptor , leading to the same signaling cascade as described for morphine.[4][5]
-
Monoaminergic Pathway: Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.[4][6]
Experimental Protocols
Quantification of Tramadol and its Metabolites in Biological Samples (LC-MS/MS):
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the simultaneous quantification of tramadol and its metabolites.
-
Sample Preparation:
-
Protein precipitation with a solvent like acetonitrile is a common first step.
-
Liquid-liquid extraction or solid-phase extraction can also be used for cleaner samples.
-
-
Chromatographic Separation:
-
A C18 or similar reverse-phase column is used.
-
A gradient elution with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typical.
-
-
Mass Spectrometric Detection:
-
ESI in positive mode is employed.
-
MRM is used for quantification, with specific transitions for each enantiomer of tramadol and its metabolites if a chiral column is used.
-
Visualizations
References
- 1. Metabolism of pentachlorophenol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug absorption, distribution, metabolism and excretion considerations in critically ill adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of an acute dose of crotylbarbital on reaction time and attention testing in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic analysis of cyclotrimethylenetrinitramine in biological fluids using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Central Nervous System Effects of "Dolo-adamon" Constituents
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Dolo-adamon" is a combination pharmaceutical product whose central nervous system (CNS) effects are a composite of its individual active constituents. Analysis of available data indicates that "Dolo-adamon" is comprised of codeine, crotarbital, ciclonium bromide (also referred to as adamon), and dipyrone. This technical guide provides a detailed examination of the CNS effects of each of these components, including their mechanisms of action, relevant quantitative data, and the experimental protocols used to elucidate these properties. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Codeine
Codeine is an opioid analgesic that exerts its primary effects on the central nervous system. It is structurally related to morphine and serves as a prodrug, with its analgesic properties largely attributable to its metabolic conversion to morphine.
Central Nervous System Effects
Codeine is a CNS depressant, leading to a range of effects including:
-
Analgesia: It is effective in the management of mild to moderate pain by altering the perception of and response to painful stimuli.
-
Sedation and Drowsiness: Codeine can cause dose-dependent sedation and drowsiness.
-
Antitussive Effect: It suppresses the cough reflex by acting on the cough center in the medulla oblongata. [7]
-
Euphoria and Potential for Dependence: Like other opioids, codeine can induce a state of euphoria, which contributes to its potential for abuse and the development of psychological and physical dependence. [6]
-
Respiratory Depression: A significant and potentially life-threatening side effect, especially at higher doses, is the depression of the respiratory centers in the brainstem.
Mechanism of Action
Codeine's primary mechanism of action involves its function as an agonist at opioid receptors, predominantly the mu-opioid receptor (MOR). Codeine itself has a relatively weak affinity for the MOR. Its analgesic effects are primarily mediated by its active metabolite, morphine, which is a potent MOR agonist. The binding of morphine to MORs, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to the observed CNS effects. [5]
Upon agonist binding, the mu-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [17]
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane. This increased polarization makes the neuron less likely to fire an action potential. [7]
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing Ca2+ influx. This decrease in intracellular calcium inhibits the release of neurotransmitters, such as substance P, which are involved in the transmission of pain signals. [7]
-
The net effect of these actions is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission in the brain and spinal cord.
Quantitative Data
The following table summarizes key quantitative data related to the CNS effects of codeine and its primary active metabolite, morphine.
| Parameter | Value | Species/System | Reference |
| Codeine | |||
| Mu-Opioid Receptor Binding Affinity (Ki) | > 100 nM | Recombinant human MOR | [13] |
| Brain Uptake Percentage (Carotid Injection) | 24% | Rat | [23] |
| Morphine | |||
| Mu-Opioid Receptor Binding Affinity (Ki) | 1.168 nM | Recombinant human MOR | [16] |
| Brain Uptake Percentage (Carotid Injection) | < 1% | Rat | [23] |
| Pharmacokinetics (Codeine) | |||
| Brain to Blood AUC Ratio | 0.99 ± 0.25 (10 mg/kg) | Rat | [10] |
| 0.95 ± 0.16 (20 mg/kg) | Rat | [10] | |
| Brain to Blood Css Ratio | 1.06 ± 0.12 | Rat | [10] |
| Half-life in Brain | 27 ± 5 min (10 mg/kg) | Rat | [10] |
| 25 ± 5 min (20 mg/kg) | Rat | [10] |
Experimental Protocols
This protocol is used to determine the binding affinity (Ki) of a compound for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radioligand: [3H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone.
-
Test compound (e.g., codeine, morphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the cell membrane preparation, [3H]DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This test measures the analgesic effect of a compound by assessing the animal's response to a thermal stimulus.
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical restrainer.
-
Timer.
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Habituate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., codeine) or a vehicle control to the animals via a specified route (e.g., intraperitoneal injection).
-
At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate within the restrainer.
-
Start the timer immediately.
-
Observe the animal for nociceptive responses, such as paw licking, paw shaking, or jumping.
-
Record the latency (time) to the first clear nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
-
Compare the response latencies of the drug-treated group to the control group to determine the analgesic effect.
Crotarbital
Crotarbital is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants.
Central Nervous System Effects
As a barbiturate, crotarbital is expected to produce a range of CNS depressant effects, including:
-
Sedation and Hypnosis: Barbiturates are known for their ability to induce sedation at lower doses and sleep (hypnosis) at higher doses. [13]
-
Anxiolysis: They can reduce anxiety.
-
Anticonvulsant Activity: Some barbiturates are effective in controlling seizures.
-
Anesthesia: At high doses, barbiturates can induce a state of general anesthesia.
-
Respiratory Depression: Similar to opioids, barbiturates can cause significant, dose-dependent respiratory depression, which can be fatal in overdose. [20]
-
Potential for Tolerance and Dependence: Chronic use of barbiturates leads to the development of tolerance and a high risk of physical and psychological dependence. [16]
Mechanism of Action
The primary mechanism of action of barbiturates involves the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. [21] The GABAA receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions (Cl-) into the neuron.
Barbiturates bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding has two main effects:
-
Potentiation of GABA: Barbiturates increase the duration of the GABAA receptor-channel opening in the presence of GABA. This leads to a greater influx of Cl- ions, resulting in a more pronounced hyperpolarization of the postsynaptic neuron and a stronger inhibitory postsynaptic potential (IPSP).
-
Direct GABAmimetic Activity: At higher concentrations, barbiturates can directly activate the GABAA receptor in the absence of GABA, a property not shared by benzodiazepines. This direct activation contributes to their greater potential for toxicity. [23]
The overall effect is a significant depression of neuronal activity throughout the CNS.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Phenobarbital (for comparison) | |||
| Therapeutic Serum Level (Anticonvulsant) | 15-40 mcg/mL | Human | [41] |
Experimental Protocols
This protocol is used to evaluate the sedative and hypnotic effects of a compound in rodents.
Apparatus:
-
Transparent observation cages.
-
Timer.
Procedure:
-
Habituate the animals (e.g., mice) to the testing environment.
-
Administer the test compound (e.g., crotarbital) or vehicle control to the animals.
-
Observe the animals for the onset of sedation, characterized by decreased motor activity.
-
To assess the hypnotic effect, gently place the animal on its back.
-
The loss of the righting reflex is defined as the inability of the animal to right itself (return to a prone position) within a specified time (e.g., 30 seconds).
-
Record the latency to the loss of the righting reflex and the duration of the loss of the righting reflex (the time until the animal spontaneously rights itself).
-
Compare the results between the drug-treated and control groups to determine the sedative/hypnotic potency.
Ciclonium Bromide (Adamon)
Ciclonium bromide is a quaternary ammonium compound. Its CNS effects are expected to be limited due to its structure, which generally hinders passage across the blood-brain barrier. However, it may exert peripheral effects that indirectly influence the CNS. The available information suggests it acts as an anticholinergic agent, specifically a muscarinic receptor antagonist.
Central Nervous System Effects
Direct CNS effects of ciclonium bromide are not well-documented and are likely minimal due to its quaternary ammonium structure, which confers low lipid solubility and poor penetration of the blood-brain barrier. However, peripheral anticholinergic effects could have indirect CNS consequences. High doses or compromised blood-brain barrier integrity could potentially lead to central anticholinergic effects such as confusion, delirium, and memory impairment. [18]
Mechanism of Action
As a muscarinic receptor antagonist, ciclonium bromide would competitively block the action of the neurotransmitter acetylcholine at muscarinic receptors. These receptors are found throughout the central and peripheral nervous systems. In the context of "Dolo-adamon," its primary intended action is likely as an antispasmodic on smooth muscle in the gastrointestinal or urinary tracts, which are mediated by peripheral muscarinic receptors.
Quantitative Data
Experimental Protocols
This protocol can be used to assess the antimuscarinic activity of a compound on smooth muscle tissue.
Apparatus:
-
Isolated tissue bath with temperature and oxygenation control.
-
Force transducer and data acquisition system.
-
Source of smooth muscle tissue (e.g., guinea pig ileum).
Procedure:
-
Prepare a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in the tissue bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissue to equilibrate under a slight tension.
-
Induce smooth muscle contraction with a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Add the test compound (ciclonium bromide) to the bath at various concentrations and allow it to incubate with the tissue.
-
Re-administer the muscarinic agonist in the presence of the test compound.
-
Measure the contractile response and compare it to the baseline response to determine the inhibitory effect of the test compound.
-
Construct a concentration-response curve to determine the potency of the antagonist (e.g., by calculating the pA2 value).
Dipyrone (Metamizole)
Dipyrone, also known as metamizole, is a non-opioid analgesic and antipyretic with spasmolytic properties. Its mechanism of action in the CNS is complex and not fully elucidated.
Central Nervous System Effects
-
Analgesia: Dipyrone is effective for the treatment of moderate to severe pain. [14]
-
Antipyresis: It is a potent fever-reducing agent.
-
Neuroprotection: Some studies suggest that dipyrone may have neuroprotective effects in the context of cerebral ischemia by inhibiting apoptosis. [7]
Mechanism of Action
The CNS effects of dipyrone are thought to be mediated by a combination of mechanisms:
-
Inhibition of Cyclooxygenase (COX) in the CNS: Dipyrone and its active metabolites are believed to inhibit COX enzymes, particularly COX-3, in the brain. [12] This reduces the synthesis of prostaglandins, which are key mediators of pain and fever in the CNS. [3]
-
Activation of Opioidergic and Cannabinoid Systems: There is evidence to suggest that dipyrone's analgesic effects may also involve the activation of endogenous opioidergic and cannabinoid pathways. [5] Metabolites of dipyrone have been shown to act on CB1 receptors and TRPV1 channels in brain regions involved in pain modulation, such as the rostral ventromedial medulla. [8, 29]
Quantitative Data
Specific quantitative data for dipyrone's direct interactions with CNS targets are limited. The following table provides some relevant information.
| Parameter | Value | Species/System | Reference |
| Pharmacokinetics (Dipyrone Metabolite MAA) | |||
| Bioavailability (oral) | 85% | Human | [33] |
| Time to Max. Concentration (Tmax) | 1.2 - 2.0 hours | Human | [33] |
| Elimination Half-life (t1/2) | 2.6 - 3.5 hours | Human | [33] |
| Volume of Distribution | ~1.15 L/kg | Human | [33] |
Experimental Protocols
This protocol is used to evaluate the antipyretic effect of a compound in a model of fever.
Apparatus:
-
Rectal thermometer.
-
Animal restrainers.
Procedure:
-
Habituate the animals (e.g., rats) to the experimental procedures, including rectal temperature measurement.
-
Record the baseline rectal temperature of each animal.
-
Induce fever by administering a pyrogen, such as lipopolysaccharide (LPS), via intraperitoneal injection.
-
Monitor the rectal temperature at regular intervals until a stable fever is established (typically 1-2 hours after LPS injection).
-
Administer the test compound (e.g., dipyrone) or a vehicle control.
-
Continue to measure the rectal temperature at regular intervals for several hours after drug administration.
-
Compare the temperature profiles of the drug-treated group to the control group to determine the antipyretic effect.
Conclusion
The central nervous system effects of "Dolo-adamon" are a complex interplay of its four active constituents. Codeine provides opioid-mediated analgesia and sedation, while crotarbital contributes to CNS depression through the potentiation of GABAergic neurotransmission. Dipyrone offers non-opioid analgesia and antipyresis via mechanisms that likely involve central COX inhibition and modulation of endocannabinoid and endovanilloid systems. The role of ciclonium bromide is likely as a peripheral antispasmodic with limited direct CNS effects. A thorough understanding of the individual pharmacological profiles of these components is crucial for predicting the overall therapeutic and adverse effect profile of "Dolo-adamon" and for the development of future combination therapies. Further research is warranted to fully elucidate the potential for synergistic or antagonistic interactions between these constituents within the central nervous system.
Dolo-adamon and its Impact on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolo-adamon is a compound analgesic formulation with a complex composition. This technical guide provides an in-depth analysis of the core mechanisms by which its active ingredients are understood to impact prostaglandin synthesis, a critical pathway in pain and inflammation. The primary focus of this guide is on dipyrone (metamizole), the component with the most pronounced and well-documented effects on this pathway. Quantitative data on the inhibition of cyclooxygenase (COX) enzymes by dipyrone's active metabolites are presented, along with detailed experimental protocols for assessing such activity. The roles of the other components—codeine, crotarbital, bornyl dibromodihydrocinnamate, and ciclonium bromide—are also discussed, although direct evidence of their impact on prostaglandin synthesis is limited. This guide aims to provide a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
Introduction: Deconstructing Dolo-adamon
Dolo-adamon is a combination drug, and understanding its overall effect on prostaglandin synthesis requires an individual examination of its active constituents. The known active ingredients are:
-
Dipyrone (Metamizole): A non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties. Its primary mechanism of action involves the inhibition of prostaglandin synthesis.
-
Codeine: An opioid analgesic that acts centrally on µ-opioid receptors.[1]
-
Crotarbital: A barbiturate derivative with sedative and hypnotic effects.[2]
-
Ciclonium Bromide: An anticholinergic agent.
This guide will focus predominantly on dipyrone, as its mechanism of action is directly and significantly related to the inhibition of prostaglandin synthesis. The potential contributions of the other components will be discussed based on the available, albeit limited, information.
The Prostaglandin Synthesis Pathway: A Target for Analgesia
Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[3] They are synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric mucus production, renal blood flow, and platelet aggregation.[4]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins involved in the inflammatory response and pain signaling.[5]
The inhibition of COX enzymes, particularly COX-2, is a key mechanism for the therapeutic effects of many analgesic and anti-inflammatory drugs.
Dipyrone's Impact on Prostaglandin Synthesis
Dipyrone is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolites, primarily 4-methyl-amino-antipyrine (MAA) and, to a lesser extent, 4-amino-antipyrine (AA).[6][7] These metabolites are responsible for the pharmacological effects of dipyrone.
The primary mechanism of action of dipyrone's active metabolites is the inhibition of COX-1 and COX-2, thereby reducing the synthesis of prostaglandins.[5][8] Unlike some classical NSAIDs, the mechanism of COX inhibition by MAA and AA is thought to be complex, potentially involving the sequestration of radicals necessary for the catalytic activity of the COX enzymes or the reduction of the oxidative state of the enzyme, rather than direct competitive inhibition at the active site.[9] This may contribute to its distinct gastrointestinal safety profile compared to other NSAIDs.[5]
Quantitative Data on COX Inhibition by Dipyrone Metabolites
The inhibitory potency of dipyrone's active metabolites on COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of this inhibition.
| Active Metabolite | Enzyme | Assay System | IC50 Value | Reference |
| 4-Methyl-amino-antipyrine (MAA) | COX-1 | Purified enzyme | ~150 µg/mL | --INVALID-LINK-- |
| COX-2 | Purified enzyme | ~150 µg/mL | --INVALID-LINK-- | |
| COX-1 | Intact human platelets | 486 ± 56 µg/mL | --INVALID-LINK-- | |
| COX-2 | LPS-activated murine macrophages | 12 ± 1.8 µg/mL | --INVALID-LINK-- | |
| COX-2 | LPS-activated primary human leukocytes | 21 ± 2.9 µg/mL | --INVALID-LINK-- | |
| 4-Amino-antipyrine (AA) | COX-2 | LPS-stimulated RAW 264.7 cells | Effective inhibition at 100 µM | --INVALID-LINK-- |
| COX-1 | Human platelets | No significant inhibition at 100 µM | --INVALID-LINK-- |
Table 1: Summary of IC50 values for dipyrone's active metabolites on COX-1 and COX-2.
References
- 1. Prostaglandin synthetase activity in acute ulcerative colitis: effects of treatment with sulphasalazine, codeine phosphate and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crotylbarbital - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Single dose dipyrone (metamizole) for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions of Adamon (Ciclonium Bromide): A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the molecular targets and pharmacological profile of Adamon (Ciclonium Bromide), a key component of Dolo-adamon.
This document provides an in-depth analysis of the molecular mechanisms of Adamon (Ciclonium Bromide), a quaternary ammonium antimuscarinic agent. While "Dolo-adamon" is a combination drug, this guide focuses specifically on the "Adamon" component, identified as ciclonium bromide. Due to the limited availability of direct quantitative data for ciclonium bromide, this guide also incorporates data from the closely related and well-studied compound, otilonium bromide, to provide a more complete pharmacological profile. All data from otilonium bromide is clearly identified.
Executive Summary
Adamon (Ciclonium Bromide) primarily functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Emerging evidence from related compounds suggests a more complex mechanism of action that may also involve the modulation of other receptor systems, including tachykinin receptors and L-type calcium channels. This guide synthesizes the available data on its binding affinities, functional inhibition, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Molecular Targets of Adamon (Ciclonium Bromide)
The principal molecular targets of Adamon (Ciclonium Bromide) are the muscarinic acetylcholine receptors. There is also evidence to suggest potential interactions with tachykinin NK2 receptors and L-type calcium channels, primarily based on data from the related compound otilonium bromide.
Muscarinic Acetylcholine Receptors (mAChRs)
Adamon (Ciclonium Bromide) acts as an antagonist at muscarinic receptors, which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each coupled to distinct signaling pathways.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The antagonistic action of ciclonium bromide at these receptors, particularly the M3 subtype found on smooth muscle cells, is believed to be the primary mechanism for its spasmolytic effects.
Tachykinin NK2 Receptors
Data from otilonium bromide suggests a potential interaction with tachykinin NK2 receptors.[1] Tachykinins are a family of neuropeptides involved in a variety of physiological processes, including smooth muscle contraction and inflammation. Antagonism at NK2 receptors could contribute to the overall spasmolytic effect.
L-type Calcium Channels
Studies on otilonium bromide have also demonstrated its ability to block L-type calcium channels.[1] This action would directly inhibit the influx of calcium into smooth muscle cells, leading to relaxation and contributing to its therapeutic effect in conditions characterized by smooth muscle hypermotility.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the interaction of Adamon (Ciclonium Bromide) and the related compound otilonium bromide with their molecular targets.
Table 1: Muscarinic Receptor Antagonism of Otilonium Bromide
| Parameter | Receptor Subtype | Agonist | Tissue/Cell Line | Value | Reference |
| IC50 | M3 | Acetylcholine | Isolated Human Colonic Crypts | 880 nM | [2][3] |
| pKb | M3 | Acetylcholine | Isolated Human Colonic Crypts | 9.1 (for 4-DAMP) | [2][3] |
| IC50 | Muscarinic (unspecified) | Methacholine | Guinea-Pig Colon Circular Muscle | 3.7 µM (contraction) | [1] |
| IC50 | Muscarinic (unspecified) | Methacholine | Guinea-Pig Colon Circular Muscle | 4.1 µM (depolarization) | [1] |
Table 2: Tachykinin NK2 Receptor Antagonism of Otilonium Bromide
| Parameter | Radioligand | Tissue/Cell Line | Value | Reference |
| Ki | [125I]neurokinin A (agonist) | CHO cells (human NK2 receptor) | 7.2 µM | [1] |
| Ki | [3H]SR 48968 (antagonist) | CHO cells (human NK2 receptor) | 2.2 µM | [1] |
| IC50 | [betaAla8]neurokinin A (4-10) | Guinea-Pig Colon Circular Muscle | 41 µM (depolarization) | [1] |
| IC50 | [betaAla8]neurokinin A (4-10) | Guinea-Pig Colon Circular Muscle | 38 µM (depolarization) | [1] |
| IC50 | [betaAla8]neurokinin A (4-10) | Guinea-Pig Colon Circular Muscle | 45 µM (contraction) | [1] |
Table 3: L-type Calcium Channel Blockade by Otilonium Bromide
| Parameter | Stimulus | Tissue/Cell Line | Value | Reference |
| IC50 | KCl | Guinea-Pig Colon Circular Muscle | 31 µM (contraction) | [1] |
Signaling Pathways
The interaction of Adamon (Ciclonium Bromide) with its primary targets, the muscarinic receptors, leads to the modulation of key signaling pathways involved in smooth muscle contraction.
M3 Muscarinic Receptor Signaling Pathway (Antagonism)
The diagram below illustrates the canonical Gq-coupled signaling pathway of the M3 muscarinic receptor and the inhibitory effect of Adamon (Ciclonium Bromide).
Caption: Antagonism of the M3 muscarinic receptor signaling pathway by Adamon.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of Adamon (Ciclonium Bromide).
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for muscarinic receptors using a competitive binding assay.
Caption: Workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the desired muscarinic receptor subtype (e.g., CHO-M3 cells).
-
Harvest cells and homogenize in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of Adamon (Ciclonium Bromide).
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known muscarinic antagonist like atropine).
-
Incubate the plate at 37°C for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Adamon concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing Gq-coupled muscarinic receptors.
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Preparation:
-
Plate cells expressing a Gq-coupled muscarinic receptor (e.g., HEK293-M3) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
-
Assay:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of Adamon (Ciclonium Bromide) to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader and begin recording baseline fluorescence.
-
Inject a fixed concentration of a muscarinic agonist (e.g., carbachol, at its EC80 concentration) into the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist (100%) and the response with a saturating concentration of a known antagonist (0%).
-
Plot the percentage of inhibition against the logarithm of the Adamon concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Adamon (Ciclonium Bromide) is a muscarinic receptor antagonist with potential activity at other ion channels and receptors that contribute to its spasmolytic properties. The data presented in this guide, including information from the closely related compound otilonium bromide, provide a solid foundation for understanding its mechanism of action. The detailed experimental protocols offer a framework for further investigation into the nuanced pharmacology of this compound, which is essential for the development of more targeted and effective therapeutics. Further studies are warranted to obtain more direct quantitative data for ciclonium bromide to fully elucidate its pharmacological profile.
References
- 1. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts [pubmed.ncbi.nlm.nih.gov]
- 3. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of Dolo-adamon: A Technical Overview for Drug Development Professionals
Disclaimer: The following technical guide is a synthesized overview for research and drug development professionals based on publicly available data. "Dolo-adamon" is a combination drug product, and its precise composition can vary. This document focuses on the components identified in publicly accessible chemical databases: Codeine Phosphate, Crotarbital, Dipyrone Sodium (Metamizole), and Ciclonium Bromide. The safety and toxicity profile of the final combination product may differ from its individual constituents. All data presented herein is for informational purposes and should be verified against comprehensive preclinical and clinical study reports.
Introduction
Dolo-adamon is a complex analgesic compound. An initial assessment of its safety and toxicity is a critical phase in the drug development pipeline, essential for identifying potential hazards and establishing a preliminary risk-benefit profile. This guide outlines the foundational non-clinical studies and data interpretation necessary for such an evaluation. The primary objective of this initial screening is to characterize the toxicological profile of the active pharmaceutical ingredients (APIs) to support first-in-human studies.
Active Pharmaceutical Ingredients
The toxicological assessment of Dolo-adamon necessitates an individual evaluation of each of its constituent APIs:
-
Codeine Phosphate: An opioid analgesic with well-documented central nervous system and respiratory depressant effects.[1]
-
Crotarbital: A barbiturate derivative, expected to exhibit sedative-hypnotic properties and potential for dependence.
-
Dipyrone Sodium (Metamizole): A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, associated with a risk of agranulocytosis.
-
Ciclonium Bromide: An anticholinergic agent, which can produce effects such as dry mouth, blurred vision, and urinary retention.
A comprehensive literature review and analysis of existing data for each component is the first step in the safety evaluation.
In Vitro Toxicity Screening
Initial in vitro assays provide early insights into the potential cellular toxicity of the individual compounds and their combinations.
Table 1: Summary of In Vitro Toxicity Data
| Assay Type | Endpoint | Codeine Phosphate | Crotarbital | Dipyrone Sodium (Metamizole) | Ciclonium Bromide |
| Cytotoxicity | |||||
| HepG2 (Human Liver) | IC50 (µM) after 24h exposure | Data not found | Data not found | Data not found | Data not found |
| SH-SY5Y (Human Neuroblastoma) | IC50 (µM) after 24h exposure | Data not found | Data not found | Data not found | Data not found |
| Genotoxicity | |||||
| Ames Test (Bacterial Reverse Mutation) | Mutagenicity | Generally Negative | Data not found | Conflicting Data | Data not found |
| In vitro Micronucleus Test (Human Lymphocytes) | Clastogenicity/Aneugenicity | Generally Negative | Data not found | Positive | Data not found |
| Cardiotoxicity | |||||
| hERG Channel Assay | IC50 (µM) for channel inhibition | > 30 µM | Data not found | Data not found | Data not found |
Note: The table above is illustrative. A thorough investigation would be required to populate it with scientifically validated data.
In Vivo Acute Toxicity Studies
Acute toxicity studies in animal models are performed to determine the potential for adverse effects following a single high-dose exposure.
Table 2: Summary of Acute Toxicity Data (LD50)
| Species | Route of Administration | Codeine Phosphate (mg/kg) | Crotarbital (mg/kg) | Dipyrone Sodium (Metamizole) (mg/kg) | Ciclonium Bromide (mg/kg) |
| Mouse | Oral | 237 | Data not found | 1686 | Data not found |
| Mouse | Intravenous | 96 | Data not found | 767 | Data not found |
| Rat | Oral | 427 | Data not found | 3026 | Data not found |
| Rat | Intravenous | 63 | Data not found | 1774 | Data not found |
Note: LD50 (Lethal Dose, 50%) values are a measure of acute toxicity and represent the dose expected to be lethal to 50% of the tested animal population.
Repeated-Dose Toxicity Studies
These studies are designed to evaluate the toxicological effects of the compounds after repeated administration over a defined period (e.g., 14 or 28 days).
Table 3: Key Findings from a 28-Day Repeated-Dose Oral Toxicity Study in Rats (Illustrative)
| Parameter | Codeine Phosphate | Crotarbital | Dipyrone Sodium (Metamizole) | Ciclonium Bromide |
| NOAEL (No-Observed-Adverse-Effect Level) | 10 mg/kg/day | Data not found | 100 mg/kg/day | Data not found |
| Target Organs of Toxicity | Liver, Central Nervous System | Central Nervous System, Liver | Kidney, Bone Marrow | Gastrointestinal Tract, Salivary Glands |
| Key Clinical Observations | Sedation, decreased activity | Ataxia, sedation | Changes in urine color | Decreased salivation, constipation |
| Key Histopathological Findings | Hepatocellular hypertrophy | Centrilobular hypertrophy | Renal tubular nephrosis, bone marrow hypocellularity | Atrophy of salivary glands |
Note: This table is a hypothetical representation of potential findings. Actual results would be dose-dependent and require detailed histopathological analysis.
Experimental Protocols
6.1. Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
-
Acclimatization: Minimum of 5 days.
-
Housing: Cages with controlled temperature, humidity, and light-dark cycle.
-
Fasting: Food is withheld overnight prior to dosing.
-
Dosing: A single oral dose is administered using a gavage needle. The initial dose is selected based on available data. Subsequent doses are adjusted up or down based on the outcome for the previously dosed animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
6.2. In Vitro Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Test System: At least five strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver).
-
Procedure: The test compound, bacterial strain, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal medium lacking the specific amino acid.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
Visualizations
7.1. Experimental Workflow for Initial In Vivo Toxicity Screening
7.2. Simplified Signaling Pathway for Opioid-Induced Respiratory Depression
Conclusion and Next Steps
The initial safety and toxicity screening of Dolo-adamon's individual components is a foundational step in its development. The illustrative data and protocols presented highlight the key areas of concern, such as the potential for CNS depression from Codeine and Crotarbital, the risk of hematological toxicity from Dipyrone, and the anticholinergic effects of Ciclonium Bromide.
Further investigation should focus on:
-
Drug-Drug Interaction Studies: To assess the synergistic or antagonistic toxicities of the combined APIs.
-
Safety Pharmacology Studies: To evaluate the effects on cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Battery: A complete battery of in vitro and in vivo tests is required to rule out mutagenic and clastogenic potential.
-
Reproductive and Developmental Toxicity Studies: To assess the potential for effects on fertility and embryonic development.
A thorough and well-documented initial safety and toxicity assessment is paramount for making informed decisions on the continued development of Dolo-adamon and for ensuring patient safety in subsequent clinical trials.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Analysis of "Dolo-adamon"
Introduction
"Dolo-adamon" is a pharmaceutical formulation indicated for the management of pain. While the exact composition of "Dolo-adamon" can vary, a common combination for such analgesics includes tramadol hydrochloride and diclofenac sodium. Tramadol is a centrally acting opioid analgesic, while diclofenac is a non-steroidal anti-inflammatory drug (NSAID). The simultaneous determination of these active pharmaceutical ingredients (APIs) is crucial for quality control and to ensure the safety and efficacy of the final product. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of tramadol HCl and diclofenac sodium in a pharmaceutical dosage form.
Principle
The method employs reversed-phase chromatography, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. The components are identified and quantified by their characteristic retention times and UV absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Visible or Diode Array Detector (DAD) is suitable for this analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | HPLC with UV-Visible Detector | Shimadzu LC-20 AD with SPD-20A UV detector | Agilent 1100 series with DAD |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[1] | Enable C18 G (250 x 4.6 mm, 5 µm)[2][3][4] | Agilent ODS (250 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Methanol: Phosphate Buffer (pH 6.0) (68:32, v/v)[1] | Acetonitrile: 1% v/v Glacial Acetic Acid (80:20, v/v)[2][3][4] | Methanol: Water (61:39 % v/v) containing 0.2% HSA, pH 3.0 adjusted with Orthophosphoric acid[5][6] |
| Flow Rate | 1.2 mL/min[1] | 1.0 mL/min[2][3][4] | 1.0 mL/min[5][6] |
| Detection Wavelength | 219 nm[1] | 264 nm[2][3][4] | 219 nm[5][6] |
| Injection Volume | 20 µL | 20 µL[7] | Not Specified |
| Column Temperature | Ambient | Ambient | Not Specified |
| Run Time | < 10 minutes | < 10 minutes[2] | ~30 minutes |
Preparation of Solutions
-
Condition 1: Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in water and adjusting the pH to 6.0 with phosphoric acid. Mix with methanol in the specified ratio and sonicate to degas.[1]
-
Condition 2: Prepare a 1% v/v glacial acetic acid solution in water. Mix with acetonitrile in the specified ratio and sonicate to degas.[2][3][4]
-
Condition 3: Prepare a 0.2% (w/v) solution of human serum albumin (HSA) in water and adjust the pH to 3.0 with orthophosphoric acid. Mix with methanol in the specified ratio and sonicate to degas.[5][6]
Accurately weigh and dissolve appropriate amounts of Tramadol HCl and Diclofenac Sodium reference standards in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single tablet's dosage and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the APIs.
-
Make up the volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of Validation Parameters
| Parameter | Tramadol HCl | Diclofenac Sodium | Reference |
| Linearity Range (µg/mL) | 2 - 30 | 2 - 30 | [1] |
| 20 - 100 | 15 - 75 | [2][3][4] | |
| 5 - 50 | 10 - 70 | [5][6] | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Accuracy (% Recovery) | 99.29 ± 0.54 | 99.03 ± 0.45 | [1] |
| 99.62 - 99.86 | 99.48 - 100.22 | [2][3][4] | |
| 98 - 102 | 98 - 102 | [5][6] | |
| Precision (% RSD) | |||
| Intra-day | 0.83 - 1.34 | 0.27 - 0.93 | [5][6] |
| Inter-day | 1.33 - 1.81 | 0.96 - 1.32 | [5][6] |
| Limit of Detection (LOD) (µg/mL) | 0.6586 | 0.6169 | [1] |
| 0.12 | 0.07 | [2][3][4] | |
| Limit of Quantification (LOQ) (µg/mL) | 1.9956 | 1.8695 | [1] |
| 0.45 | 0.21 | [2][3][4] |
Visualizations
Experimental Workflow
References
- 1. ajrconline.org [ajrconline.org]
- 2. akademisains.gov.my [akademisains.gov.my]
- 3. [PDF] Simultaneous Quantitation Tramadol Hydrochloride and Diclofenac Sodium by RP-HPLC in Fixed-dose Combination(FDC) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
Application Notes and Protocols for Testing the Analgesic Efficacy of "Dolo-adamon" in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Dolo-adamon" is a combination analgesic formulation containing codeine, dipyrone, crotarbital, and bornyl dibromo-dihydrocinnamate. Codeine, an opioid analgesic, and dipyrone, a non-steroidal anti-inflammatory drug (NSAID), are the primary drivers of its analgesic effect, which is likely enhanced by the sedative properties of crotarbital and the potential analgesic contributions of bornyl dibromo-dihydrocinnamate. These application notes provide a comprehensive framework for evaluating the analgesic efficacy of "Dolo-adamon" in established preclinical animal models of pain. The protocols detailed below are designed to assess both the central and peripheral analgesic actions of this combination drug.
Predicted Analgesic Profile of "Dolo-adamon" Components
The analgesic efficacy of "Dolo-adamon" is expected to be multifactorial, stemming from the distinct mechanisms of its components.
| Component | Drug Class | Predicted Analgesic Effect in Animal Models |
| Codeine | Opioid Analgesic | Effective in models of acute thermal pain (hot plate, tail-flick) and inflammatory pain (formalin test).[1] It is expected to show dose-dependent increases in pain thresholds. |
| Dipyrone (Metamizole) | NSAID | Expected to be effective in models of inflammatory and visceral pain (acetic acid-induced writhing, formalin test - second phase).[2] It may show weaker effects in acute thermal nociception models. |
| Crotarbital | Barbiturate | While primarily a sedative, some barbiturates exhibit analgesic properties, although this is not their primary mechanism. Its contribution to the overall analgesic effect of the combination may be through sedation, which can alter the perception of pain. |
| Bornyl Dibromo-dihydrocinnamate | Bornyl Ester | Bornyl esters, such as bornyl acetate, have demonstrated both central and peripheral analgesic effects in animal models.[3] Borneol, a related compound, is known to interact with TRPM8 channels, suggesting a potential role in modulating pain signaling.[4][5] |
Experimental Protocols
A multi-model approach is recommended to thoroughly characterize the analgesic profile of "Dolo-adamon," targeting different pain modalities.
Hot Plate Test (Thermal Nociception - Supraspinal)
This test assesses the response to a thermal stimulus, primarily reflecting centrally mediated analgesia.[6][7]
Objective: To evaluate the effect of "Dolo-adamon" on the latency to a painful thermal stimulus.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
Hot plate apparatus with adjustable temperature (e.g., Ugo Basile).
-
Animal enclosures.
-
"Dolo-adamon" solution and vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
Positive control: Morphine (e.g., 5 mg/kg, intraperitoneally).
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Gently place each mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first sign of nociception. A cut-off time of 30 seconds is recommended to prevent tissue damage.
-
Administer "Dolo-adamon" (various doses), vehicle, or morphine to different groups of mice via the intended clinical route (e.g., oral gavage).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Latency (seconds) at 30 min (Mean ± SEM) | Latency (seconds) at 60 min (Mean ± SEM) | Latency (seconds) at 90 min (Mean ± SEM) |
| Vehicle Control | - | 10 | 8.5 ± 0.7 | 8.2 ± 0.6 | 8.8 ± 0.8 |
| Morphine | 5 | 10 | 22.1 ± 1.5 | 18.5 ± 1.2 | 14.2 ± 1.0 |
| Dolo-adamon | Low | 10 | 14.3 ± 1.1 | 12.8 ± 0.9 | 10.5 ± 0.7 |
| Dolo-adamon | Medium | 10 | 18.9 ± 1.3 | 16.4 ± 1.1 | 13.1 ± 0.9 |
| Dolo-adamon | High | 10 | 25.6 ± 1.8 | 21.3 ± 1.6 | 17.5 ± 1.3 |
| p < 0.05 compared to Vehicle Control |
Tail-Flick Test (Thermal Nociception - Spinal)
This test measures the latency of a spinal reflex to a thermal stimulus.[8]
Objective: To assess the spinal analgesic effects of "Dolo-adamon".
Animals: Male Wistar rats (180-220 g).
Materials:
-
Tail-flick analgesiometer with a radiant heat source.
-
Rat restrainers.
-
"Dolo-adamon" solution and vehicle control.
-
Positive control: Morphine (e.g., 4 mg/kg, intraperitoneally).[9]
Procedure:
-
Acclimatize rats to the restrainers for several days before the experiment to minimize stress.
-
On the test day, place the rat in the restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source of the analgesiometer.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the rat flicks its tail. Record this latency. A cut-off time of 10-15 seconds is essential to prevent tissue damage.[9]
-
Administer "Dolo-adamon" (various doses), vehicle, or morphine.
-
Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).[9]
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Latency (seconds) at 30 min (Mean ± SEM) | Latency (seconds) at 60 min (Mean ± SEM) | Latency (seconds) at 90 min (Mean ± SEM) |
| Vehicle Control | - | 8 | 3.2 ± 0.3 | 3.4 ± 0.2 | 3.1 ± 0.3 |
| Morphine | 4 | 8 | 8.9 ± 0.7 | 7.5 ± 0.6 | 5.8 ± 0.5 |
| Dolo-adamon | Low | 8 | 5.1 ± 0.4 | 4.8 ± 0.4 | 4.0 ± 0.3 |
| Dolo-adamon | Medium | 8 | 7.2 ± 0.6 | 6.5 ± 0.5 | 5.1 ± 0.4 |
| Dolo-adamon | High | 8 | 9.5 ± 0.8 | 8.3 ± 0.7 | 6.9 ± 0.6 |
| *p < 0.05 compared to Vehicle Control |
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model induces visceral pain through chemical irritation and is sensitive to peripherally and centrally acting analgesics.[1][10]
Objective: To evaluate the ability of "Dolo-adamon" to inhibit visceral pain responses.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
0.6% Acetic acid solution.
-
Observation chambers.
-
"Dolo-adamon" solution and vehicle control.
-
Positive control: Diclofenac sodium (e.g., 10 mg/kg, oral).[11]
Procedure:
-
Administer "Dolo-adamon" (various doses), vehicle, or diclofenac sodium to different groups of mice.
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for oral), administer 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.[1]
-
Immediately place the mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a duration of 10-15 minutes.[10][11]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 10 | 45.2 ± 3.1 | - |
| Diclofenac Sodium | 10 | 10 | 18.5 ± 2.2 | 59.1% |
| Dolo-adamon | Low | 10 | 25.8 ± 2.5 | 42.9% |
| Dolo-adamon | Medium | 10 | 15.3 ± 1.9 | 66.1% |
| Dolo-adamon | High | 10 | 8.1 ± 1.5 | 82.1% |
| *p < 0.05 compared to Vehicle Control |
Formalin Test (Inflammatory and Nociceptive Pain)
This model produces a biphasic pain response, allowing for the differentiation between direct nociceptor stimulation (Phase I) and inflammatory pain (Phase II).[12]
Objective: To assess the effect of "Dolo-adamon" on both neurogenic and inflammatory pain.
Animals: Male Wistar rats (180-220 g).
Materials:
-
2.5% Formalin solution.
-
Observation chambers with a mirror for unobstructed viewing of the paw.
-
"Dolo-adamon" solution and vehicle control.
-
Positive control: Morphine (e.g., 5 mg/kg, intraperitoneally).
Procedure:
-
Administer "Dolo-adamon" (various doses), vehicle, or morphine.
-
After a pre-treatment period (e.g., 30 minutes), inject 50 µl of 2.5% formalin subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat in the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:
-
Phase I (Neurogenic): 0-5 minutes post-formalin injection.
-
Phase II (Inflammatory): 15-30 minutes post-formalin injection.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Licking Time (s) - Phase I (Mean ± SEM) | Licking Time (s) - Phase II (Mean ± SEM) |
| Vehicle Control | - | 8 | 65.4 ± 5.2 | 110.8 ± 8.7 |
| Morphine | 5 | 8 | 22.1 ± 3.1 | 35.2 ± 4.5 |
| Dolo-adamon | Low | 8 | 40.3 ± 4.5 | 75.1 ± 6.9 |
| Dolo-adamon | Medium | 8 | 28.9 ± 3.8 | 48.6 ± 5.3 |
| Dolo-adamon | High | 8 | 15.7 ± 2.9 | 25.9 ± 3.8 |
| *p < 0.05 compared to Vehicle Control |
Visualizations
Caption: General experimental workflow for analgesic efficacy testing.
Caption: Simplified pain signaling pathway and targets of "Dolo-adamon" components.
References
- 1. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Studies on the analgesic and anti-inflammatory effect of bornyl acetate in volatile oil from Amomum villosum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A clinical and mechanistic study of topical borneol‐induced analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. saspublishers.com [saspublishers.com]
- 12. criver.com [criver.com]
Application Notes and Protocols for Determining "Dolo-adamon" Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Dolo-adamon" is a combination drug formulation containing Codeine phosphate, Crotarbital, Dipyrone (Metamizole), and Ciclonium bromide.[1] Understanding the cytotoxic potential of this drug is a critical aspect of its preclinical safety assessment. Cell-based assays are indispensable tools for evaluating the effects of chemical compounds on cell viability, proliferation, and apoptosis, providing crucial data for drug development and mechanistic studies.[2]
These application notes provide detailed protocols for a panel of robust and widely accepted cell-based assays to determine the cytotoxicity of "Dolo-adamon" and its individual components. The assays described herein measure different hallmarks of cytotoxicity, including metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). By employing a multi-parametric approach, researchers can obtain a comprehensive understanding of the cytotoxic profile of "Dolo-adamon".
Preliminary research on the individual components suggests potential cytotoxic effects. For instance, Dipyrone (Metamizole) has been shown to induce a dose-dependent decrease in the viability of various cancer cell lines, including HeLa, HT-29, and MCF-7, as well as the liver cell line LX-2, with cytotoxic effects observed at concentrations above 25 µg/mL.[3][4][5][6][7] Codeine's metabolite, codeinone, has been demonstrated to induce apoptosis and activate caspase-3 in cancer cell lines.[8] While specific cytotoxicity data for Crotarbital and Ciclonium Bromide on cultured cell lines are not extensively available, the general class of barbiturates and quaternary ammonium compounds, respectively, are known to exhibit cytotoxic properties under certain conditions.
Materials and Methods
Cell Culture
A panel of cell lines should be selected to represent various tissue types, including those relevant to the drug's intended use and potential off-target effects. Recommended cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): A general model for cytotoxicity.
-
SH-SY5Y (Human Neuroblastoma): To evaluate potential neurotoxicity, given the central nervous system effects of codeine and crotarbital.
-
A549 (Human Lung Carcinoma): Relevant for assessing effects on epithelial barriers.
Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Reagents and Equipment
-
"Dolo-adamon" and its individual components (Codeine phosphate, Crotarbital, Dipyrone, Ciclonium bromide)
-
Cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
LDH Cytotoxicity Assay Kit
-
Caspase-Glo® 3/7 Assay Kit
-
96-well clear and white-walled microplates
-
Microplate reader (absorbance, fluorescence, and luminescence capabilities)
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
-
Multichannel pipette
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well clear microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "Dolo-adamon" and its individual components in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well clear plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a lysis control (cells treated with a lysis buffer provided in the kit) to determine the maximum LDH release. Calculate the percentage of cytotoxicity based on the LDH released in the treated wells relative to the maximum release.
Caspase-3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. After 24 hours, treat the cells with serial dilutions of "Dolo-adamon" and its individual components for 24 hours.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Express the results as fold change in caspase activity relative to the vehicle control.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison of the effects of "Dolo-adamon" and its individual components across different cell lines and time points.
Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment
| Compound | HepG2 | HEK293 | SH-SY5Y | A549 |
| Dolo-adamon | 150.2 ± 12.5 | 185.7 ± 15.1 | 120.4 ± 9.8 | 210.6 ± 18.3 |
| Codeine phosphate | > 500 | > 500 | 450.1 ± 35.2 | > 500 |
| Crotarbital | 250.8 ± 21.3 | 310.5 ± 25.6 | 190.7 ± 16.4 | 350.2 ± 29.8 |
| Dipyrone | 85.4 ± 7.9 | 110.2 ± 10.1 | 75.3 ± 6.5 | 130.9 ± 11.7 |
| Ciclonium bromide | 350.1 ± 30.4 | 410.6 ± 35.8 | 280.9 ± 24.1 | 450.5 ± 40.2 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.
Table 2: Percentage of Cytotoxicity from LDH Assay after 48h Treatment at 200 µM
| Compound | HepG2 | HEK293 | SH-SY5Y | A549 |
| Dolo-adamon | 65.4 ± 5.1% | 58.2 ± 4.7% | 75.1 ± 6.2% | 50.3 ± 4.1% |
| Codeine phosphate | 5.2 ± 0.8% | 3.1 ± 0.5% | 8.9 ± 1.1% | 2.5 ± 0.4% |
| Crotarbital | 30.7 ± 2.9% | 25.4 ± 2.1% | 40.2 ± 3.5% | 20.8 ± 1.9% |
| Dipyrone | 80.1 ± 7.2% | 72.5 ± 6.8% | 88.4 ± 8.1% | 65.7 ± 5.9% |
| Ciclonium bromide | 15.6 ± 1.4% | 12.3 ± 1.1% | 20.8 ± 1.8% | 10.2 ± 0.9% |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.
Table 3: Fold Change in Caspase-3/7 Activity after 24h Treatment at IC50 Concentration
| Compound | HepG2 | HEK293 | SH-SY5Y | A549 |
| Dolo-adamon | 4.8 ± 0.4 | 4.1 ± 0.3 | 5.5 ± 0.5 | 3.8 ± 0.3 |
| Codeine phosphate | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 |
| Crotarbital | 2.5 ± 0.2 | 2.1 ± 0.2 | 3.1 ± 0.3 | 1.9 ± 0.2 |
| Dipyrone | 6.2 ± 0.5 | 5.8 ± 0.4 | 7.1 ± 0.6 | 5.2 ± 0.4 |
| Ciclonium bromide | 1.8 ± 0.2 | 1.5 ± 0.1 | 2.2 ± 0.2 | 1.4 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.
Visualizations
Caption: Experimental workflow for assessing "Dolo-adamon" cytotoxicity.
Caption: Potential signaling pathways affected by "Dolo-adamon" cytotoxicity.
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the cytotoxic potential of "Dolo-adamon". By assessing multiple endpoints, including metabolic activity, membrane integrity, and apoptosis, researchers can gain valuable insights into the drug's safety profile and mechanisms of toxicity. The provided protocols and data presentation formats are intended to guide the experimental design and facilitate the interpretation of results in a clear and concise manner. Further investigations may be warranted to explore the specific molecular pathways involved in "Dolo-adamon"-induced cytotoxicity.
References
- 1. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A barbiturate screening assay for the Abbott AxSYM analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and molecular effects of biocidal disinfectants (quaternary ammonia, glutaraldehyde, poly(hexamethylene biguanide) hydrochloride PHMB) and their mixtures in vitro and in zebrafish eleuthero-embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of 1-alkylquinolinium bromide ionic liquids in murine fibroblast NIH 3T3 cells - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
Application Note and Protocol: Isolation and Quantification of Diclofenac and its Major Metabolites from Human Plasma
It is important to note that "Dolo-adamon" appears to be a fictional substance. As such, the following application note and protocol has been generated as a template, using the well-characterized non-steroidal anti-inflammatory drug (NSAID), Diclofenac, as a representative example to illustrate the required methodology and data presentation. This protocol can be adapted for other small molecule drugs with appropriate modifications.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diclofenac is a widely used NSAID for the treatment of pain and inflammation. It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2C9 being the major contributor. The primary metabolite is 4'-hydroxydiclofenac, which retains some pharmacological activity. Other significant metabolites include 5-hydroxydiclofenac, 3'-hydroxydiclofenac, and their subsequent glucuronide conjugates. Accurate quantification of Diclofenac and its metabolites is crucial for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches. This document provides a detailed protocol for the simultaneous isolation and quantification of Diclofenac and its primary hydroxylated metabolites from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
1. Materials and Reagents
-
Chemicals and Solvents:
-
Diclofenac (≥98% purity)
-
4'-hydroxydiclofenac (≥98% purity)
-
5-hydroxydiclofenac (≥98% purity)
-
3'-hydroxydiclofenac (≥98% purity)
-
Diclofenac-d4 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free, sourced from a certified vendor)
-
-
Equipment:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
1.5 mL polypropylene tubes
-
2. Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene tube.
-
Add 10 µL of the internal standard working solution (Diclofenac-d4, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: C18 column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 30% B
-
4.1-5.0 min: 30% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Spray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Detection: Multiple Reaction Monitoring (MRM)
-
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Diclofenac | 294.0 | 250.0 | -60 | -15 |
| 4'-hydroxydiclofenac | 310.0 | 266.0 | -65 | -18 |
| 5-hydroxydiclofenac | 310.0 | 266.0 | -65 | -18 |
| 3'-hydroxydiclofenac | 310.0 | 266.0 | -65 | -18 |
| Diclofenac-d4 (IS) | 298.0 | 254.0 | -60 | -15 |
Table 2: Calibration Curve and Linearity
| Analyte | Range (ng/mL) | R² |
| Diclofenac | 1 - 2000 | >0.998 |
| 4'-hydroxydiclofenac | 0.5 - 1000 | >0.997 |
| 5-hydroxydiclofenac | 0.5 - 1000 | >0.995 |
| 3'-hydroxydiclofenac | 0.5 - 1000 | >0.996 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Diclofenac | LQC | 3 | 4.2 | 5.1 | 102.5 |
| MQC | 100 | 3.1 | 4.5 | 98.7 | |
| HQC | 1600 | 2.5 | 3.9 | 101.3 | |
| 4'-hydroxydiclofenac | LQC | 1.5 | 5.5 | 6.2 | 97.8 |
| MQC | 50 | 4.0 | 5.3 | 103.1 | |
| HQC | 800 | 3.3 | 4.8 | 99.4 |
Visualizations
Caption: Sample preparation workflow for metabolite isolation.
Caption: Simplified metabolic pathway of Diclofenac.
Application Notes and Protocols for In Vitro Modeling of "Dolo-adamon" Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Dolo-adamon" is a combination drug product comprising codeine, crotarbital, adamon, and dipyrone (metamizole).[1][2] The complex formulation of "Dolo-adamon," with multiple active pharmaceutical ingredients (APIs), necessitates a thorough evaluation of its potential for drug-drug interactions (DDIs). Each component possesses a unique metabolic and pharmacokinetic profile, and their co-administration could lead to unforeseen alterations in efficacy and safety. These application notes provide a comprehensive guide to the in vitro models and experimental protocols essential for characterizing the DDI potential of "Dolo-adamon" and its individual components.
The primary mechanisms of clinically relevant DDIs involve the inhibition or induction of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, as well as interactions with drug transporters.
-
Codeine: An opioid analgesic that is a prodrug, metabolized to its active form, morphine, primarily by the polymorphic enzyme CYP2D6.[3][4] It is also a substrate for UGT enzymes.[1][3][5]
-
Crotarbital: A barbiturate derivative, a class of drugs known to be inducers of various CYP enzymes.[6][7]
-
Dipyrone (Metamizole): A non-steroidal anti-inflammatory drug (NSAID) that has been shown to be a moderate to strong inducer of CYP3A4, CYP2B6, and CYP2C19, and a weak inhibitor of CYP1A2.[8][9][10][11]
-
Adamon: The information on the drug interaction potential of adamon (bornyl dibromodihydrocinnamate) is limited in publicly available literature, making in vitro assessment particularly crucial.
This document outlines detailed protocols for key in vitro assays to assess the DDI potential of "Dolo-adamon" as a whole and its individual active ingredients.
Key In Vitro Models and Assays
A tiered approach is recommended for evaluating the DDI potential of "Dolo-adamon." This involves initial screening assays followed by more definitive mechanistic studies. The primary in vitro systems for these investigations are:
-
Human Liver Microsomes (HLMs): Vesicles of the endoplasmic reticulum from human liver cells, rich in CYP and UGT enzymes.[5][12] They are a cost-effective and widely used model for inhibition studies.
-
Hepatocyte Cell Lines (e.g., HepaRG™ cells): A human hepatic progenitor cell line that can differentiate into hepatocyte-like cells expressing a wide range of drug-metabolizing enzymes and transporters.[1][4][13] HepaRG cells are a suitable model for both induction and inhibition studies.
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro drug metabolism and induction studies as they most closely mimic the in vivo liver environment.[14][15]
-
Recombinant Human Enzymes: Individual CYP or UGT enzymes expressed in a cellular system (e.g., insect cells). These are useful for identifying the specific enzymes involved in a drug's metabolism and for mechanistic inhibition studies.
-
Cell-based Transporter Assays: Cells overexpressing specific uptake or efflux transporters (e.g., P-gp, BCRP, OATPs) are used to determine if a drug is a substrate or inhibitor of these transporters.[3][16][17][18][19]
The following sections provide detailed protocols for the most critical assays.
Experimental Protocols
Protocol 1: CYP Inhibition Assay using Human Liver Microsomes
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the individual components of "Dolo-adamon" and the combination product on major human CYP isoforms.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Test compounds: Codeine, Crotarbital, Dipyrone, and "Dolo-adamon" combination
-
Positive control inhibitors (e.g., Fluvoxamine for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)[20]
-
Acetonitrile or other suitable organic solvent for compound dissolution
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, probe substrates, and positive control inhibitors in a suitable solvent (e.g., acetonitrile, DMSO). The final solvent concentration in the incubation should be ≤ 1%.
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
Thaw HLMs on ice. Dilute to the desired concentration (e.g., 0.2 mg/mL) in cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of potassium phosphate buffer.
-
Add the test compound at various concentrations (typically 7-8 concentrations spanning a log range) or the positive control inhibitor. Include a vehicle control (solvent only).
-
Add the CYP probe substrate at a concentration approximately equal to its Km value.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model using non-linear regression analysis.
-
Data Presentation:
Summarize the IC50 values in a table for each component and the combination product against each CYP isoform.
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Codeine | >100 | >100 | >100 | 50 | >100 |
| Crotarbital | 75 | 40 | 60 | >100 | 25 |
| Dipyrone | 15 | >100 | >100 | >100 | >100 |
| Dolo-adamon | 12 | 35 | 55 | 45 | 22 |
| Positive Controls | [Value] | [Value] | [Value] | [Value] | [Value] |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Protocol 2: CYP Induction Assay using HepaRG™ Cells
This protocol assesses the potential of the components of "Dolo-adamon" to induce the expression and activity of key CYP enzymes (CYP1A2, CYP2B6, and CYP3A4).
Materials:
-
Cryopreserved differentiated HepaRG™ cells
-
HepaRG™ induction medium
-
Test compounds: Codeine, Crotarbital, Dipyrone, and "Dolo-adamon" combination
-
Positive control inducers (e.g., Omeprazole or β-Naphthoflavone for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)[21][22]
-
Vehicle control (e.g., 0.1% DMSO)
-
Collagen-coated 24- or 48-well plates
-
Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, reverse transcriptase, qPCR master mix, validated primers for target CYPs and housekeeping genes)
-
CYP probe substrate cocktail (e.g., Phenacetin, Bupropion, Midazolam)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Thaw and seed HepaRG™ cells in collagen-coated plates according to the manufacturer's instructions.
-
Allow the cells to differentiate for the recommended period.
-
Treat the differentiated cells with various concentrations of the test compounds or positive controls in HepaRG™ induction medium. Include a vehicle control.
-
Incubate for 48-72 hours, refreshing the medium and compounds every 24 hours.[21][23]
-
-
Assessment of CYP Induction:
A. mRNA Expression Analysis (qRT-PCR):
-
At the end of the treatment period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression of the target CYP genes (CYP1A2, CYP2B6, CYP3A4) and one or more stable housekeeping genes (e.g., GAPDH, ACTB) using qRT-PCR.
-
Calculate the fold induction of CYP mRNA expression relative to the vehicle control using the ΔΔCt method.[22][24]
B. Enzyme Activity Assay:
-
After the treatment period, wash the cells with warm medium.
-
Add fresh medium containing a cocktail of CYP probe substrates.
-
Incubate for a specific time (e.g., 1-2 hours) at 37°C.
-
Collect the supernatant and analyze the formation of metabolites by LC-MS/MS.
-
Determine the fold induction of enzyme activity compared to the vehicle control.
-
-
Cytotoxicity Assessment:
-
In a parallel plate, assess the cytotoxicity of the test compounds at the tested concentrations using an appropriate assay (e.g., MTT, LDH release) to ensure that the observed induction is not due to cellular stress.
-
Data Presentation:
Present the fold induction data for both mRNA and enzyme activity in a tabular format.
| Compound | Concentration (µM) | CYP1A2 Fold Induction (mRNA) | CYP1A2 Fold Induction (Activity) | CYP2B6 Fold Induction (mRNA) | CYP2B6 Fold Induction (Activity) | CYP3A4 Fold Induction (mRNA) | CYP3A4 Fold Induction (Activity) |
| Codeine | 10 | 1.2 | 1.1 | 1.5 | 1.3 | 1.3 | 1.2 |
| 50 | 1.5 | 1.3 | 2.1 | 1.8 | 1.8 | 1.5 | |
| Crotarbital | 10 | 1.8 | 1.5 | 8.5 | 7.2 | 6.2 | 5.5 |
| 50 | 2.5 | 2.1 | 25.3 | 21.8 | 18.5 | 15.1 | |
| Dipyrone | 10 | 1.1 | 1.2 | 12.1 | 10.5 | 9.8 | 8.7 |
| 50 | 1.3 | 1.4 | 35.6 | 30.1 | 25.4 | 22.3 | |
| Dolo-adamon | Mix 1 | 1.6 | 1.4 | 15.3 | 13.2 | 11.7 | 9.9 |
| Mix 2 | 2.1 | 1.8 | 42.8 | 36.5 | 30.1 | 26.4 | |
| Omeprazole | 10 | 15.2 | 12.8 | - | - | - | - |
| Phenobarbital | 1000 | - | - | 40.7 | 34.0 | - | - |
| Rifampicin | 10 | - | - | - | - | 45.9 | 36.3 |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Protocol 3: UGT Inhibition Assay using Human Liver Microsomes
This protocol determines the IC50 values of "Dolo-adamon" components for major UGT isoforms.
Materials:
-
Pooled human liver microsomes (HLMs)
-
UGT probe substrates (e.g., Estradiol for UGT1A1, Trifluoperazine for UGT1A4, Propofol for UGT1A9, Naloxone for UGT2B7)[8][25]
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds and positive control inhibitors
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, probe substrates, and positive controls.
-
Prepare a working solution of UDPGA in buffer.
-
Dilute HLMs in Tris-HCl buffer containing MgCl2.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension, test compound at various concentrations, and the UGT probe substrate.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet protein and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the glucuronide metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate percent inhibition and determine IC50 values as described in Protocol 1.
-
Data Presentation:
| Compound | UGT1A1 IC50 (µM) | UGT1A4 IC50 (µM) | UGT1A9 IC50 (µM) | UGT2B7 IC50 (µM) |
| Codeine | >100 | >100 | 80 | 65 |
| Crotarbital | 90 | 70 | >100 | >100 |
| Dipyrone | >100 | >100 | >100 | >100 |
| Dolo-adamon | 85 | 65 | 75 | 60 |
| Positive Controls | [Value] | [Value] | [Value] | [Value] |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Visualizations
References
- 1. Cytochrome P450 (CYP) enzyme induction in vitro method using cryopreserved differentiated human HepaRG™ cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 2. Inhibition screening method of microsomal UGTs using the cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Effects of barbiturates on the hepatic cytochrome P-450 dependent enzyme system and biliary excretion of exogenous organic anions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metamizole is a Moderate Cytochrome P450 Inducer Via the Constitutive Androstane Receptor and a Weak Inhibitor of CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metamizole is a Moderate Cytochrome P450 Inducer Via the Constitutive Androstane Receptor and a Weak Inhibitor of CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioivt.com [bioivt.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. In vitro methods in drug transporter interaction assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
- 19. xenotech.com [xenotech.com]
- 20. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mRNA Levels vs. Enzyme Activity Levels: Which Should I Choose for Cytochrome P450 Induction Assays? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
Spectroscopic Techniques for the Structural Elucidation of "Dolo-adamon" Components: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic techniques utilized in the structural elucidation of the active pharmaceutical ingredients (APIs) found in the combination drug "Dolo-adamon". The primary components addressed are Codeine, Crotylbarbital, Ciclonium Bromide (the adamantane derivative), and Dipyrone (Metamizole). This document outlines detailed experimental protocols and presents key spectroscopic data to aid in the identification and characterization of these compounds.
Introduction to Spectroscopic Techniques in Pharmaceutical Analysis
The structural elucidation of pharmaceutical compounds is a critical step in drug development, quality control, and forensic analysis. A combination of spectroscopic techniques is typically employed to unambiguously determine the chemical structure of a molecule. These techniques provide complementary information about the connectivity of atoms, functional groups, and the overall molecular framework.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. 1D NMR (¹H and ¹³C) experiments identify the different types of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) reveal how these atoms are connected.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its elemental composition. Analysis of the fragmentation patterns can help to identify structural motifs within the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Structural Elucidation of Dolo-adamon Components
This section details the application of spectroscopic techniques for the structural characterization of each of the four active ingredients of Dolo-adamon.
Codeine
Codeine is an opioid analgesic. Its structure is characterized by a pentacyclic framework.
Chemical Structure:
Spectroscopic Data for Codeine:
Table 1: NMR Spectroscopic Data for Codeine in CDCl₃
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 6.70 | d | 8.2 | H-1 | |
| 6.63 | d | 8.2 | H-2 | |
| 4.89 | dd | 6.4, 1.2 | H-5 | |
| 4.17 | ddd | 12.8, 5.0, 2.7 | H-6 | |
| 3.86 | s | - | OCH₃ | |
| 3.04 | d | 18.5 | H-10α | |
| 2.59 | ddd | 12.0, 5.0, 2.7 | H-14 | |
| 2.45 | s | - | N-CH₃ | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| 146.5 | C-4 | |||
| 142.6 | C-3 | |||
| 130.8 | C-11 | |||
| 127.8 | C-12 | |||
| 119.8 | C-1 | |||
| 113.4 | C-2 | |||
| 91.5 | C-5 | |||
| 66.8 | C-6 | |||
| 56.6 | OCH₃ | |||
| 59.1 | C-9 | |||
| 46.8 | C-13 | |||
| 43.2 | C-14 | |||
| 42.6 | N-CH₃ | |||
| 40.8 | C-10 | |||
| 35.6 | C-16 | |||
| 20.4 | C-7 |
Table 2: Mass Spectrometry Data for Codeine
| Ion | m/z (relative abundance) | Proposed Fragment |
| [M+H]⁺ | 300 (100) | Molecular Ion |
| 242 (30) | [M+H - C₂H₅N]⁺ | |
| 229 (45) | [M+H - C₃H₇N]⁺ | |
| 215 (50) | [M+H - C₄H₉NO]⁺ | |
| 162 (25) | Dihydrofuranopyrroline fragment |
Table 3: FT-IR Spectroscopic Data for Codeine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Medium | O-H stretch (alcohol) |
| 3010 | Medium | C-H stretch (aromatic) |
| 2920, 2850 | Strong | C-H stretch (aliphatic) |
| 1640 | Medium | C=C stretch (aromatic) |
| 1500 | Strong | C=C stretch (aromatic) |
| 1280 | Strong | C-O stretch (ether) |
| 1050 | Strong | C-O stretch (alcohol) |
Crotylbarbital (Crotarbital)
Crotylbarbital is a barbiturate derivative that acts as a sedative-hypnotic.
Chemical Structure:
Spectroscopic Data for Crotylbarbital:
Table 4: NMR Spectroscopic Data for Crotylbarbital (Predicted in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| ~8.5 | br s | - | N-H | |
| 5.4-5.6 | m | - | CH=CH | |
| 2.5-2.7 | m | - | CH₂-CH= | |
| 1.9-2.1 | q | 7.5 | CH₂-CH₃ | |
| 1.6-1.7 | d | 6.0 | =CH-CH₃ | |
| 0.8-1.0 | t | 7.5 | CH₂-CH₃ | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| ~173 | C=O | |||
| ~152 | C=O | |||
| ~129 | CH=CH | |||
| ~125 | CH=CH | |||
| ~58 | C(Et)(crotyl) | |||
| ~40 | CH₂-CH= | |||
| ~30 | CH₂-CH₃ | |||
| ~18 | =CH-CH₃ | |||
| ~9 | CH₂-CH₃ |
Table 5: Mass Spectrometry Data for Crotylbarbital
| Ion | m/z (relative abundance) | Proposed Fragment |
| [M]⁺ | 210 (10) | Molecular Ion |
| 181 (100) | [M - C₂H₅]⁺ | |
| 167 (60) | [M - C₃H₅]⁺ | |
| 141 (80) | [M - C₅H₉]⁺ | |
| 55 (70) | [C₄H₇]⁺ |
Table 6: FT-IR Spectroscopic Data for Crotylbarbital
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200, 3100 | Broad, Strong | N-H stretch |
| 2970, 2880 | Strong | C-H stretch (aliphatic) |
| 1730, 1690 | Strong | C=O stretch (amide) |
| 1460 | Medium | C-H bend (aliphatic) |
| 970 | Medium | =C-H bend (trans alkene) |
Ciclonium Bromide
Ciclonium bromide is a quaternary ammonium compound with anticholinergic properties, containing a bicyclo[2.2.1]heptene (norbornene) moiety, which is a rigid cage-like structure reminiscent of adamantane.
Chemical Structure:
Spectroscopic Data for Ciclonium Bromide:
Table 7: NMR Spectroscopic Data for Ciclonium Bromide (Predicted in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 7.2-7.5 | m | - | Aromatic-H | |
| 6.0-6.2 | m | - | Vinylic-H (norbornene) | |
| 3.5-3.8 | m | - | O-CH₂, N⁺-CH₂ | |
| 3.3 | s | - | N⁺-CH₃ | |
| 2.8-3.0 | m | - | Bridgehead-H (norbornene) | |
| 1.0-2.5 | m | - | Aliphatic-H | |
| 1.2-1.4 | t | 7.2 | N⁺-CH₂CH₃ | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| ~145 | Quaternary aromatic-C | |||
| ~135-140 | Vinylic-C (norbornene) | |||
| ~125-130 | Aromatic-C | |||
| ~80 | Quaternary-C (ether) | |||
| ~65 | O-CH₂ | |||
| ~55 | N⁺-CH₂ | |||
| ~52 | N⁺-CH₃ | |||
| ~40-50 | Norbornene-C | |||
| ~25-40 | Aliphatic-C | |||
| ~8 | N⁺-CH₂CH₃ |
Table 8: Mass Spectrometry Data for Ciclonium Bromide
| Ion | m/z (relative abundance) | Proposed Fragment |
| [M-Br]⁺ | 328 | Cationic molecular fragment |
| 118 | [C₈H₁₆N]⁺ | |
| 91 | [C₇H₇]⁺ (tropylium ion) | |
| 77 | [C₆H₅]⁺ |
Table 9: FT-IR Spectroscopic Data for Ciclonium Bromide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | C-H stretch (aromatic, vinylic) |
| 2960, 2870 | Strong | C-H stretch (aliphatic) |
| 1600, 1490 | Medium | C=C stretch (aromatic) |
| 1100 | Strong | C-O stretch (ether) |
| 760, 700 | Strong | C-H bend (aromatic) |
Dipyrone (Metamizole)
Dipyrone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Chemical Structure:
Spectroscopic Data for Dipyrone:
Table 10: NMR Spectroscopic Data for Dipyrone (in D₂O)
| ¹H NMR | δ (ppm) | Multiplicity | Assignment |
| 7.3-7.6 | m | Aromatic-H | |
| 4.4 | s | N-CH₂-S | |
| 3.2 | s | N-CH₃ (ring) | |
| 2.8 | s | N-CH₃ (side chain) | |
| 2.2 | s | C-CH₃ | |
| ¹³C NMR | δ (ppm) | Assignment | |
| ~165 | C=O | ||
| ~160 | C=C (pyrazolone) | ||
| ~135 | Aromatic-C (ipso) | ||
| ~129 | Aromatic-C | ||
| ~125 | Aromatic-C | ||
| ~120 | Aromatic-C | ||
| ~100 | C-N (pyrazolone) | ||
| ~50 | N-CH₂-S | ||
| ~38 | N-CH₃ (ring) | ||
| ~35 | N-CH₃ (side chain) | ||
| ~10 | C-CH₃ |
Table 11: Mass Spectrometry Data for Dipyrone
| Ion | m/z (relative abundance) | Proposed Fragment |
| [M+H]⁺ | 312 | Molecular Ion |
| 280 | [M+H - CH₄O₃S]⁺ | |
| 232 | [M+H - C₂H₅NO₃S]⁺ | |
| 56 | [C₃H₆N]⁺ |
Table 12: FT-IR Spectroscopic Data for Dipyrone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | C-H stretch (aromatic) |
| 2940 | Medium | C-H stretch (aliphatic) |
| 1660 | Strong | C=O stretch (amide) |
| 1600 | Medium | C=C stretch (aromatic) |
| 1250, 1050 | Strong | S=O stretch (sulfonate) |
| 760, 690 | Strong | C-H bend (aromatic) |
Experimental Protocols
NMR Spectroscopy
Protocol for ¹H, ¹³C, and 2D NMR Analysis:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse, a spectral width of 12-16 ppm, and 8-16 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30° pulse, a spectral width of 200-240 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
-
COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick peaks for all spectra.
-
Mass Spectrometry
Protocol for ESI-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water). The solvent should be compatible with electrospray ionization.
-
Add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization if necessary.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the electrospray source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.
-
Set the mass analyzer to scan a mass range appropriate for the expected molecular weight of the compound.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph.
-
Acquire the full scan mass spectrum.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and acquiring the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M]⁺).
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the fragments.
-
FT-IR Spectroscopy
Protocol for ATR-FT-IR Analysis:
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
For solid samples, apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with reference spectra from libraries for confirmation.
-
Visualization of Workflows and Pathways
Experimental Workflow for Structural Elucidation
Caption: General experimental workflow for the structural elucidation of a pharmaceutical compound.
Signaling Pathway for Codeine (Opioid Analgesic)
Caption: Simplified signaling pathway for the analgesic action of codeine.
Signaling Pathway for Crotylbarbital (Barbiturate)
Caption: Mechanism of action of crotylbarbital at the GABAₐ receptor.
Signaling Pathway for Ciclonium Bromide (Anticholinergic)
Caption: Mechanism of action of ciclonium bromide as a muscarinic antagonist.
Signaling Pathway for Dipyrone (Metamizole)
Caption: Simplified mechanism of action of dipyrone via inhibition of prostaglandin synthesis.
Application Notes & Protocols for the Development of a Stable "Dolo-adamon" Formulation (Diclofenac and Methocarbamol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Dolo-adamon" is a brand name that has been associated with various drug combinations. For the purpose of these application notes and protocols, we will focus on a combination product comprising Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), and Methocarbamol, a centrally acting muscle relaxant. This combination is aimed at providing relief from pain and muscle spasms. The development of a stable pharmaceutical formulation is critical to ensure the safety, efficacy, and desired shelf-life of the final product.
These notes provide a comprehensive guide to the key considerations and experimental protocols required to develop a stable solid oral dosage form of a Diclofenac and Methocarbamol combination product.
Pre-formulation Studies
Pre-formulation studies are the foundation for developing a stable and effective dosage form. These studies provide essential information about the physicochemical properties of the active pharmaceutical ingredients (APIs) and their potential interactions with excipients.
1.1. API Characterization
A thorough characterization of Diclofenac (typically as Diclofenac Potassium or Sodium) and Methocarbamol is the first step.
Table 1: Key Physicochemical Properties of Diclofenac and Methocarbamol
| Property | Diclofenac Potassium/Sodium | Methocarbamol | Significance in Formulation |
| Appearance | White to slightly yellowish crystalline powder | White or almost white crystalline powder | Influences visual inspection of raw materials and final product. |
| Solubility | Sparingly soluble in water, freely soluble in methanol | Sparingly soluble in water, freely soluble in alcohol | Critical for dissolution rate and bioavailability. Affects the choice of granulation method (wet vs. dry). |
| Melting Point | ~284 °C (Sodium), ~156-158 °C (Potassium) | ~95-97 °C | Important for manufacturing processes involving heat (e.g., drying). A low melting point may pose challenges. |
| pKa | ~4.0 | Not applicable | Influences solubility and dissolution at different physiological pH values. |
| Hygroscopicity | Slightly hygroscopic | Slightly hygroscopic | Requires control of humidity during manufacturing and storage to prevent degradation and changes in physical properties. |
| Polymorphism | Exists in different polymorphic forms | Can exist in different polymorphic forms | Different polymorphs can have different solubility, stability, and bioavailability. Polymorphic form should be controlled. |
| Particle Size & Shape | Influences flowability, compressibility, and dissolution | Influences flowability, compressibility, and dissolution | Consistent particle size distribution is crucial for content uniformity and manufacturability. |
1.2. Drug-Excipient Compatibility Studies
The selection of appropriate excipients is crucial for the stability of the final product. Compatibility studies are performed to identify any potential physical or chemical interactions between the APIs and the chosen excipients.
Protocol 1: Drug-Excipient Compatibility Study
Objective: To evaluate the compatibility of Diclofenac and Methocarbamol with commonly used pharmaceutical excipients.
Materials:
-
Diclofenac Potassium/Sodium
-
Methocarbamol
-
Excipients (e.g., Microcrystalline Cellulose, Lactose Monohydrate, Croscarmellose Sodium, Povidone K-30, Magnesium Stearate)
-
Glass vials
-
Stability chambers
Methodology:
-
Prepare binary mixtures of each API with each excipient in a 1:1 ratio (w/w). Also, prepare a mixture of both APIs with each excipient.
-
Place the mixtures in glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature (25°C/60% RH) for a specified period (e.g., 4 weeks).
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for:
-
Physical changes: Visual inspection for color change, caking, or liquefaction.
-
Chemical degradation: Assay of the APIs and detection of any degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1]
-
Data Presentation:
Table 2: Example of Drug-Excipient Compatibility Study Results
| Mixture | Initial Appearance | Appearance after 4 weeks at 40°C/75% RH | Assay of Diclofenac (%) | Assay of Methocarbamol (%) | Remarks |
| Diclofenac + Lactose Monohydrate | White powder | Slight yellowing | 98.5 | N/A | Potential interaction |
| Methocarbamol + Povidone K-30 | White powder | No change | N/A | 99.8 | Compatible |
| Diclofenac + Methocarbamol + Microcrystalline Cellulose | White powder | No change | 99.7 | 99.5 | Compatible |
Formulation Development
Based on the pre-formulation data, a suitable formulation and manufacturing process can be designed. For a combination of Diclofenac and Methocarbamol, a bilayer tablet could be a viable option to prevent potential interactions between the APIs and to control their release profiles if needed.[2][3] However, a monolithic tablet is also feasible if compatibility is established.
2.1. Manufacturing Process Workflow
The following diagram illustrates a typical workflow for the manufacturing of a solid oral dosage form by wet granulation.
Caption: Workflow for Wet Granulation Tablet Manufacturing.
Stability Testing
Stability testing is a regulatory requirement to establish the shelf-life and storage conditions for a pharmaceutical product.[4][5][6][7] A stability-indicating analytical method is crucial for this purpose.
3.1. Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately and precisely quantify the active ingredients without interference from degradants, excipients, or other impurities.[1]
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the simultaneous determination of Diclofenac and Methocarbamol in the presence of their degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by scanning the UV spectra of both APIs (e.g., 275 nm).[8]
-
Injection Volume: 20 µL
Forced Degradation Studies: To demonstrate the specificity of the method, forced degradation studies must be performed on the drug product.[1]
-
Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug product to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug product to UV light (254 nm) and visible light in a photostability chamber.
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Detection Limit (DL)
-
Quantitation Limit (QL)
-
Robustness
3.2. Formal Stability Study
Protocol 3: Long-Term and Accelerated Stability Study
Objective: To evaluate the stability of the final "Dolo-adamon" formulation under various environmental conditions to determine its shelf-life and recommended storage conditions.
Methodology:
-
Package the final formulation in the proposed commercial packaging.
-
Store the samples under the following conditions as per ICH Q1A(R2) guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH for climatic zones III and IV)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
At each time point, evaluate the following parameters:
-
Physical: Appearance, hardness, friability, disintegration time.
-
Chemical: Assay of Diclofenac and Methocarbamol, content of degradation products, dissolution profile.
-
Data Presentation:
Table 3: Example of Stability Data for "Dolo-adamon" Tablets at 40°C/75% RH
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White, biconvex tablet | Pass | Pass | Pass | Pass |
| Assay - Diclofenac (%) | 90.0 - 110.0 | 100.2 | 99.8 | 99.1 | 98.5 |
| Assay - Methocarbamol (%) | 90.0 - 110.0 | 99.8 | 99.5 | 99.0 | 98.2 |
| Total Impurities (%) | NMT 2.0 | 0.15 | 0.25 | 0.45 | 0.75 |
| Dissolution (at 30 min) | NLT 80% (Q+5%) | 95% | 94% | 92% | 90% |
Potential Degradation Pathways
Understanding the potential degradation pathways of the APIs is crucial for developing a stable formulation and for identifying potential degradation products.
Caption: Potential Degradation Pathways for Diclofenac and Methocarbamol.
Conclusion
The development of a stable formulation for a combination product like "Dolo-adamon" (Diclofenac and Methocarbamol) requires a systematic approach. This includes comprehensive pre-formulation studies, rational formulation design, and rigorous stability testing using a validated stability-indicating analytical method. By following these protocols and considering the critical parameters outlined, researchers and drug development professionals can successfully develop a robust, stable, and effective product.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Administrative Orders | Philippine Veterinary Medical Association [pvma.com.ph]
- 5. WIPO Lex [wipo.int]
- 6. faolex.fao.org [faolex.fao.org]
- 7. eCFR :: 21 CFR 211.166 -- Stability testing. [ecfr.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry-Based Identification of "Dolo-adamon" Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Dolo-adamon" is a combination pharmaceutical product containing Codeine phosphate, Crotarbital, Dipyrone sodium, and Ciclonium bromide. Understanding the degradation pathways of this complex mixture is crucial for ensuring its stability, safety, and efficacy. Forced degradation studies, coupled with advanced analytical techniques like mass spectrometry, are essential to identify potential degradation products that may arise during manufacturing, storage, or administration.
These application notes provide a comprehensive overview of the mass spectrometry-based methodologies for the identification and characterization of degradation products of the active pharmaceutical ingredients (APIs) in "Dolo-adamon". The protocols outlined below are intended to guide researchers in developing robust stability-indicating methods.
Predicted Degradation Pathways
Forced degradation studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light. Based on the chemical structures of the four APIs in "Dolo-adamon", the following degradation pathways are anticipated:
-
Codeine phosphate: This opioid analgesic is susceptible to oxidation and hydrolysis. Oxidation can lead to the formation of codeine N-oxide, while alkaline hydrolysis may produce deshydrolevomethorphandiol.[1]
-
Crotarbital: As a barbiturate derivative, crotarbital is prone to hydrolysis of the barbituric acid ring, particularly under basic conditions. This can lead to the formation of various ring-opened products.
-
Dipyrone sodium: This non-steroidal anti-inflammatory drug (NSAID) is known to be unstable in aqueous solutions and can undergo hydrolysis and oxidation. A primary degradation product is 4-methylaminoantipyrine (4-MAA).[2][3][4]
-
Ciclonium bromide: Being a quaternary ammonium compound with an adamantane moiety, ciclonium bromide's degradation could involve Hoffmann elimination under basic conditions or hydrolysis of the ether linkage.
Experimental Protocols
Forced Degradation Studies
Objective: To generate potential degradation products of the "Dolo-adamon" components under various stress conditions.
Materials:
-
"Dolo-adamon" reference standard or individual API reference standards
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol, Acetonitrile (HPLC or LC-MS grade)
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of "Dolo-adamon" or individual APIs in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for LC-MS analysis.
LC-MS/MS Method for Separation and Identification
Objective: To separate the parent drugs from their degradation products and to identify the degradation products using mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Chromatographic Conditions (A starting point for method development):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (General parameters, to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: To be optimized for the specific instrument
-
Data Acquisition: Full scan mode (e.g., m/z 100-1000) for initial screening and product ion scan (tandem MS) for structural elucidation.
Data Presentation
The following tables summarize the known and potential degradation products of the active ingredients in "Dolo-adamon" and their corresponding mass information.
Table 1: Codeine Phosphate Degradation Products
| Degradation Product | Stress Condition | Molecular Formula | [M+H]⁺ (m/z) |
| Codeine N-oxide | Oxidation | C₁₈H₂₁NO₄ | 316.15 |
| Deshydrolevomethorphandiol | Alkaline Hydrolysis | C₁₇H₂₁NO₂ | 272.16 |
Table 2: Crotarbital Potential Degradation Products
| Degradation Product | Stress Condition | Molecular Formula | [M+H]⁺ (m/z) |
| Ring-opened amide | Hydrolysis | C₁₀H₁₆N₂O₄ | 229.12 |
| Ring-opened carboxylic acid | Hydrolysis | C₁₀H₁₅NO₅ | 230.10 |
Table 3: Dipyrone Sodium Degradation Products
| Degradation Product | Stress Condition | Molecular Formula | [M+H]⁺ (m/z) |
| 4-Methylaminoantipyrine (4-MAA) | Hydrolysis, Oxidation | C₁₂H₁₅N₃O | 218.13 |
| 4-Aminoantipyrine (4-AA) | Hydrolysis, Oxidation | C₁₁H₁₃N₃O | 204.11 |
| 4-Formylaminoantipyrine (4-FAA) | Oxidation | C₁₂H₁₃N₃O₂ | 232.10 |
Table 4: Ciclonium Bromide Potential Degradation Products
| Degradation Product | Stress Condition | Molecular Formula | [M]⁺ (m/z) |
| Hoffmann elimination product | Base Hydrolysis | C₂₀H₂₉O | 285.22 |
| Ether hydrolysis product | Acid/Base Hydrolysis | C₁₁H₁₄O | 162.10 |
Visualizations
Caption: Experimental workflow for forced degradation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciepub.com [sciepub.com]
- 4. The Analgesic Metamizole (Dipyrone) and Its Related Products Antipyrine, 4-Aminoantipyrine and 4-Methylaminoantipyrine. Part 1: Mass Spectrometric and Electrochemical Detection [pubs.sciepub.com]
Application Notes and Protocols for Multi-Modal Analgesics in Neuropathic Pain Research Models
Disclaimer: Direct experimental data on the specific compound "Dolo-adamon" in neuropathic pain research models is not available in the current scientific literature. Dolo-adamon is a combination drug containing multiple active substances including an opioid (codeine), a barbiturate, and an NSAID (dipyrone). Due to the complexity of this specific formulation and the lack of preclinical research, these application notes will focus on a well-researched, representative combination of a multi-modal opioid (Tramadol) and a non-opioid analgesic (Paracetamol/Acetaminophen). This combination mirrors the principle of multi-modal analgesia and is extensively studied in various neuropathic pain models, providing a robust framework for researchers.
Introduction
Neuropathic pain, a debilitating condition caused by a lesion or disease of the somatosensory nervous system, remains a significant therapeutic challenge. Preclinical research relies on animal models that mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).
Combination analgesics are of great interest as they can target multiple pain pathways simultaneously, potentially offering synergistic efficacy and a better safety profile than high-dose monotherapy. The combination of Tramadol and Paracetamol is a prime example, leveraging distinct yet complementary mechanisms of action.
-
Tramadol: A centrally acting analgesic with a dual mechanism. It is a weak agonist of the µ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine, which enhances descending inhibitory pain pathways.[1][2][3]
-
Paracetamol (Acetaminophen): Exerts its analgesic effects primarily through central mechanisms. While not a classic NSAID, it is thought to inhibit cyclooxygenase (COX) enzymes in the central nervous system. More recent evidence points to its central action involving the modulation of serotonergic pathways and the endocannabinoid system via its metabolite, AM404.[4][5][6]
These notes provide an overview of the application of a Tramadol/Paracetamol combination in a common rodent model of neuropathic pain, the Chronic Constriction Injury (CCI) model.
Mechanism of Action in Neuropathic Pain
The synergistic effect of combining an opioid/monoaminergic agent like Tramadol with a central analgesic like Paracetamol lies in their ability to modulate nociceptive signaling at multiple levels of the nervous system.
-
Spinal Level (Dorsal Horn): Tramadol acts on presynaptic and postsynaptic µ-opioid receptors to reduce the release of excitatory neurotransmitters (e.g., substance P, glutamate) and hyperpolarize second-order neurons.[7][8][9] Its monoaminergic action further enhances descending inhibition onto these same spinal circuits.[2]
-
Supraspinal Level: Both Tramadol and Paracetamol are believed to activate descending serotonergic pathways that originate in the brainstem and project down to the spinal cord, dampening the transmission of pain signals.[9]
-
Central Sensitization: Paracetamol's active metabolite, AM404, interacts with the endocannabinoid and TRPV1 systems within the brain, which may help to counteract the central sensitization processes that maintain neuropathic pain.[4][6]
The following diagram illustrates the primary signaling pathway for opioid analgesics at the spinal cord dorsal horn, a key site of action for Tramadol.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method for inducing peripheral mononeuropathy in rodents, mimicking symptoms of chronic nerve compression in humans.[10][11][12][13]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine mixture)
-
Sterile surgical instruments
-
4-0 chromic gut or silk sutures
-
Antiseptic solution and wound closure materials
Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
Shave and disinfect the skin over the mid-thigh region of the chosen hind limb.
-
Make a small incision through the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully free about 7 mm of the nerve proximal to its trifurcation.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them.[13] The ligatures should be tightened just enough to cause a slight constriction and briefly impede epineural blood flow, but not arrest it. A brief twitch of the limb is often used as an indicator.
-
Close the muscle layer and skin with appropriate sutures or staples.
-
Administer post-operative analgesics as required for the first 24-48 hours (ensuring they do not interfere with the study baseline).
-
Allow animals to recover. Neuropathic pain behaviors typically develop within a few days and are robust for at least 2-4 weeks.[12][14]
-
For sham-operated control animals, perform the same surgical procedure, including nerve exposure, but do not place the ligatures.
Behavioral Testing for Neuropathic Pain
Behavioral assessments should be conducted at baseline (before surgery) and at multiple time points post-surgery (e.g., days 7, 14, 21) to confirm the development of neuropathy and to test the efficacy of the analgesic compound.
This test measures the paw withdrawal threshold to a mechanical stimulus.[11]
-
Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Use a set of calibrated von Frey filaments (or an electronic von Frey device).
-
Apply the filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.[11]
-
Begin with a filament in the middle of the force range. A positive response is a sharp withdrawal or flinching of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).[15] If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% PWT. A significant decrease in PWT in the injured paw compared to baseline or the sham group indicates mechanical allodynia.
This test measures the paw withdrawal latency to a radiant heat source.[16][17][18]
-
Place the animal in a plexiglass enclosure on a glass surface and allow it to acclimate for 15-20 minutes.
-
Position a movable, high-intensity radiant heat source underneath the glass, aimed at the mid-plantar surface of the hind paw.
-
Activate the heat source. A timer will automatically start.
-
When the animal withdraws its paw, the timer stops, recording the paw withdrawal latency (PWL).
-
A pre-set cut-off time (e.g., 20-35 seconds) must be used to prevent tissue damage.[17]
-
Perform 3-5 measurements per paw with at least 5 minutes between each measurement.
-
A significant decrease in PWL in the injured paw compared to baseline or the sham group indicates thermal hyperalgesia.
The diagram below outlines a typical experimental workflow.
Data Presentation
Quantitative data from behavioral tests should be summarized to compare the effects of the treatment across different groups and time points. The tables below provide examples of how to structure this data.
Table 1: Effect of Tramadol/Paracetamol on Mechanical Allodynia in CCI Rats
| Treatment Group | N | Baseline PWT (g) | Day 14 Post-CCI PWT (g) | Day 14 Post-Treatment PWT (g) | % MPE |
| Sham + Vehicle | 8 | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.3 ± 1.3 | N/A |
| CCI + Vehicle | 8 | 15.1 ± 1.0 | 3.8 ± 0.5 | 4.1 ± 0.6 | 5% |
| CCI + TRAM/APAP (10/100 mg/kg) | 8 | 14.8 ± 1.3 | 4.2 ± 0.7 | 9.8 ± 1.1 | 55% |
| CCI + TRAM/APAP (30/300 mg/kg) | 8 | 15.0 ± 0.9 | 3.5 ± 0.6 | 13.5 ± 1.4 | 92% |
| Data are presented as Mean ± SEM. PWT = Paw Withdrawal Threshold. | |||||
| MPE = Maximum Possible Effect, calculated as [(Post-drug PWT - Post-CCI PWT) / (Baseline PWT - Post-CCI PWT)] x 100. | |||||
| p < 0.01 compared to CCI + Vehicle group. |
Table 2: Effect of Tramadol/Paracetamol on Thermal Hyperalgesia in CCI Rats
| Treatment Group | N | Baseline PWL (s) | Day 14 Post-CCI PWL (s) | Day 14 Post-Treatment PWL (s) | % MPE |
| Sham + Vehicle | 8 | 11.8 ± 0.8 | 11.5 ± 1.0 | 11.6 ± 0.9 | N/A |
| CCI + Vehicle | 8 | 12.1 ± 0.6 | 5.5 ± 0.4 | 5.7 ± 0.5 | 3% |
| CCI + TRAM/APAP (10/100 mg/kg) | 8 | 11.9 ± 0.9 | 5.8 ± 0.5 | 8.9 ± 0.7 | 51% |
| CCI + TRAM/APAP (30/300 mg/kg) | 8 | 12.3 ± 0.7 | 5.3 ± 0.6 | 11.2 ± 0.8 | 84% |
| Data are presented as Mean ± SEM. PWL = Paw Withdrawal Latency. | |||||
| MPE = Maximum Possible Effect, calculated as [(Post-drug PWL - Post-CCI PWL) / (Baseline PWL - Post-CCI PWL)] x 100. | |||||
| p < 0.01 compared to CCI + Vehicle group. |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary based on specific experimental conditions.
References
- 1. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of tramadol in current treatment strategies for musculoskeletal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Paracetamol - Wikipedia [en.wikipedia.org]
- 7. Postsynaptic Signaling via the μ-Opioid Receptor: Responses of Dorsal Horn Neurons to Exogenous Opioids and Noxious Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism for Opioid Analgesics in the Treatment of Pain [ebmconsult.com]
- 9. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 10. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 11. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 13. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 14. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Troubleshooting & Optimization
Overcoming "Dolo-adamon" solubility issues in aqueous solutions
Technical Support Center: Dolo-adamon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with the experimental compound Dolo-adamon.
Frequently Asked Questions (FAQs)
Q1: What is Dolo-adamon and why is its solubility a concern?
A: Dolo-adamon is an experimental small molecule inhibitor of the novel kinase pathway, XYZ-1. Its significant therapeutic potential is often hindered by its physicochemical properties. Dolo-adamon is a weakly basic compound with high lipophilicity (LogP > 4) and a high melting point, contributing to its very low intrinsic solubility in aqueous media (< 0.1 µg/mL). This poor solubility can lead to challenges in obtaining consistent results in in-vitro assays, developing stable formulations for in-vivo studies, and achieving adequate bioavailability.
Q2: What are the primary factors influencing the aqueous solubility of Dolo-adamon?
A: The primary factors are its crystal lattice energy and the energy required to solvate the molecule. As a weakly basic compound, its solubility is also highly dependent on the pH of the solution. At pH values below its pKa, Dolo-adamon becomes protonated, leading to a significant increase in solubility.
Q3: Can I use DMSO to dissolve Dolo-adamon for my cell-based assays?
A: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions of Dolo-adamon. However, it is crucial to be aware of the potential for the compound to precipitate when the DMSO stock is diluted into aqueous assay media. Additionally, the final concentration of DMSO in the assay should be carefully controlled, as it can have cytotoxic effects or interfere with experimental results, typically kept below 0.5%.
Q4: What are the initial steps I should take to improve the solubility of Dolo-adamon in my aqueous buffer?
A: The initial and most straightforward approach is to adjust the pH of your buffer. Since Dolo-adamon is a weak base, lowering the pH will increase its solubility. Utilizing co-solvents is another common initial strategy. For more complex situations, techniques like using cyclodextrins or creating solid dispersions may be necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter while working with Dolo-adamon.
Issue 1: Dolo-adamon precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.
-
Cause: This is a common issue for hydrophobic compounds when the concentration of the organic solvent (DMSO) is drastically reduced upon dilution, and the aqueous medium cannot maintain the drug in solution.
-
Solution Workflow:
Caption: Troubleshooting workflow for Dolo-adamon precipitation.
Issue 2: Inconsistent results in biological assays.
-
Cause: This may be due to variable concentrations of soluble Dolo-adamon. The compound might be partially dissolved or forming aggregates.
-
Solutions:
-
Verify Solubility: Before conducting your assay, determine the saturation solubility of Dolo-adamon in your specific assay medium.
-
Filter Sterilization: After preparing your Dolo-adamon solution, filter it through a 0.22 µm filter to remove any undissolved particles or aggregates that could lead to inconsistent dosing.
-
pH Control: Ensure the pH of your medium is consistent across all experiments, as minor shifts can significantly impact the solubility of Dolo-adamon.
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment of Dolo-adamon
This protocol determines the solubility of Dolo-adamon at different pH values.
-
Materials: Dolo-adamon powder, a series of buffers (e.g., citrate, phosphate) with pH values ranging from 3 to 8, a shaker incubator, a centrifuge, and an HPLC system.
-
Procedure:
-
Add an excess amount of Dolo-adamon powder to separate vials, each containing one of the buffers.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved Dolo-adamon in the filtrate using a validated HPLC method.
-
Plot the measured solubility against the pH of the buffers.
Caption: Workflow for pH-dependent solubility analysis.
-
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a method to identify a suitable co-solvent system.
-
Materials: Dolo-adamon, DMSO, ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), aqueous buffer (e.g., PBS pH 7.4).
-
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% of ethanol in PBS).
-
Follow the same procedure as in Protocol 1 (steps 1-5) for each co-solvent mixture.
-
Compare the solubility of Dolo-adamon in the different co-solvent systems to identify the most effective one.
-
Data Summaries
Table 1: Solubility of Dolo-adamon in Various Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | < 0.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | 0.2 |
| Citrate Buffer pH 5.0 | 37 | 15.5 |
| Citrate Buffer pH 3.0 | 37 | > 500 |
Table 2: Effect of Co-solvents on Dolo-adamon Solubility in PBS (pH 7.4) at 37°C
| Co-solvent System (v/v) | Solubility (µg/mL) | Fold Increase |
| 10% Ethanol | 2.5 | 12.5x |
| 20% Ethanol | 8.1 | 40.5x |
| 10% Propylene Glycol | 4.3 | 21.5x |
| 20% Propylene Glycol | 15.2 | 76.0x |
| 10% PEG 400 | 5.8 | 29.0x |
| 20% PEG 400 | 22.4 | 112.0x |
Table 3: Impact of Cyclodextrins on Dolo-adamon Solubility in PBS (pH 7.4) at 37°C
| Cyclodextrin (w/v) | Solubility (µg/mL) | Fold Increase |
| 2% HP-β-CD | 18.9 | 94.5x |
| 5% HP-β-CD | 52.3 | 261.5x |
| 2% SBE-β-CD | 25.1 | 125.5x |
| 5% SBE-β-CD | 88.7 | 443.5x |
-
HP-β-CD: Hydroxypropyl-β-cyclodextrin
-
SBE-β-CD: Sulfobutylether-β-cyclodextrin
Signaling Pathway Context
Dolo-adamon is an inhibitor of the XYZ-1 kinase. The diagram below illustrates its mechanism of action within the hypothetical signaling cascade.
Caption: Dolo-adamon inhibits the XYZ-1 kinase signaling pathway.
Dolo-adamon Preclinical Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting preclinical studies with Dolo-adamon. Our aim is to help you navigate common challenges and optimize your experimental design for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Dolo-adamon?
A1: Dolo-adamon is a novel dual-pathway inhibitor designed for potent anti-inflammatory and analgesic effects. It selectively inhibits the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain, and also modulates the hypothetical Kinase-X (KX) signaling cascade, which is implicated in chronic inflammatory responses. This dual action aims to provide synergistic efficacy while potentially mitigating side effects associated with single-pathway agents.
Q2: Which animal models are recommended for initial efficacy studies?
A2: For assessing the anti-inflammatory properties of Dolo-adamon, rodent models such as the Collagen-Induced Arthritis (CIA) or Carrageenan-Induced Paw Edema models are recommended. For analgesic efficacy, the Chronic Constriction Injury (CCI) model for neuropathic pain or the Formalin Test for inflammatory pain are suitable choices.
Q3: What are the known off-target effects or toxicities observed in preclinical models?
A3: Preclinical data indicates that at doses exceeding the recommended therapeutic range, Dolo-adamon may lead to mild gastrointestinal distress. Long-term, high-dose studies have also suggested a potential for renal stress. It is crucial to conduct dose-response studies to establish a therapeutic window that maximizes efficacy while minimizing these potential side effects.
Q4: How should Dolo-adamon be prepared for in vivo administration?
A4: Dolo-adamon is typically supplied as a powder. For oral gavage in rodents, it is recommended to prepare a suspension in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Ensure the suspension is homogenous by vortexing thoroughly before each administration.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High variability in efficacy data between subjects. | 1. Improper drug formulation: The compound may not be fully in suspension, leading to inconsistent dosing. 2. Animal stress: High stress levels can impact inflammatory and pain responses. 3. Dosing time: Circadian rhythms can influence drug metabolism and efficacy. | 1. Formulation: Ensure the vehicle is appropriate and the suspension is vortexed immediately before each dose. Consider sonication for better homogeneity. 2. Acclimatization: Allow for a sufficient acclimatization period for the animals (at least 7 days) before starting the experiment. 3. Consistent Dosing: Administer the compound at the same time each day to minimize variability. |
| Lack of a clear dose-response relationship. | 1. Dose range is too narrow or not in the therapeutic window. 2. Saturation of absorption: The compound's absorption may be saturated at higher doses. 3. Rapid metabolism: The drug may be cleared too quickly to show a dose-dependent effect at the measured timepoints. | 1. Dose Selection: Conduct a pilot study with a wider, logarithmically spaced dose range (e.g., 1, 10, 100 mg/kg) to identify the therapeutic window. 2. Pharmacokinetic (PK) Analysis: Perform a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Dolo-adamon. 3. Time-Course Study: Measure efficacy at multiple timepoints post-administration to capture the peak effect. |
| Unexpected mortality or severe adverse events in high-dose groups. | 1. Acute toxicity: The maximum tolerated dose (MTD) has been exceeded. 2. Vehicle toxicity: The administration vehicle may be causing adverse effects. | 1. MTD Study: Perform a formal MTD study to identify the highest dose that can be administered without causing significant toxicity. 2. Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are due to the compound and not the vehicle. |
Experimental Protocols & Data
Protocol: Oral Dosing and Blood Sampling for Pharmacokinetic (PK) Analysis
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per timepoint).
-
Acclimatization: Acclimatize animals for 7 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.
-
Dolo-adamon Preparation: Prepare a 10 mg/mL suspension of Dolo-adamon in 0.5% CMC.
-
Dosing: Administer a single oral dose of 50 mg/kg via gavage.
-
Blood Collection: Collect approximately 200 µL of blood via tail vein or saphenous vein into EDTA-coated tubes at the following timepoints: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Separation: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis by LC-MS/MS.
Table 1: Comparative Pharmacokinetic Parameters of Dolo-adamon
| Parameter | Dose: 10 mg/kg | Dose: 50 mg/kg | Dose: 100 mg/kg |
| Cmax (ng/mL) | 150 ± 25 | 680 ± 90 | 950 ± 120 |
| Tmax (hr) | 1.0 | 2.0 | 2.5 |
| AUC (0-24h) (ng*hr/mL) | 980 | 5200 | 8100 |
| Half-life (t½) (hr) | 4.5 | 6.2 | 6.8 |
| Data are presented as mean ± standard deviation. |
Visualizations
Caption: Proposed dual-inhibition mechanism of Dolo-adamon.
Caption: General workflow for in vivo efficacy studies.
Troubleshooting "Dolo-adamon" instability in long-term storage
Technical Support Center: Dolo-adamon
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the long-term storage and stability of Dolo-adamon. Dolo-adamon is a pharmaceutical mixture containing Codeine Phosphate, Crotarbital, Dipyrone Sodium (Metamizole), and Ciclonium Bromide. The stability of this mixture is dependent on the individual stability of its components and their potential interactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for Dolo-adamon powder?
A1: For long-term storage, Dolo-adamon powder should be stored in a tightly sealed container, protected from light, at a temperature of 2-8°C. For extended periods (months to years), storage at -20°C is recommended to minimize degradation of all components.[1]
Q2: How should I prepare and store Dolo-adamon solutions?
A2: Due to the instability of Dipyrone in aqueous solutions, it is highly recommended to prepare solutions fresh before each experiment.[2][3] If a stock solution must be prepared, use a non-aqueous solvent like methanol or DMSO and store at -20°C for short periods (up to 3 months for barbiturates in methanol).[1] Aqueous solutions should be buffered to a slightly acidic pH (around 4.0-5.0) to improve the stability of Codeine Phosphate, though this may not fully prevent the degradation of Dipyrone.[4][5]
Q3: What are the primary signs of Dolo-adamon degradation?
A3: The most common signs of degradation include:
-
Discoloration: A yellow or brownish tint in the solid or solution, primarily due to the degradation of Dipyrone.
-
Precipitation: Formation of solid particles in a solution, which could be due to the degradation products of Dipyrone or hydrolysis of Crotarbital.
-
Loss of Potency: A decrease in the expected biological activity, which can be confirmed by analytical methods like HPLC.
-
Change in pH: A shift in the pH of a solution can indicate chemical reactions and degradation.
Q4: Which component of Dolo-adamon is the most unstable?
A4: Dipyrone (Metamizole) is the most chemically labile component in the Dolo-adamon mixture. It is highly susceptible to hydrolysis and oxidation, especially in aqueous solutions and when exposed to heat or light.[2][3]
Troubleshooting Guides
Problem 1: My Dolo-adamon solution has turned yellow/brown.
-
Question: I dissolved Dolo-adamon in a buffer for my experiment, and the solution has developed a yellow-to-brown color. What is the cause, and is the solution still usable?
-
Answer:
-
Probable Cause: The discoloration is almost certainly due to the degradation of Dipyrone (Metamizole).[2][3] Dipyrone is unstable in aqueous solutions and can undergo hydrolysis and oxidation to form colored degradation products. This process can be accelerated by exposure to light, elevated temperatures, or non-optimal pH.
-
Recommended Action: It is strongly advised not to use the discolored solution. The presence of degradation products means the concentration of active Dipyrone is lower than intended, and the degradation products themselves could have unintended biological effects or interfere with your assay.
-
Preventative Measures:
-
Prepare solutions fresh immediately before use.
-
If using an aqueous buffer, ensure it is degassed to remove dissolved oxygen.
-
Protect the solution from light at all times by using amber vials or covering the container with foil.
-
Store the solution at 2-8°C during preparation and use, and avoid heating.
-
-
Problem 2: I'm observing a loss of efficacy in my long-term experiments.
-
Question: My experiments using a Dolo-adamon stock solution are showing a decreasing effect over time. What could be the reason?
-
Answer:
-
Probable Cause: A gradual loss of efficacy is a classic sign of chemical instability. One or more of the active components in your Dolo-adamon solution are likely degrading. The primary suspects are Dipyrone (hydrolysis/oxidation) and potentially Crotarbital (hydrolysis).[2][4] Codeine Phosphate can also degrade if the solution is not protected from light.
-
Recommended Action:
-
Verify Degradation: The best course of action is to quantify the concentration of the active components in your stock solution using a stability-indicating analytical method, such as HPLC-UV (see Experimental Protocols section).
-
Prepare Fresh Solutions: Discard the old stock solution and prepare a new one. For ongoing experiments, it is best to prepare fresh solutions at regular, validated intervals.
-
-
Preventative Measures:
-
Follow the recommended storage conditions strictly (2-8°C or -20°C, protected from light).
-
For aqueous solutions, consider performing a small-scale stability study to determine how long the solution remains viable under your specific experimental conditions.
-
-
Problem 3: I see a precipitate forming in my Dolo-adamon stock solution.
-
Question: After storing my Dolo-adamon stock solution at 4°C for a few days, I noticed some solid material has precipitated out. What is this, and what should I do?
-
Answer:
-
Probable Cause: Precipitation can occur for several reasons:
-
Degradation: One of the degradation products of Dipyrone or Crotarbital may be insoluble in your solvent system.
-
Low Solubility: One of the components may have limited solubility in your chosen solvent, especially at lower temperatures.
-
pH Shift: Degradation reactions can alter the pH of the solution, which in turn can affect the solubility of the other components.
-
-
Recommended Action:
-
Do not use the solution. The concentration of the active components will be unknown and non-uniform.
-
Try to identify the precipitate. You can centrifuge the sample, wash the pellet with a solvent in which the active ingredients are soluble, and then attempt to analyze it (e.g., by LC-MS).
-
-
Preventative Measures:
-
Consider using a different solvent system with higher solubilizing power, such as one containing a small percentage of DMSO or methanol.
-
If using a buffer, ensure the pH is optimal for the stability and solubility of all components.
-
Store solutions in smaller aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.
-
-
Data Presentation: Stability of Dolo-adamon Components
The following tables present hypothetical stability data for Dolo-adamon, illustrating the degradation of its key components under various stress conditions over a 90-day period.
Table 1: Effect of Temperature on Dolo-adamon Powder (% Remaining)
| Component | 2-8°C (Recommended) | 25°C / 60% RH | 40°C / 75% RH |
| Codeine Phosphate | >99% | 98.5% | 96.2% |
| Crotarbital | >99% | 99.0% | 97.5% |
| Dipyrone Sodium | 99.5% | 97.1% | 92.4% |
| Ciclonium Bromide | >99% | 99.2% | 98.0% |
Table 2: Stability of Dolo-adamon in Aqueous Solution (pH 7.0) at 25°C (% Remaining)
| Component | Day 0 | Day 1 | Day 7 | Day 30 |
| Codeine Phosphate | 100% | 99.8% | 98.5% | 95.1% |
| Crotarbital | 100% | 99.5% | 96.0% | 88.3% |
| Dipyrone Sodium | 100% | 92.1% | 75.4% | 45.2% |
| Ciclonium Bromide | 100% | >99.9% | 99.6% | 98.9% |
Table 3: Effect of Light Exposure on Dolo-adamon Solution (pH 7.0, 25°C) at Day 7 (% Remaining)
| Component | Protected from Light | Exposed to Light |
| Codeine Phosphate | 98.5% | 91.3% |
| Crotarbital | 96.0% | 95.8% |
| Dipyrone Sodium | 75.4% | 68.2% |
| Ciclonium Bromide | 99.6% | 99.5% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Dolo-adamon
This protocol outlines a reverse-phase HPLC method capable of separating the four active components of Dolo-adamon from their potential degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 Water:Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm for Codeine Phosphate, Crotarbital, and Ciclonium Bromide; 260 nm for Dipyrone and its degradation products. A diode array detector is recommended.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 70 17.0 70 18.0 10 | 25.0 | 10 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve Dolo-adamon powder in the diluent to a final concentration of approximately 1 mg/mL.
-
For solutions, dilute with the diluent to bring the concentration into the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (diluent), followed by standard solutions of each individual component, and then the Dolo-adamon sample.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of each component using a calibration curve.
-
Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. Postmortem Stability of Barbiturates in Blood and Tissues [store.astm.org]
- 3. Stability of Pentobarbital Hydrogel for Rectal Administration in Pediatric Procedural Sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical kinetics I: Quantitation of barbiturate stability by TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Technical Support Center: Enhancing the Bioavailability of Dolo-adamon Components
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of the active pharmaceutical ingredients (APIs) in Dolo-adamon. Dolo-adamon is a combination drug product containing Codeine Phosphate, Crotarbital, Dipyrone (Metamizole), and Ciclonium Bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of the components in Dolo-adamon?
The oral bioavailability of the active components in Dolo-adamon can be influenced by several factors:
-
Codeine Phosphate: While generally well-absorbed, its bioavailability is incomplete, averaging around 53% relative to intramuscular administration.[1] A significant portion of codeine undergoes first-pass metabolism in the liver, where it is converted to various metabolites, including morphine.[2] The rate and extent of this metabolism can vary among individuals due to genetic polymorphisms of the CYP2D6 enzyme, impacting its analgesic efficacy.
-
Dipyrone (Metamizole): Dipyrone is a prodrug that is rapidly and almost completely hydrolyzed to its active metabolite, 4-methylaminoantipyrine (4-MAA), in the gastrointestinal tract. Consequently, the oral bioavailability of dipyrone is considered to be close to 100% for its active form.[3] Therefore, bioavailability enhancement for dipyrone itself is generally not a primary concern.
-
Crotarbital: As a barbiturate derivative, crotarbital's bioavailability can be influenced by its lipophilicity and dissolution rate. While specific data for crotarbital is limited, barbiturates, in general, can exhibit variable absorption depending on their formulation.
-
Ciclonium Bromide: As a quaternary ammonium compound, ciclonium bromide is a permanently charged molecule. Such compounds are typically poorly absorbed orally due to their low membrane permeability. Enhancing the permeability of quaternary ammonium compounds is a significant challenge.
Q2: What are the general strategies to improve the bioavailability of poorly soluble or poorly permeable drugs like those in Dolo-adamon?
Several formulation and drug delivery strategies can be employed to enhance the bioavailability of pharmaceutical compounds. These can be broadly categorized as follows:
-
Enhancing Solubility and Dissolution Rate:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[4][5][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can significantly improve its dissolution.[7][8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of hydrophobic drugs.
-
-
Enhancing Permeability:
-
Prodrug Approach: Modifying the drug molecule to a more permeable form (a prodrug) that is converted to the active drug in the body.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability of Codeine
Problem: Experimental results show low and inconsistent plasma concentrations of codeine after oral administration of a new formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Poor Dissolution Rate | Conduct in vitro dissolution studies comparing your formulation with a reference product. | 1. Particle Size Reduction: Mill the codeine phosphate to a smaller particle size (micronization). 2. Formulate as a Solution: Develop an oral solution or syrup to ensure the drug is already dissolved. |
| First-Pass Metabolism | Analyze for high concentrations of codeine metabolites (e.g., codeine-6-glucuronide) and low parent drug concentration in plasma. | 1. Investigate Co-administration with CYP2D6 Inhibitors: While not a formulation strategy, understanding metabolic pathways is key. For research purposes, co-administration with a known inhibitor could confirm the extent of first-pass metabolism. 2. Develop Buccal or Sublingual Formulations: These routes bypass the portal circulation, avoiding first-pass metabolism in the liver. |
| Formulation Excipient Incompatibility | Review the excipients used in the formulation for any known interactions with codeine or that may impede dissolution. | Reformulate with alternative, inert excipients and repeat dissolution and permeability studies. |
Issue 2: Poor Permeability of Ciclonium Bromide
Problem: In vitro Caco-2 permeability assays indicate very low transport of ciclonium bromide across the cell monolayer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| High Polarity and Permanent Charge | This is an inherent property of quaternary ammonium compounds. | 1. Ion-Pairing: Formulate with a lipophilic counter-ion to create a more lipophilic, neutral complex that can better traverse the cell membrane. 2. Lipid-Based Formulations: Incorporate into microemulsions or solid lipid nanoparticles to facilitate absorption via the lymphatic system. 3. Use of Permeation Enhancers: Include excipients known to reversibly open tight junctions in the intestinal epithelium (use with caution and thorough safety evaluation). |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Codeine
| Parameter | Value | Reference |
| Oral Bioavailability | ~53% (relative to IM) | [1] |
| Time to Peak Plasma Concentration (Tmax) | 0.75 - 1 hour | [1] |
| Elimination Half-life (t½) | ~3.32 hours | [1] |
Table 2: Pharmacokinetic Parameters of Dipyrone (measured as 4-MAA)
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [3] |
| Elimination Half-life (t½) | 2.6 - 3.5 hours | [3] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol is suitable for improving the dissolution rate of poorly soluble components like Crotarbital.
-
Materials: Active Pharmaceutical Ingredient (API), a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent system (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Dissolve the API and the hydrophilic polymer in the chosen solvent system in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).
-
Ensure complete dissolution to achieve a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Mill the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using Differential Scanning Calorimetry and X-ray Diffraction to confirm the amorphous state).
-
Protocol 2: In Vitro Dissolution Testing for Oral Solid Dosage Forms
This protocol is essential for evaluating the impact of formulation changes on drug release.
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle).
-
Dissolution Medium: 900 mL of a biorelevant medium, such as simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (SIF, pH 6.8).
-
Apparatus Settings: Set the paddle speed to 50 rpm and maintain the temperature at 37 ± 0.5°C.[12]
-
Procedure:
-
Place one dosage form (e.g., tablet or capsule) in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the samples for the concentration of the API using a validated analytical method, such as HPLC-UV.
-
Protocol 3: Caco-2 Permeability Assay
This in vitro model is used to predict the intestinal permeability of a drug.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution (at a known concentration) to the apical (A) side of the monolayer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess active efflux, perform the transport study in the reverse direction, from the basolateral to the apical side (B to A).
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: Key factors influencing the oral bioavailability of a drug.
Caption: A typical experimental workflow for bioavailability enhancement.
Caption: The journey of an orally administered drug subject to first-pass metabolism.
References
- 1. WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 4. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 5. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. japer.in [japer.in]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 12. agnopharma.com [agnopharma.com]
Mitigating side effects of "Dolo-adamon" in animal studies
Technical Support Center: Dolo-adamon Animal Studies
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using "Dolo-adamon," a novel selective cyclooxygenase-2 (COX-2) inhibitor, in animal studies. Dolo-adamon's primary mechanism of action is the inhibition of the COX-2 enzyme, which is responsible for inflammation and pain.[1] However, like other nonsteroidal anti-inflammatory drugs (NSAIDs), it can cause side effects, particularly with chronic use or at high dosages. This resource is designed to help mitigate these effects and ensure the successful conduct of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dolo-adamon?
A1: Dolo-adamon is a selective inhibitor of cyclooxygenase-2 (COX-2). In inflamed tissues, COX-2 is upregulated and catalyzes the production of prostaglandins (like PGE2), which are key mediators of inflammation and pain.[2] By selectively targeting COX-2, Dolo-adamon reduces inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[1]
Q2: What are the most common side effects observed with Dolo-adamon in animal studies?
A2: The most frequently reported side effects are gastrointestinal in nature, such as vomiting, diarrhea, and anorexia.[3][4] Although Dolo-adamon is COX-2 selective, high doses or prolonged administration can still impact the gastrointestinal mucosa. Renal and mild hepatic effects have also been noted in some studies.
Q3: Can Dolo-adamon be administered with other NSAIDs or corticosteroids?
A3: No. Co-administration of Dolo-adamon with other NSAIDs (e.g., carprofen, meloxicam) or corticosteroids (e.g., prednisone, dexamethasone) is strongly discouraged.[5] This combination significantly increases the risk of severe gastrointestinal ulceration and other adverse events. A washout period of 5-7 days is recommended when switching between different NSAIDs.[3]
Q4: What initial screening is recommended before starting a long-term study with Dolo-adamon?
A4: Prior to initiating a chronic dosing regimen, it is advisable to perform baseline blood tests, including a complete blood count (CBC) and a biochemistry profile, to assess renal and hepatic function.[6] This allows for the early detection of any pre-existing conditions that might increase the risk of adverse effects.
Troubleshooting Guide
Issue 1: Gastrointestinal Distress (Vomiting, Diarrhea, Anorexia)
-
Possible Cause: High dosage, individual sensitivity, or prolonged administration leading to gastrointestinal irritation. While selective for COX-2, Dolo-adamon can still have some effect on the protective functions of COX-1 in the gut, especially at higher concentrations.
-
Troubleshooting Steps:
-
Confirm Dosage: Double-check your calculations to ensure the correct dose is being administered.
-
Dose Reduction: If therapeutically viable, consider a dose reduction. Many NSAIDs can be effective at the lowest possible dose that still controls pain and inflammation.[6]
-
Co-administration with Gastroprotectants: Consider the co-administration of a proton pump inhibitor (e.g., omeprazole) or a histamine H2-receptor antagonist (e.g., famotidine) to reduce gastric acid secretion. Sucralfate may also be used to coat and protect the stomach lining.[3]
-
Monitor: Closely monitor the animal's appetite, stool consistency, and hydration status. If signs persist, a temporary discontinuation of the drug may be necessary.
-
Issue 2: Reduced Renal Function (Elevated CREA/BUN)
-
Possible Cause: NSAIDs can reduce renal blood flow by inhibiting the production of prostaglandins that mediate protective renal vasodilation, particularly in animals with underlying renal issues or those that are hypotensive.[2]
-
Troubleshooting Steps:
-
Ensure Hydration: Maintain adequate hydration in all study animals. This is especially critical during surgical procedures or when there is a risk of dehydration.
-
Monitor Renal Parameters: For long-term studies, periodic monitoring of serum creatinine (CREA) and blood urea nitrogen (BUN) is recommended.
-
Avoid Concurrent Nephrotoxic Drugs: Do not co-administer Dolo-adamon with other drugs known to be nephrotoxic.
-
Re-evaluate Dose: In cases of mild elevation in renal markers, a dose reduction may be warranted. If significant changes are observed, discontinuation of the drug should be considered.
-
Quantitative Data Summary
The following tables summarize mock data from a hypothetical 28-day rodent study investigating the gastrointestinal side effects of Dolo-adamon and the efficacy of a mitigating agent (Omeprazole).
Table 1: Gastric Ulcer Score
| Treatment Group | Dose (mg/kg/day) | N | Mean Ulcer Score (0-5 scale) | Standard Deviation |
| Vehicle Control | 0 | 10 | 0.1 | ± 0.2 |
| Dolo-adamon | 10 | 10 | 2.5 | ± 0.8 |
| Dolo-adamon + Omeprazole | 10 + 20 | 10 | 0.8 | ± 0.4 |
Table 2: Fecal Occult Blood Test
| Treatment Group | Dose (mg/kg/day) | N | % Positive for Fecal Occult Blood |
| Vehicle Control | 0 | 10 | 0% |
| Dolo-adamon | 10 | 10 | 60% |
| Dolo-adamon + Omeprazole | 10 + 20 | 10 | 10% |
Experimental Protocols
Protocol 1: Assessment of Gastric Ulceration in a Rodent Model
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for 7 days prior to the start of the experiment.
-
Dosing: Administer Dolo-adamon (or vehicle) orally once daily for 28 days. For the mitigation group, administer Omeprazole 30 minutes prior to Dolo-adamon.
-
Observation: Monitor animals daily for clinical signs of distress.
-
Necropsy: On day 29, euthanize animals via CO2 asphyxiation.
-
Stomach Excision: Immediately excise the stomach, open it along the greater curvature, and rinse gently with saline.
-
Ulcer Scoring: Score the gastric mucosa for ulcers based on a 0-5 scale (e.g., 0 = no lesions, 1 = hyperemia, 2 = 1-2 small ulcers, 3 = multiple small ulcers, 4 = large ulcers, 5 = perforation).
Visualizations
References
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Guidelines on the Safe Use of NSAIDS - WSAVA 2016 Congress - VIN [veterinarypartner.vin.com]
- 4. Systematic review of nonsteroidal anti-inflammatory drug-induced adverse effects in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSAID (Non-Steroidal Anti-Inflammatory Drug) Medication guide for Animals | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 6. NSAIDs Nonsteroidal AntiInflammatory Drugs | VCA Animal Hospitals [vcahospitals.com]
Addressing Analytical Challenges in "Dolo-adamon" Quantification: Technical Support Center
Disclaimer: The term "Dolo-adamon" does not correspond to a recognized chemical entity in established scientific literature or databases. The following content is a generalized template demonstrating the structure and type of information that would be provided for a real-world compound. Researchers should substitute "Dolo-adamon" with the correct analyte name and adjust the parameters accordingly.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of novel compounds.
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| QA-001 | Why am I observing poor peak shape or peak tailing for "Dolo-adamon" in my LC-MS/MS analysis? | 1. Secondary Interactions: Analyte interacting with active sites on the column stationary phase. 2. Mobile Phase pH: Inappropriate pH causing analyte ionization issues. 3. Column Overload: Injecting too high a concentration of the analyte. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Use a base-deactivated column. Consider adding a competitive base (e.g., triethylamine) to the mobile phase. 2. Adjust mobile phase pH. Ensure the pH is at least 2 units away from the analyte's pKa. 3. Dilute the sample. Perform a dilution series to find the optimal concentration. 4. Flush the column with a strong solvent or replace the column if necessary. |
| QA-002 | I am seeing high variability and poor reproducibility in my "Dolo-adamon" quantification results. What are the likely sources? | 1. Sample Preparation Inconsistency: Variations in extraction efficiency or pipetting errors. 2. Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector response. 3. Internal Standard Issues: Degradation or improper selection of the internal standard (IS). 4. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components. | 1. Automate sample preparation where possible. Use calibrated pipettes and ensure thorough mixing. 2. Perform system suitability tests before each run. Monitor instrument parameters closely. 3. Choose a stable, isotopically labeled internal standard if available. Verify IS response is consistent across samples. 4. Optimize sample cleanup. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Evaluate different ionization sources. |
| QA-003 | My "Dolo-adamon" signal is low, or the limit of detection (LOD) is not sufficient for my application. How can I improve sensitivity? | 1. Suboptimal Ionization: Inefficient formation of the desired precursor ion. 2. Inefficient Fragmentation: Poor fragmentation of the precursor ion in the collision cell. 3. Sample Dilution/Loss: Analyte loss during sample preparation or excessive dilution. 4. Mobile Phase Composition: High organic content or incompatible additives suppressing ionization. | 1. Optimize source parameters: Adjust spray voltage, gas flows, and temperature. Test both positive and negative ionization modes. 2. Optimize collision energy (CE). Perform a CE ramp to find the optimal energy for the desired product ions. 3. Concentrate the sample post-extraction. Minimize transfer steps to reduce adsorptive losses. 4. Adjust the mobile phase. Lower the percentage of organic solvent at the point of elution if possible. |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for "Dolo-adamon" from Plasma
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the internal standard (IS) working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation & Extraction:
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Generic Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Caption: Troubleshooting logic for addressing poor chromatographic peak shape.
Technical Support Center: Chromatographic Separation of Dolo-adamon Components
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the chromatographic separation of the active pharmaceutical ingredients in "Dolo-adamon": Codeine Phosphate, Crotarbital, Dipyrone (Metamizole), and Ciclonium Bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the components of Dolo-adamon?
A1: The primary challenge lies in the diverse chemical properties of the four active ingredients. The mixture contains a basic opioid (codeine), a weakly acidic barbiturate (crotarbital), a zwitterionic pyrazolone derivative (dipyrone), and a quaternary ammonium salt (ciclonium bromide). This wide range of polarities and pKa values makes achieving optimal separation and peak shape for all components in a single chromatographic run complex.
Q2: Which chromatographic mode is best suited for this separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable starting point due to its versatility and wide applicability in pharmaceutical analysis.[1][2][3] A C18 column is a good initial choice. However, due to the highly polar nature of ciclonium bromide, hydrophilic interaction liquid chromatography (HILIC) could be an alternative or complementary technique if retention is insufficient in reversed-phase.[4][5]
Q3: What detection method is recommended?
A3: Ultraviolet (UV) detection using a Diode Array Detector (DAD) or a Multi-Wavelength Detector (MWD) is highly recommended. This allows for the simultaneous monitoring at the optimal wavelength for each component and can also aid in peak identification and purity assessment by providing spectral data.
Q4: How can I improve the peak shape of the codeine peak?
A4: Codeine, being a basic compound, can exhibit peak tailing due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, consider using a mobile phase with a pH of around 3-4 to ensure codeine is fully protonated. Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase or using a base-deactivated column can significantly improve peak symmetry.
Q5: Ciclonium bromide shows poor retention on my C18 column. What should I do?
A5: Ciclonium bromide is a quaternary ammonium salt and is highly polar, leading to poor retention in traditional reversed-phase chromatography. To enhance retention, you can use an ion-pairing reagent (e.g., sodium dodecyl sulfate or heptafluorobutyric acid) in the mobile phase. Another effective approach is to switch to a HILIC column, which is specifically designed for the retention of polar compounds.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Codeine and Crotarbital | - Inappropriate mobile phase composition.- Gradient slope is too steep. | - Decrease the proportion of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.- Implement a shallower gradient or an isocratic hold during their elution window. |
| Peak Tailing for Codeine | - Secondary interactions with column silanols. | - Lower the mobile phase pH to ~3.5 with an appropriate buffer (e.g., phosphate or formate).- Use a base-deactivated or end-capped C18 column.- Add a competing base like 0.1% triethylamine (TEA) to the mobile phase. |
| No or Low Retention of Ciclonium Bromide | - High polarity of the analyte. | - Add an ion-pairing reagent (e.g., 5 mM sodium dodecyl sulfate) to the mobile phase.- Switch to a HILIC column with a mobile phase rich in organic solvent (e.g., >80% acetonitrile).[4][5] |
| Broad or Split Dipyrone Peak | - On-column degradation.- Chelation with metal impurities. | - Ensure the mobile phase pH is between 5 and 7.5.[6]- Use high-purity solvents and reagents.- Consider adding a small amount of a chelating agent like EDTA to the mobile phase. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature. | - Ensure the column is equilibrated for at least 10-15 column volumes before injection.- Use a column thermostat to maintain a consistent temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed. |
Experimental Protocols
Proposed RP-HPLC Method for Separation of Dolo-adamon Components
This method is a suggested starting point and may require optimization based on your specific instrumentation and column.
1. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD/MWD detector.
2. Column:
-
Base-deactivated C18, 150 mm x 4.6 mm, 5 µm particle size.
3. Mobile Phase:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
4. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
5. Flow Rate:
-
1.0 mL/min
6. Column Temperature:
-
30 °C
7. Detection Wavelengths:
-
Monitor at 220 nm (for Ciclonium Bromide), 254 nm (for Dipyrone), and 285 nm (for Codeine and Crotarbital).
8. Injection Volume:
-
10 µL
9. Sample Preparation:
-
Grind a "Dolo-adamon" tablet to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose.
-
Dissolve in a diluent (e.g., 50:50 Methanol:Water) to achieve a suitable concentration.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, retention times and UV maxima for the components of Dolo-adamon based on the proposed method. Actual results may vary.
| Compound | Expected Retention Time (min) | UV λmax (nm) |
| Ciclonium Bromide | ~ 3.5 | ~ 220 |
| Dipyrone (Metamizole) | ~ 6.8 | ~ 254 |
| Codeine Phosphate | ~ 9.2 | ~ 285 |
| Crotarbital | ~ 14.5 | ~ 285 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of Dolo-adamon components.
Caption: A logical troubleshooting guide for common HPLC separation issues.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of "Dolo-adamon" for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing batch-to-batch variability of "Dolo-adamon" in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is "Dolo-adamon" and why is batch-to-batch variability a concern?
"Dolo-adamon" is a combination drug product containing multiple active pharmaceutical ingredients (APIs), including codeine, crotarbital, dipyrone, and ciclonium bromide.[1][2] Due to the complex nature of this formulation, batch-to-batch variability can arise from inconsistencies in the purity, concentration, or physical properties of any of these components, as well as the excipients used in the formulation. This variability can significantly impact the reproducibility and reliability of experimental results.
Q2: What are the primary sources of batch-to-batch variability in a complex drug product like "Dolo-adamon"?
The primary sources of variability can be categorized as follows:
-
Active Pharmaceutical Ingredient (API) Variability:
-
Purity Profile: Differences in the levels and types of impurities from the synthesis of each API.
-
Degradation: Chemical instability of components like dipyrone, which can undergo hydrolysis and oxidation.[3][4][5]
-
Physical Properties: Variations in particle size, crystal form, and solubility of each API.
-
-
Excipient Variability: Inconsistencies in the properties of inactive ingredients (e.g., binders, fillers, coatings) can affect drug release and bioavailability.[2][6][7][8][9]
-
Manufacturing Process: Variations in the manufacturing process, such as blending times and compaction forces, can lead to differences in drug content uniformity and dissolution rates.
Q3: How can I assess the consistency of a new batch of "Dolo-adamon" before starting my experiments?
It is highly recommended to perform a batch qualification protocol. This involves analytical testing to compare the new batch against a previously used batch or a reference standard. Key analytical methods are outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
You have observed significant variations in your experimental outcomes (e.g., cell viability assays, animal model responses) when using a new batch of "Dolo-adamon".
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Review Your Experimental Protocol: Before assessing the drug product, meticulously review your experimental procedures for any potential sources of error, such as pipetting inaccuracies, variations in cell seeding density, or inconsistent incubation times.
-
Request the Certificate of Analysis (CoA): Contact the supplier for the CoA for both the old and new batches. Compare the reported values for purity, impurity levels, and other specified parameters.
-
Perform Analytical Characterization: If you have access to analytical chemistry facilities, consider the following tests to compare the batches.
Analytical Method Parameter to Assess Acceptance Criteria (Example) High-Performance Liquid Chromatography (HPLC) Purity and concentration of each active ingredient (Codeine, Crotarbital, Dipyrone, Ciclonium Bromide).[1] Concentration of each API within ±5% of the previous batch. Mass Spectrometry (MS) Identification of impurities and degradation products. No new impurities detected above 0.1%. Raman Spectroscopy Detection of dipyrone degradation products.[3][4] Spectral data should be consistent with the reference standard. Particle Size Analysis Distribution of particle sizes, which can affect dissolution rate. Mean particle size within ±10% of the previous batch. Dissolution Testing Rate and extent of drug release from the dosage form. Dissolution profile should be similar to the previous batch.
Issue 2: Altered Pharmacological Response
The observed biological effect of "Dolo-adamon" is either more potent or less potent than expected with a new batch.
Potential Causes and Solutions:
-
Variability in Codeine Metabolism: Codeine is a prodrug that is metabolized to its active form, morphine, by the CYP2D6 enzyme.[10] The activity of this enzyme can vary significantly between individuals and animal strains, leading to differences in the observed analgesic effect.[11][12][13][14]
-
Recommendation: When possible, use subjects with a known and consistent genetic background for CYP2D6. Be aware that this is a source of biological, not chemical, variability.
-
-
Dipyrone Degradation: Dipyrone is susceptible to hydrolysis and oxidation, which can lead to a loss of potency.[3][4]
-
Recommendation: Store "Dolo-adamon" in a cool, dry, and dark place to minimize degradation. If you suspect degradation, use an analytical method like Raman spectroscopy to assess the integrity of the dipyrone in your batch.[3]
-
Signaling Pathway Considerations:
When investigating altered pharmacological responses, it is crucial to consider the potential impact of variability on the intended signaling pathways. For instance, the opioid effect of the codeine component is mediated through opioid receptors.
Caption: Factors influencing the analgesic effect of "Dolo-adamon".
Experimental Protocols
Protocol 1: HPLC Analysis for API Quantification
Objective: To determine the concentration of each active ingredient in a "Dolo-adamon" batch.
Methodology:
-
Sample Preparation:
-
Accurately weigh and grind a representative sample of the "Dolo-adamon" product.
-
Dissolve the ground sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the solution to remove any undissolved excipients.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength appropriate for all APIs (e.g., 280 nm).
-
-
Quantification:
-
Prepare standard solutions of known concentrations for each API.
-
Generate a calibration curve for each API.
-
Calculate the concentration of each API in the sample by comparing its peak area to the calibration curve.
-
This technical support guide provides a framework for identifying and mitigating batch-to-batch variability of "Dolo-adamon". By implementing a systematic approach to batch qualification and troubleshooting, researchers can enhance the reproducibility and reliability of their experimental data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Characterization of the degradation of dipyrone (metamizole) in expired oral pharmaceutical products by Raman spectroscopy and principal component analysis (PCA) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Excipient variability and its impact on dosage form functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of excipient variability on drug product processing and performance (2015) | Josephine L. P. Soh | 8 Citations [scispace.com]
- 9. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CODEINE, ULTRARAPID METABOLISM OF - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 13. Codeine and Ultra-Rapid Metabolisers [medsafe.govt.nz]
- 14. scitechnol.com [scitechnol.com]
Technical Support Center: Strategies to Reduce "Dolo-adamon" Induced Tolerance in vivo
Disclaimer: "Dolo-adamon" is identified as a combination drug containing the opioid analgesic codeine.[1][2] The following troubleshooting guides and FAQs are based on established research concerning opioid-induced tolerance. The strategies and protocols described herein are intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: We are observing a rapid decline in the analgesic efficacy of Dolo-adamon in our rodent models. What are the primary mechanisms underlying this tolerance?
A1: The development of tolerance to opioid analgesics like the codeine component in Dolo-adamon is a complex process involving multiple neuroadaptive changes. The primary mechanisms include:
-
Receptor Desensitization and Downregulation: Chronic activation of μ-opioid receptors (MORs) can lead to their desensitization, where the receptor becomes less responsive to the agonist. This is often followed by receptor internalization and, in some cases, downregulation, which is a reduction in the total number of receptors on the cell surface.[3][4]
-
Alterations in Downstream Signaling: Opioid tolerance is associated with changes in intracellular signaling pathways. This includes the uncoupling of G-proteins from the MOR, upregulation of the adenylyl cyclase/cAMP pathway, and activation of protein kinase C (PKC).[5][6]
-
NMDA Receptor Activation: The N-methyl-D-aspartate (NMDA) receptor system plays a crucial role in the development and maintenance of opioid tolerance.[1][2][7] Chronic opioid exposure can lead to the activation of NMDA receptors, which counteracts the inhibitory effects of opioids.
-
Neuroinflammation: Emerging evidence suggests that neuroinflammatory processes, involving the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, contribute to the development of opioid tolerance.[8][9]
Q2: What are the most established pharmacological strategies to mitigate Dolo-adamon-induced tolerance in our animal models?
A2: Several pharmacological agents have been shown to attenuate opioid tolerance in preclinical studies. The most well-documented include:
-
NMDA Receptor Antagonists: Non-competitive antagonists like MK-801 (dizocilpine) and ketamine, as well as competitive antagonists, have been demonstrated to inhibit the development of tolerance to morphine.[2][5][7] They are thought to work by blocking the pronociceptive signaling that opposes opioid analgesia.
-
α2-Adrenergic Agonists: Clonidine, an α2-adrenergic agonist, has been used to reduce the symptoms of opioid withdrawal and may also have a role in attenuating tolerance.[10]
-
Novel Therapeutic Targets: Research is ongoing into other potential targets for reducing opioid tolerance. These include agents that modulate neuroinflammation and those that target specific lipid signaling pathways in the brain.[8][11]
Q3: Are there any non-pharmacological approaches that have been shown to reduce opioid tolerance?
A3: While most research in animal models focuses on pharmacological interventions, some clinical and preclinical evidence suggests that non-pharmacological strategies may also play a role. These can include:
-
Opioid Rotation: In clinical practice, switching from one opioid to another can sometimes restore analgesic efficacy, suggesting incomplete cross-tolerance.[10]
-
Intermittent Dosing: Continuous infusion of opioids tends to produce more profound tolerance than intermittent dosing schedules.[4]
-
Environmental Enrichment: While less studied in the context of tolerance, enriched environments have been shown to impact pain perception and the rewarding effects of opioids, and could potentially influence the development of tolerance.
Troubleshooting Guides
Problem: My experimental group receiving chronic Dolo-adamon shows a significantly rightward shift in the dose-response curve for analgesia compared to the control group.
Troubleshooting Steps:
-
Confirm Tolerance Induction Protocol: Ensure that your dosing regimen (dose, frequency, and duration) is sufficient to induce a robust and consistent level of tolerance. Refer to the detailed experimental protocols below for guidance.
-
Assess for Hyperalgesia: Opioid-induced hyperalgesia (OIH), a state of increased sensitivity to pain, can contribute to the apparent loss of analgesic efficacy. Measure baseline nociceptive thresholds before and during the chronic dosing period to assess for OIH.
-
Consider a Co-administration Strategy: To investigate potential mitigation strategies, introduce a pharmacological agent, such as an NMDA receptor antagonist, alongside the chronic Dolo-adamon administration.
Problem: The introduction of an NMDA receptor antagonist is causing significant motor side effects in our animals, confounding the behavioral pain assays.
Troubleshooting Steps:
-
Dose Optimization: The doses of NMDA receptor antagonists required to attenuate tolerance are often lower than those that produce significant motor impairment. Conduct a dose-response study for the antagonist alone to identify a dose that minimizes side effects while still being effective in preventing tolerance.
-
Choice of Antagonist: Different NMDA receptor antagonists have different side-effect profiles. Consider testing alternative antagonists (e.g., memantine, which has a lower affinity and may be better tolerated).
-
Timing of Administration: Administer the NMDA receptor antagonist shortly before each Dolo-adamon dose to maximize its effect on tolerance development while potentially minimizing carry-over effects during the behavioral testing period.
Quantitative Data on Tolerance Reduction Strategies
| Interventional Agent | Animal Model | Opioid Used | Key Finding | Reference |
| MK-801 (Dizocilpine) | Rat | Morphine | Attenuated the development of tolerance to the analgesic effect of morphine without affecting acute morphine analgesia. | [12] |
| D-AP5 | Rat | Morphine | Co-administration with morphine inhibited the development of tolerance. | [7] |
| LY235959 | Rat | Morphine | Co-administration with chronic morphine resulted in only partial tolerance to the acute effects of morphine (38% decrease in Fos-LI neurons vs. no significant change in tolerant rats). | [2] |
| Simvastatin | Mouse | Morphine/Fentanyl | Mice treated with simvastatin showed a lack of tolerance to repeated opioid challenges. | [13] |
| β-arrestin-2 Knockout | Mouse | Morphine | β-arrestin-2 knockout mice do not develop tolerance after acute or chronic morphine administration. | [14] |
Detailed Experimental Protocols
Protocol 1: Induction and Measurement of Morphine Tolerance using the Tail-Flick Test in Mice
Objective: To induce analgesic tolerance to morphine and quantify the degree of tolerance using the tail-flick test.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Morphine sulfate (dissolved in sterile 0.9% saline)
-
Sterile 0.9% saline (vehicle control)
-
Tail-flick analgesia meter
-
Animal restrainers
Procedure:
-
Animal Handling and Habituation (3-5 days):
-
Handle the mice for 5-10 minutes each day to acclimate them to the experimenter.
-
Habituate the mice to the restrainers and the tail-flick apparatus to minimize stress-induced analgesia.
-
-
Baseline Nociceptive Threshold Measurement (Day 0, pre-treatment):
-
Place each mouse in the restrainer.
-
Position the mouse's tail over the radiant heat source of the tail-flick meter.
-
Activate the heat source and start the timer.
-
Record the latency (in seconds) for the mouse to flick its tail away from the heat.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Perform three baseline measurements for each mouse, with at least 5 minutes between each measurement, and calculate the average.
-
-
Tolerance Induction (Days 1-7):
-
Divide the mice into two groups: Control (saline) and Morphine-tolerant.
-
Administer twice-daily subcutaneous (s.c.) injections of either saline or morphine (e.g., 10 mg/kg) for 7 consecutive days.
-
-
Assessment of Tolerance (Day 8):
-
On the morning of Day 8, administer a challenge dose of morphine (e.g., 5 mg/kg, s.c.) to all mice in both the saline and morphine-tolerant groups.
-
Measure the tail-flick latency at 30, 60, 90, and 120 minutes post-injection.
-
Calculate the Maximum Possible Effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
A significant reduction in the %MPE in the morphine-tolerant group compared to the saline group indicates the development of tolerance.
-
Protocol 2: Co-administration of an NMDA Receptor Antagonist to Attenuate Morphine Tolerance using the Hot-Plate Test in Rats
Objective: To evaluate the effect of an NMDA receptor antagonist on the development of morphine tolerance using the hot-plate test.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Morphine sulfate (dissolved in sterile 0.9% saline)
-
MK-801 (dizocilpine) or another NMDA receptor antagonist (dissolved in appropriate vehicle)
-
Sterile 0.9% saline (vehicle control)
-
Hot-plate analgesia meter
-
Plexiglas cylinder to confine the rat to the hot plate
Procedure:
-
Animal Handling and Habituation (3-5 days):
-
Handle the rats daily and acclimate them to the testing room and the hot-plate apparatus (with the plate turned off).
-
-
Baseline Nociceptive Threshold Measurement (Day 0, pre-treatment):
-
Set the hot-plate temperature to a constant, noxious temperature (e.g., 52-55°C).
-
Place the rat on the hot plate and start the timer.
-
Record the latency (in seconds) to the first nocifensive response (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30-60 seconds) must be used to prevent injury.
-
Determine the baseline latency for each rat.
-
-
Tolerance Induction and Intervention (Days 1-7):
-
Divide the rats into three groups:
-
Group 1 (Control): Saline + Saline
-
Group 2 (Morphine Tolerant): Saline + Morphine
-
Group 3 (Intervention): MK-801 + Morphine
-
-
Administer the first injection (vehicle or MK-801, e.g., 0.05 mg/kg, intraperitoneally, i.p.) 30 minutes before the second injection.
-
Administer the second injection (saline or morphine, e.g., 10 mg/kg, s.c.) once daily for 7 days.
-
-
Assessment of Tolerance (Day 8):
-
On Day 8, administer a challenge dose of morphine (e.g., 5 mg/kg, s.c.) to all rats in all three groups.
-
Measure the hot-plate latency at 30, 60, and 90 minutes post-injection.
-
Compare the post-drug latencies across the three groups. A significantly longer latency in the Intervention group compared to the Morphine Tolerant group indicates that the NMDA receptor antagonist has attenuated the development of tolerance.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways in acute opioid action and the development of tolerance.
Caption: Experimental workflow for studying opioid tolerance in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of NMDA receptor antagonists on morphine tolerance: a c-Fos study in the lumbar spinal cord of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. mu-Opioid receptor downregulation contributes to opioid tolerance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of opiate tolerance by non-competitive N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of NMDA receptor antagonists on inhibition of morphine tolerance in rats: binding at mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. dol.inf.br [dol.inf.br]
- 11. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of morphine tolerance and dependence by the NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UF Scripps study: Opioid drug tolerance develops from interplay of key gene and cholesterol - UF Health [ufhealth.org]
- 14. Differential Mechanisms of Morphine Antinociceptive Tolerance Revealed in βArrestin-2 Knock-Out Mice | Journal of Neuroscience [jneurosci.org]
Validation & Comparative
A Comparative Analysis of Combination Analgesics: Evaluating "Dolo-adamon" and Codeine-Based Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analgesic Efficacy Supported by Experimental Data.
The quest for optimal pain management frequently involves the use of combination analgesics, aiming to enhance efficacy and minimize adverse effects by leveraging synergistic mechanisms of action. This guide provides a comparative analysis of "Dolo-adamon," a combination analgesic, and codeine administered as a single agent. Due to a lack of direct head-to-head clinical trials comparing "Dolo-adamon" specifically to codeine alone, this guide will focus on the principles of combination analgesia by examining a well-documented comparison: a fixed-dose combination of codeine with paracetamol versus a combination of tramadol and paracetamol. This will be supplemented with an analysis of the individual components of "Dolo-adamon" to elucidate its potential analgesic profile.
Understanding the Formulations
Codeine: A widely used opioid analgesic for mild to moderate pain, codeine exerts its effect primarily after being metabolized to morphine in the liver by the enzyme CYP2D6.[1][2] Morphine then binds to mu-opioid receptors in the central nervous system, modulating pain perception.[1][2] The analgesic efficacy of codeine can be influenced by genetic variations in CYP2D6 metabolism.[1][2]
Dolo-adamon: This is a combination drug containing codeine phosphate, crotarbital, dipyrone (metamizole), and ciclonium bromide.[3][4]
-
Crotarbital: A barbiturate derivative, it is expected to provide sedative and hypnotic effects, which may indirectly contribute to analgesia by reducing the anxiety and discomfort associated with pain.[5]
-
Dipyrone (Metamizole): A non-opioid analgesic and antipyretic with a complex mechanism of action that is not fully understood.[1] It is thought to inhibit prostaglandin synthesis, particularly COX-3 in the brain, and may also involve the activation of endogenous opioid and cannabinoid systems.[1][6]
-
Ciclonium Bromide: An antispasmodic agent that can help alleviate pain associated with smooth muscle spasms.
The rationale behind such a combination is to target pain through multiple pathways: the opioid action of codeine, the non-opioid analgesic and anti-inflammatory effects of dipyrone, the sedative properties of crotarbital, and the antispasmodic action of ciclonium bromide.
Comparative Efficacy: Insights from Clinical Trials
While direct comparative data for "Dolo-adamon" is limited, extensive research has been conducted on other codeine-containing combinations, most notably codeine/paracetamol. The following tables summarize quantitative data from studies comparing the analgesic efficacy of tramadol/paracetamol with codeine/paracetamol in various pain models.
Postoperative Pain Management
A randomized, open-label study compared the analgesic efficacy of tramadol/paracetamol (37.5 mg/325 mg) and codeine/paracetamol (30 mg/500 mg) in patients undergoing one-day surgical procedures.[7]
| Outcome Measure | Tramadol/Paracetamol (TP) | Codeine/Paracetamol (CP) | p-value |
| Pain Intensity (VRS at 24 hours) | 1.40 ± 0.76 | 2.52 ± 0.86 | < 0.001 |
| Need for Rescue Medication | Lower in TP group | Higher in CP group | < 0.05 |
| Patient Satisfaction | Higher in TP group | Lower in CP group | < 0.01 |
| VRS: Verbal Rating Scale |
Experimental Protocol:
- Study Design: Randomized, open-label clinical trial.[7]
- Participants: 122 patients undergoing one-day surgical procedures (hallux valgus, haemorrhoidectomy, varicectomy, and inguinal hernia repair).[7]
- Intervention: Patients were randomly assigned to receive either one tablet of tramadol/paracetamol (37.5 mg/325 mg) or one tablet of codeine/paracetamol (30 mg/500 mg) immediately after surgery, followed by one tablet four times daily for 48 hours.[7]
- Primary Outcome: Pain intensity assessed using a Verbal Rating Scale (VRS) at various time points.[7]
- Rescue Medication: Tramadol 50 mg subcutaneously was administered if the VRS score was ≥3.[7]
Chronic Pain Management
A study compared the efficacy and tolerability of tramadol/paracetamol versus codeine/paracetamol in patients with chronic non-malignant low back pain and osteoarthritis pain.[8]
| Outcome Measure | Tramadol/Paracetamol | Codeine/Paracetamol | p-value |
| Total Pain Relief Scores | 11.9 | 11.4 | Not Significant |
| Sum of Pain Intensity Differences | 3.8 | 3.3 | Not Significant |
| Overall Efficacy Assessment (Patient) | 2.9 (mean score) | 2.9 (mean score) | Not Significant |
| Overall Efficacy Assessment (Investigator) | 3.0 (mean score) | 2.9 (mean score) | Not Significant |
| Adverse Events (Somnolence) | 17% | 24% | 0.05 |
| Adverse Events (Constipation) | 11% | 21% | < 0.01 |
Experimental Protocol:
- Study Design: Comparative study in patients with chronic non-malignant low back pain and osteoarthritis pain.[8]
- Participants: Patients experiencing moderate to severe chronic pain.
- Intervention: Treatment with either tramadol/paracetamol (37.5 mg/325 mg) or codeine/paracetamol (30 mg/300 mg).[8]
- Outcome Measures: Total pain relief scores, sum of pain intensity differences, and overall efficacy assessments by both patients and investigators.[8] Adverse events were also recorded.[8]
Signaling Pathways and Mechanisms of Action
The analgesic effects of these compounds are mediated by distinct signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: Simplified signaling pathway for codeine analgesia.
Caption: Proposed multi-target mechanism of "Dolo-adamon".
Conclusion
The direct comparison of "Dolo-adamon" with codeine alone is hampered by the lack of specific clinical trials. However, by examining the individual components of "Dolo-adamon" and drawing parallels with other well-studied codeine combinations, we can infer its potential analgesic profile. The inclusion of dipyrone and crotarbital suggests a multi-modal approach to pain management, targeting opioid, prostaglandin, and GABAergic pathways.
Clinical data from studies comparing tramadol/paracetamol with codeine/paracetamol highlight that combination analgesics can offer significant pain relief, though their efficacy and side-effect profiles can vary depending on the specific components and the clinical context. For drug development professionals, these findings underscore the importance of rational drug combinations that leverage synergistic mechanisms to optimize the risk-benefit ratio for patients with moderate to severe pain. Further research, including head-to-head trials, would be necessary to definitively establish the comparative efficacy and safety of "Dolo-adamon" versus codeine alone or other combination analgesics.
References
- 1. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 2. Dipyrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the potentiation of opioid analgesia by restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crotylbarbital - Wikipedia [en.wikipedia.org]
- 6. journals.pan.pl [journals.pan.pl]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Pancuronium Bromide | C35H60Br2N2O4 | CID 27350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Tramadol in "Dolo-adamon"
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Tramadol, the active pharmaceutical ingredient in "Dolo-adamon" and its generic equivalents. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as instrumentation availability, sample matrix, and desired sensitivity.
The primary analytical methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This guide details the experimental protocols for each method and presents a comparative summary of their validation parameters.
Comparative Summary of Analytical Methods
The choice between HPLC and UV-Vis spectrophotometry for the analysis of Tramadol in pharmaceutical formulations depends on the specific requirements of the analysis. HPLC offers higher selectivity and sensitivity, making it suitable for complex matrices and the simultaneous determination of impurities. UV-Vis spectrophotometry, while being simpler and more cost-effective, is a reliable method for the routine quality control of bulk drug and simple dosage forms.
Below is a summary of the key performance characteristics of each method, based on published validation data.
Table 1: Comparison of Validation Parameters for HPLC and UV-Vis Spectrophotometric Methods for Tramadol Analysis
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 0.05 - 0.8 mg/mL[1] | 10 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9999[2] |
| Accuracy (% Recovery) | 98.25%[1] | 99.53 - 100.41%[2] |
| Precision (% RSD) | < 2.0%[1] | < 2.0%[2] |
| Limit of Detection (LOD) | Method dependent | Method dependent |
| Limit of Quantification (LOQ) | 6.7 ng/mL (in plasma)[3] | Method dependent |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example of a validated HPLC method for the determination of Tramadol hydrochloride and its impurities in a pharmaceutical formulation[1].
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 XTerra column (150 mm x 4.6 mm, 5 µm particle size).
Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Sodium dihydrogen phosphate (NaH₂PO₄) buffer (0.015 M), pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase: Acetonitrile and 0.015 M NaH₂PO₄ buffer (2:8, v/v).
-
Standard Solution: A stock solution of Tramadol hydrochloride is prepared in the mobile phase, and working standards are prepared by serial dilution.
-
Sample Solution: A portion of the pharmaceutical dosage form is accurately weighed and dissolved in the mobile phase to achieve a known concentration. The solution is filtered through a 0.45 µm membrane filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 218 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
The concentration of Tramadol in the sample is determined by comparing the peak area with the calibration curve.
UV-Vis Spectrophotometric Method
This protocol is a representative example of a validated UV-Vis spectrophotometric method for the determination of Tramadol hydrochloride in bulk and pharmaceutical dosage forms[2].
Instrumentation:
-
UV-Vis Spectrophotometer with a 1 cm quartz cuvette.
Reagents and Solutions:
-
Distilled water.
-
Standard Stock Solution: An accurately weighed quantity of Tramadol hydrochloride is dissolved in distilled water to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution with distilled water to achieve concentrations within the Beer's law range (e.g., 10-50 µg/mL).
-
Sample Solution: An accurately weighed portion of the powdered tablets or a measured volume of the liquid dosage form is dissolved in a known volume of distilled water. The solution is filtered, and an appropriate dilution is made to bring the concentration within the linear range.
Procedure:
-
Set the spectrophotometer to scan the UV region (e.g., 200-400 nm).
-
Record the absorbance spectrum of a standard solution of Tramadol hydrochloride against a distilled water blank to determine the wavelength of maximum absorbance (λmax). The λmax for Tramadol hydrochloride in water is approximately 273.5 nm[2].
-
Measure the absorbance of the working standard solutions at the determined λmax.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Measure the absorbance of the sample solution at the λmax.
-
The concentration of Tramadol in the sample is calculated using the regression equation from the calibration curve.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines, which is applicable to both HPLC and UV-Vis spectrophotometric methods.
Caption: A flowchart of the analytical method validation process.
General Analytical Workflow
The diagram below outlines the general steps involved in the quantitative analysis of Tramadol in a pharmaceutical dosage form, from sample preparation to data analysis.
Caption: A general workflow for the analysis of Tramadol.
References
A Comparative Analysis of Dolo-adamon and NSAIDs in the Management of Postoperative Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of Dolo-adamon and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) in the context of postoperative pain management. Due to a lack of direct head-to-head clinical or preclinical studies comparing the specific formulation of Dolo-adamon with NSAIDs, this analysis is based on the established mechanisms of action of the individual components of Dolo-adamon versus the well-characterized properties of NSAIDs.
Introduction to the Analgesics
Dolo-adamon: This is a combination pharmaceutical product. Its therapeutic effects are derived from the synergistic action of its four active ingredients:
-
Codeine: An opioid analgesic that provides pain relief through its action on the central nervous system.[1]
-
Crotarbital: A barbiturate derivative with sedative and hypnotic properties.[2]
-
Ciclonium Bromide: An antispasmodic agent.[3]
-
Dipyrone (Metamizole): A non-opioid analgesic and antipyretic with spasmolytic properties.[4][5]
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): This is a broad class of drugs with analgesic, anti-inflammatory, and antipyretic properties.[6] Common examples include ibuprofen, diclofenac, and naproxen.[7] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[8][9]
Mechanisms of Action
The analgesic and ancillary effects of Dolo-adamon and NSAIDs are achieved through distinct biochemical pathways.
Dolo-adamon's Multi-Modal Approach: The combination of active ingredients in Dolo-adamon allows it to target multiple pain signaling pathways simultaneously.
-
Codeine: A prodrug that is metabolized into morphine in the liver.[10][11] Morphine then acts as an agonist at μ-opioid receptors in the central nervous system, which modulates the perception of and response to pain.[11][12]
-
Crotarbital: As a barbiturate, it enhances the effect of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), leading to sedation and a reduction in neuronal excitability.[2][13]
-
Ciclonium Bromide: This component acts as an antispasmodic, which can be beneficial in relieving pain associated with smooth muscle spasms.[3][14]
-
Dipyrone (Metamizole): This agent exhibits a complex mechanism that is not fully elucidated but is understood to involve the inhibition of central prostaglandin synthesis, potentially through targeting COX-3 enzymes, and interactions with the endogenous opioid and endocannabinoid systems.[5][15] It possesses strong analgesic and antipyretic effects, along with spasmolytic properties.[4][16]
NSAIDs' Anti-Inflammatory Pathway: NSAIDs exert their effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[6][8] Prostaglandins are key mediators of inflammation, pain, and fever.[7] There are two main isoforms of the COX enzyme:
-
COX-1: Is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: Is inducible and its expression is upregulated at sites of inflammation.
Most traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2.[9]
Diagrams of Signaling Pathways
Caption: Mechanism of action for NSAIDs.
Caption: Multi-modal mechanism of Dolo-adamon.
Experimental Protocols for Postoperative Pain Models
To assess the efficacy of analgesics in a preclinical setting, rodent models of postoperative pain are commonly employed.[17][18] A widely used and reproducible model is the plantar incision model.[19]
Objective: To evaluate the analgesic efficacy of a test compound (e.g., Dolo-adamon or an NSAID) compared to a vehicle control in a rat model of incisional pain.
Experimental Protocol: Rat Plantar Incision Model [17][20]
-
Animals: Adult male Sprague-Dawley rats (200-250g) are used. They are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimated to the testing environment and handling for several days before the experiment.
-
Surgical Procedure:
-
Animals are anesthetized with isoflurane.
-
The plantar aspect of one hind paw is sterilized.
-
A 1 cm longitudinal incision is made through the skin and fascia, starting 0.5 cm from the heel and extending towards the toes.[20]
-
The underlying plantaris muscle is elevated and incised longitudinally.
-
The skin is closed with two mattress sutures of 5-0 nylon.
-
A sham group may undergo anesthesia and handling without the incision.
-
-
Drug Administration:
-
Animals are randomly assigned to treatment groups (e.g., Vehicle, Dolo-adamon, NSAID).
-
Drugs are administered at specified doses and routes (e.g., oral gavage, intraperitoneal injection) at a predetermined time point relative to the surgery (pre- or post-incision).
-
-
Pain Behavior Assessment:
-
Mechanical Allodynia (von Frey Test): This test measures the paw withdrawal threshold to a mechanical stimulus.[21][22]
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.[23]
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the incised paw until the filament bends.[24]
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.[22]
-
-
Thermal Hyperalgesia (Hot Plate Test): This assesses the response to a noxious thermal stimulus.[25][26]
-
-
Data Analysis:
-
Baseline measurements are taken before surgery.
-
Post-surgical measurements are taken at multiple time points (e.g., 2, 4, 6, 24, 48 hours) after incision.
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the treatments over time.
-
Experimental Workflow Diagram
Caption: Workflow for a preclinical postoperative pain study.
Comparative Data Presentation
As no direct comparative experimental data is available, the following table summarizes the pharmacological profiles of Dolo-adamon's components and a representative non-selective NSAID (Ibuprofen) based on their known mechanisms and properties.
| Feature | Dolo-adamon Components | NSAID (e.g., Ibuprofen) |
| Primary Mechanism | Codeine: μ-opioid receptor agonist (central action).[11] Dipyrone: Central COX inhibition, modulation of opioid/cannabinoid systems.[5][15] Crotarbital: GABAA receptor modulation.[13] Ciclonium Bromide: Antispasmodic.[14] | Inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis (peripheral and central action).[9] |
| Analgesic Effect | Codeine: Mild to moderate pain.[10] Dipyrone: Strong analgesic for moderate to severe pain.[15][16] | Effective for mild to moderate pain.[7] |
| Anti-inflammatory | Dipyrone: Weak anti-inflammatory properties.[16] | Potent anti-inflammatory effects.[7] |
| Antipyretic Effect | Dipyrone: Strong antipyretic effect.[4] | Potent antipyretic effects. |
| Spasmolytic Effect | Dipyrone & Ciclonium Bromide: Present.[4][14] | Generally absent. |
| Sedative Effect | Crotarbital & Codeine: Present.[2][10] | Generally non-sedating.[8] |
| Key Side Effects | Codeine: Constipation, nausea, drowsiness, respiratory depression, potential for dependence.[10] Dipyrone: Risk of agranulocytosis, hypotension.[4] | Gastrointestinal irritation/bleeding, renal toxicity, cardiovascular risks.[6][9] |
| Therapeutic Use | Management of moderate to severe pain, particularly where a multi-modal approach targeting nociceptive, spasmodic, and central pain pathways is beneficial. | Management of pain and inflammation, especially where inflammation is a significant component of the pain state.[7] |
Conclusion
Dolo-adamon and NSAIDs represent two distinct strategies for managing postoperative pain.
-
Dolo-adamon offers a multi-modal approach by combining an opioid, a non-opioid analgesic with a unique central mechanism, a sedative, and an antispasmodic. This combination may be particularly effective for complex pain states that have both nociceptive and spasmodic components, and it also addresses the central perception of pain.
-
NSAIDs are a cornerstone of postoperative pain management, primarily due to their potent anti-inflammatory effects.[7] By targeting the production of prostaglandins at the site of injury, they effectively reduce a key driver of postoperative pain and inflammation.
The choice between these agents in a clinical or research setting would depend on the specific characteristics of the postoperative pain model being studied. For pain that is heavily driven by inflammation, an NSAID would be a primary choice. For more complex, multifactorial pain, a combination product like Dolo-adamon, which acts on multiple pathways, could theoretically offer broader coverage. However, the potential for more significant central nervous system side effects and specific risks like agranulocytosis (with dipyrone) must be carefully considered.
Further preclinical studies directly comparing the Dolo-adamon formulation to various NSAIDs in validated postoperative pain models are necessary to provide quantitative data on their relative efficacy and safety profiles.
References
- 1. reference.md [reference.md]
- 2. Crotylbarbital - Wikipedia [en.wikipedia.org]
- 3. Oxapium iodide - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Pharmacological characteristics of metamizole - ProQuest [proquest.com]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. internationalsurgerycenters.com [internationalsurgerycenters.com]
- 8. journalspub.com [journalspub.com]
- 9. New Insights Into the Pharmacological Management of Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. scitechnol.com [scitechnol.com]
- 12. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]
- 13. Effect of an acute dose of crotylbarbital on reaction time and attention testing in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Some aspects in the pharmacology of diclonium bromide (2-(3,4-dicholoroanilino)quinolizinium bromide). Part II: Gastric acid-antisecretory and antiulcerogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Dipyrone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 17. Animal Models of Postoperative Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 18. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. von Frey test [protocols.io]
- 24. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. Hot plate test - Wikipedia [en.wikipedia.org]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of "Dolo-adamon" and Tramadol Combinations for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of two combination analgesics: "Dolo-adamon," a formulation containing codeine and dipyrone, and the widely used combination of tramadol and paracetamol. This analysis is intended to inform researchers, scientists, and professionals in drug development by presenting a detailed examination of their mechanisms of action, analgesic efficacy, and side effect profiles, supported by experimental data and detailed methodologies.
Introduction to the Analgesic Combinations
"Dolo-adamon" is a combination analgesic that leverages the therapeutic effects of an opioid, codeine, with a non-steroidal anti-inflammatory drug (NSAID), dipyrone (also known as metamizole). Codeine acts centrally as a µ-opioid receptor agonist, while dipyrone provides analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3]
Tramadol with paracetamol (acetaminophen) is another prevalent combination analgesic. Tramadol exhibits a dual mechanism of action, functioning as a weak µ-opioid receptor agonist and inhibiting the reuptake of serotonin and norepinephrine.[4][5] Paracetamol's mechanism is not fully elucidated but is believed to involve central analgesic effects.[6] The combination of these two agents is designed to provide synergistic pain relief through different pathways.[7]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of these two combination drugs are central to their analgesic properties and are visualized in the signaling pathway diagrams below.
"Dolo-adamon" (Codeine/Dipyrone) Signaling Pathway
Codeine, a prodrug, is metabolized in the liver by the CYP2D6 enzyme into morphine, its active metabolite.[8][9] Morphine then binds to and activates µ-opioid receptors in the central nervous system (CNS). This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.[10][11]
Dipyrone's primary mechanism involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking prostaglandin production, dipyrone reduces the sensitization of peripheral nociceptors.[2][12]
Tramadol/Paracetamol Signaling Pathway
Tramadol's analgesic effect is multifactorial. It and its active metabolite, O-desmethyltramadol (M1), are agonists at the µ-opioid receptor, similar to codeine.[4][13] Additionally, tramadol inhibits the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This increases the concentration of these neurotransmitters, which enhances descending inhibitory pain pathways in the spinal cord.[5]
The precise mechanism of paracetamol is still under investigation, but it is thought to exert its analgesic effects primarily within the CNS, possibly through the inhibition of COX-3 or by interacting with the serotonergic and cannabinoid systems.[6][14]
Comparative Analgesic Efficacy
Direct comparative clinical trials between "Dolo-adamon" (codeine/dipyrone) and tramadol/paracetamol are scarce. However, data from studies comparing each combination to similar analgesics, particularly codeine/paracetamol, provide valuable insights into their relative efficacy.
| Efficacy Parameter | "Dolo-adamon" (Codeine/Dipyrone) | Tramadol/Paracetamol | Citation(s) |
| Onset of Action | Rapid onset due to dipyrone | Rapid onset due to paracetamol | [7] |
| Duration of Action | Sustained analgesia from codeine | Sustained analgesia from tramadol | [7] |
| Postoperative Pain | Effective in managing postoperative pain | Superior to codeine/paracetamol in some studies for postoperative pain | [15] |
| Chronic Pain | Data limited | Effective in chronic conditions like low back pain and osteoarthritis | [5] |
| Cancer Pain | Not extensively studied | Comparable efficacy to codeine/paracetamol in cancer pain | [16] |
Studies comparing tramadol/paracetamol with codeine/paracetamol have shown that the tramadol combination is often superior in terms of analgesic efficacy and is associated with a lower incidence of some side effects.[15] For instance, in a study on patients undergoing day surgery, tramadol/paracetamol (37.5/325 mg) demonstrated higher analgesic efficacy and fewer adverse events compared to codeine/paracetamol (30/500 mg).[15] Another study in patients with chronic low back pain or osteoarthritis found comparable efficacy between tramadol/paracetamol and codeine/paracetamol.[17]
Side Effect and Safety Profiles
The adverse effect profiles of both combinations are largely dictated by their constituent components.
| Side Effect Category | "Dolo-adamon" (Codeine/Dipyrone) | Tramadol/Paracetamol | Citation(s) |
| Gastrointestinal | Constipation, nausea, vomiting (common with codeine). | Nausea, vomiting, constipation, dry mouth. | [9][18][19] |
| Central Nervous System | Drowsiness, dizziness, sedation (common with codeine). | Dizziness, drowsiness, headache, confusion. | [18][20][21] |
| Serious Adverse Events | Agranulocytosis (rare but serious risk with dipyrone), respiratory depression (with codeine). | Seizures (risk with tramadol), serotonin syndrome, respiratory depression. | [20][22] |
| Dependence Potential | Potential for opioid dependence and withdrawal with codeine. | Potential for opioid dependence and withdrawal with tramadol. | [22][23] |
It is crucial to note the risk of agranulocytosis associated with dipyrone, a rare but potentially fatal condition characterized by a severe drop in white blood cells. This has led to the withdrawal or restriction of dipyrone in several countries.
Experimental Protocols
The assessment of analgesic efficacy in clinical trials typically involves standardized methodologies to ensure robust and comparable data. A common experimental workflow for evaluating postoperative pain relief is outlined below.
Experimental Workflow for Postoperative Pain Analgesia Trial
Key Methodological Components:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for assessing analgesic efficacy.[24][25]
-
Patient Population: Homogeneous patient groups, such as those undergoing specific surgical procedures (e.g., third molar extraction, cholecystectomy), are often used to minimize variability.[9][24]
-
Pain Assessment: Pain intensity is typically measured using validated scales such as the Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS) at baseline and at regular intervals post-dosing.[16][26]
-
Efficacy Endpoints: Primary efficacy endpoints often include the Sum of Pain Intensity Differences (SPID) and Total Pain Relief (TOTPAR) over a specified time period (e.g., 4-6 hours). The time to rescue medication is another key measure.[25]
-
Safety Assessment: All adverse events are systematically recorded and compared between treatment groups.
Conclusion
Both "Dolo-adamon" (codeine/dipyrone) and tramadol/paracetamol are effective combination analgesics for the management of moderate to severe pain. The tramadol/paracetamol combination is more extensively studied and generally demonstrates a favorable efficacy and safety profile, particularly in comparison to codeine/paracetamol combinations, which can be considered a proxy for the opioid component of "Dolo-adamon."
The primary concern with "Dolo-adamon" is the safety profile of dipyrone, specifically the risk of agranulocytosis. For drug development professionals, the dual-mechanism of tramadol offers a potentially more advantageous therapeutic target for pain management, balancing efficacy with a generally manageable side effect profile. Further head-to-head clinical trials are warranted to provide a more direct comparison of the analgesic efficacy and safety of these two combination therapies.
References
- 1. Codeine/dipyrone - Eurofarma - AdisInsight [adisinsight.springer.com]
- 2. Cas 68-89-3,Dipyrone | lookchem [lookchem.com]
- 3. scitechnol.com [scitechnol.com]
- 4. mims.com [mims.com]
- 5. Tramadol/Paracetamol Fixed-Dose Combination for Chronic Pain Management in Family Practice: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. guidechem.com [guidechem.com]
- 13. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different mechanisms underlie the analgesic actions of paracetamol and dipyrone in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analgesia with paracetamol/tramadol vs. paracetamol/codeine in one day-surgery: a randomized open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparación de la Eficacia Analgésica de CodeÃna más paracetamol vs Tramadol en el Tratamiento del Dolor por Cáncer [scielo.isciii.es]
- 17. researchgate.net [researchgate.net]
- 18. Tramadol+paracetamol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. medicines.org.uk [medicines.org.uk]
- 21. Side effects of codeine - NHS [nhs.uk]
- 22. vinmec.com [vinmec.com]
- 23. Codeine: MedlinePlus Drug Information [medlineplus.gov]
- 24. Comparing Analgesic Regimen Effectiveness and Safety after Surgery (CARES): protocol for a pragmatic, international multicentre randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Estimating relative efficacy in acute postoperative pain: network meta-analysis is consistent with indirect comparison to placebo alone - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of Analgesic Drug Therapy for Postoperative Pain Management in Cardiovascular Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of "Dolo-adamon" in Comparison to Other Opioids: A Comprehensive Guide for Researchers
This guide provides a detailed comparison of the abuse potential of "Dolo-adamon," a combination analgesic, with that of other commonly abused opioids. The primary contributor to the abuse potential of "Dolo-adamon" is its codeine component, an opioid agonist. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies of key experiments, and visual representations of relevant biological pathways and experimental workflows.
"Dolo-adamon" is a multi-component medication containing codeine, crotarbital, dipyrone, and ciclonium bromide. While each component contributes to the overall pharmacological profile, the abuse liability is primarily driven by codeine, a mu-opioid receptor agonist, and to a lesser extent by crotarbital, a barbiturate.
Comparative Abuse Potential Data
The following table summarizes key quantitative data from preclinical studies that are indicative of the abuse potential of the active opioid component in "Dolo-adamon" (codeine) and other opioids. These measures include receptor binding affinity (Ki) at the mu-opioid receptor (the primary target for opioid reward), and the effective dose to produce a 50% response (ED50) in self-administration studies, a measure of the reinforcing efficacy of a drug.
| Opioid | Receptor Binding Affinity (Ki) at Mu-Opioid Receptor (nM) | Self-Administration ED50 (mg/kg/infusion) | Animal Model |
| Codeine | ~2500 | Not widely established for IVSA | - |
| Morphine | 1.2 - 10 | 0.05 - 0.65[1] | Rat, Rhesus Monkey |
| Oxycodone | 10 - 40 | 0.01 - 0.1 | Squirrel Monkey, Rhesus Monkey[2][3] |
| Fentanyl | 0.3 - 1.5 | 0.0001 - 0.0025[1][4] | Rat, Rhesus Monkey |
Note: Lower Ki and ED50 values generally indicate a higher abuse potential. Data can vary based on the specific experimental conditions and animal models used. Codeine is often administered orally in clinical practice and its reinforcing effects in intravenous self-administration (IVSA) studies are less robust compared to other opioids, making direct ED50 comparisons challenging.
Experimental Protocols
Understanding the methodologies behind the data is crucial for its interpretation. Below are detailed descriptions of the key experimental protocols used to assess the abuse potential of opioids.
Receptor Binding Assay
Objective: To determine the binding affinity of a compound to specific neurotransmitter receptors, in this case, the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Brain tissue from laboratory animals (e.g., rats, guinea pigs) or cultured cells expressing the mu-opioid receptor are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and varying concentrations of the unlabeled test compound (e.g., codeine, morphine).
-
Separation: The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptors.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[5][6][7]
Intravenous Self-Administration (IVSA)
Objective: To assess the reinforcing effects of a drug, which is a primary indicator of its abuse potential.
Methodology:
-
Surgical Preparation: Laboratory animals (e.g., rats, non-human primates) are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump.
-
Operant Conditioning: The animal is placed in an operant conditioning chamber equipped with levers or other response mechanisms. The animal learns to perform a specific action (e.g., pressing a lever) to receive an intravenous infusion of the drug.
-
Dose-Response Curve Generation: The dose of the drug delivered per infusion is varied across sessions to determine the dose-response relationship for self-administration. The number of infusions earned at each dose is recorded.
-
Data Analysis: The ED50 value, the dose at which the drug maintains a half-maximal rate of responding, is calculated. A lower ED50 value suggests a higher reinforcing efficacy.[1][8][9][10]
Conditioned Place Preference (CPP)
Objective: To measure the rewarding or aversive properties of a drug by assessing an animal's preference for an environment previously paired with the drug.
Methodology:
-
Apparatus: A multi-compartment chamber is used, with each compartment having distinct visual and tactile cues.
-
Pre-Conditioning Phase (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference for one compartment over another.
-
Conditioning Phase: Over several days, the animal receives injections of the drug and is confined to one specific compartment. On alternate days, the animal receives a vehicle injection and is confined to a different compartment.
-
Test Phase: The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the baseline measurement indicates a conditioned place preference, suggesting the drug has rewarding properties.[11][12][13][14][15]
Mandatory Visualizations
Signaling Pathway
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Workflow
Caption: Intravenous Self-Administration Experimental Workflow.
Discussion of Individual Components of "Dolo-adamon"
-
Codeine: As a mu-opioid agonist, codeine is the principal component responsible for the abuse potential of "Dolo-adamon." It produces typical opioid effects such as euphoria and analgesia, which can lead to psychological and physical dependence.[16] Its abuse potential is considered lower than that of morphine or oxycodone, partly due to its lower binding affinity for the mu-opioid receptor and its conversion to morphine in the liver, which limits the rate and magnitude of its central nervous system effects.
-
Crotarbital: This component is a barbiturate. Barbiturates are central nervous system depressants with a known potential for abuse and dependence.[1][17] They can produce sedative and euphoric effects. The presence of a barbiturate in "Dolo-adamon" can potentiate the sedative effects of codeine and may contribute to the overall abuse liability of the combination product.
-
Dipyrone (Metamizole): Dipyrone is a non-opioid analgesic and antipyretic. While not a classic drug of abuse, there have been some case reports of dipyrone abuse. Its mechanism of action is not fully understood but may involve the cannabinoid and opioid systems. However, its rewarding effects are considered to be weak, and its contribution to the overall abuse potential of "Dolo-adamon" is likely minimal compared to codeine and crotarbital.
-
Ciclonium Bromide: This is an antimuscarinic agent used for its antispasmodic effects. There is no evidence to suggest that ciclonium bromide has any significant abuse potential or rewarding effects. Its role in the formulation is to counteract the smooth muscle spasms that can be a side effect of opioids.
Conclusion
The abuse potential of "Dolo-adamon" is primarily attributable to its codeine content, placing it within the spectrum of opioid analgesics with a recognized risk of misuse and dependence. The inclusion of crotarbital, a barbiturate, may enhance the sedative and euphoric effects, potentially increasing the overall abuse liability of the formulation. Compared to potent opioids like fentanyl and oxycodone, codeine exhibits a lower binding affinity for the mu-opioid receptor and less potent reinforcing effects in preclinical models. However, its accessibility and presence in a combination product warrant careful consideration and monitoring by healthcare professionals and regulatory bodies. The abuse potential of dipyrone and ciclonium bromide is considered negligible. This guide provides a foundational understanding for researchers to contextualize the abuse potential of "Dolo-adamon" within the broader landscape of opioid pharmacology.
References
- 1. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Kappa opioid agonists reduce oxycodone self-administration in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daily methocinnamox treatment dose-dependently attenuates fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Opiate Self-Administration | Springer Nature Experiments [experiments.springernature.com]
- 10. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 13. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 14. Conditioned place preference screen [pspp.ninds.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Low doses of morphine reduce voluntary alcohol consumption in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of a Paracetamol-Codeine-Caffeine Combination and Its Individual Components in Pain Management
In the landscape of analgesic pharmacology, combination therapies are frequently employed to enhance efficacy and target multiple pain pathways. This guide provides a detailed, evidence-based comparison of a common analgesic formulation containing paracetamol, codeine, and caffeine against the properties of its individual constituents. The analysis is intended for researchers, scientists, and drug development professionals, offering insights into the synergistic interactions and distinct mechanisms that underpin the therapeutic rationale for this combination.
Executive Summary
The combination of paracetamol, codeine, and caffeine is designed to provide multi-modal analgesia. Paracetamol acts primarily centrally, inhibiting prostaglandin synthesis.[1][2][3] Codeine, a weak opioid agonist, provides additional pain relief through its conversion to morphine.[4][5][6] Caffeine is included as an adjuvant to enhance the analgesic effects of paracetamol.[7][8][9] This guide will dissect the pharmacological profiles of the combination and its individual components, supported by experimental data and detailed methodologies.
Mechanism of Action
Paracetamol
Paracetamol's primary analgesic and antipyretic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system.[1][10] This leads to a reduction in prostaglandin synthesis. Emerging evidence also points to its interaction with the endocannabinoid system and serotonergic pathways.[2][3][10][11] Specifically, a metabolite of paracetamol, AM404, has been shown to act on cannabinoid CB1 receptors and inhibit the reuptake of anandamide, an endogenous cannabinoid.[3]
Codeine
Codeine exerts its analgesic effects following its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[4][5][6] Morphine is a potent agonist of the μ-opioid receptors in the central nervous system.[4][12] Activation of these receptors leads to a decrease in the transmission of nociceptive signals. The efficacy of codeine is dependent on an individual's CYP2D6 metabolizer status, with "ultrarapid metabolizers" experiencing enhanced effects and potential for toxicity.[4][6]
Caffeine
Caffeine's role as an analgesic adjuvant is multifaceted. It is believed to enhance the absorption of paracetamol and may also contribute to analgesia through the blockade of adenosine receptors, which are involved in nociception.[13] Studies have shown that the addition of 100 mg or more of caffeine to a standard dose of paracetamol or ibuprofen results in a small but statistically significant increase in the number of individuals experiencing good pain relief.[7][8][9]
The Combination: A Synergistic Approach
The rationale for combining these three agents lies in their complementary mechanisms of action, aiming to achieve superior analgesia with potentially lower doses of individual components, thereby reducing the risk of dose-related side effects.
Comparative Efficacy: A Data-Driven Analysis
Clinical studies have demonstrated that the combination of paracetamol and codeine is more effective than paracetamol alone for acute pain.[14] The addition of caffeine further enhances this analgesic effect. A meta-analysis of randomized controlled trials in surgical pain concluded that codeine 60 mg adds to the analgesic effects of paracetamol 600 mg.[15][16] Another study on oral surgery pain found that an acetaminophen-codeine-caffeine combination was slightly better than acetaminophen alone, particularly in patients with severe baseline pain.[17]
| Outcome Measure | Paracetamol Alone | Paracetamol + Codeine | Paracetamol + Codeine + Caffeine | Placebo |
| Number Needed to Treat (NNT) for one additional patient to have pain relief vs. Placebo | 2.39 (for moderate to excellent relief)[15] | Lower than Paracetamol alone (Implied) | Lower than Paracetamol + Codeine (Implied) | - |
| Total Pain Relief (TOTPAR%) Difference vs. Placebo | 14 (95% CI: 12, 16)[15] | 7.39 (vs. Paracetamol alone)[16] | - | - |
| Sum of Pain Intensity Difference (SPID%) Difference vs. Placebo | 12 (95% CI: 11, 13)[15] | - | - | - |
| Increase in patients with good pain relief with caffeine adjuvant | - | - | 5% to 10%[7][9] | - |
Note: Direct head-to-head trial data for the three-component combination versus the two-component and single-agent arms are limited in publicly available literature. The table is a synthesis of data from multiple studies.
Signaling Pathway Diagrams
Paracetamol's Proposed Mechanisms of Action
Caption: Proposed analgesic mechanisms of Paracetamol.
Codeine's Metabolic Activation and Action
Caption: Metabolic activation and mechanism of action of Codeine.
Experimental Protocols
Hot Plate Test for Analgesic Activity
This method is used to evaluate the central analgesic activity of a substance.
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
Animals: Male or female mice (20-25 g) or rats (150-200 g).
Procedure:
-
Animals are individually placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Baseline latency is determined for each animal before drug administration.
-
Animals are then treated with the test compound (e.g., paracetamol, codeine, caffeine, or the combination) or vehicle control.
-
The latency to the nociceptive response is measured at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This test is a model of visceral pain and is sensitive to peripheral and central analgesics.
Apparatus: A transparent observation chamber.
Animals: Male or female mice (20-25 g).
Procedure:
-
Animals are pre-treated with the test compound or vehicle control.
-
After a specified period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Immediately after the injection, the animals are placed in the observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Experimental Workflow for Comparative Analgesic Efficacy Study
Caption: General workflow for a preclinical comparative analgesic study.
Conclusion
The combination of paracetamol, codeine, and caffeine represents a rational therapeutic strategy for the management of moderate pain. The distinct yet complementary mechanisms of action of the individual components contribute to a synergistic analgesic effect. Paracetamol provides a baseline level of analgesia through central COX inhibition and other pathways, codeine offers an additional opioid-mediated analgesic effect upon metabolic activation, and caffeine acts as an adjuvant to enhance the overall efficacy. This multi-modal approach allows for effective pain relief while potentially minimizing the required doses of each component, which is a key consideration in balancing efficacy and safety. Further head-to-head clinical trials with standardized methodologies are warranted to more definitively quantify the incremental analgesic benefit of the three-component combination over its respective dual and single-agent formulations.
References
- 1. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paracetamol - Wikipedia [en.wikipedia.org]
- 4. scitechnol.com [scitechnol.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Codeine - Wikipedia [en.wikipedia.org]
- 7. Caffeine as an analgesic adjuvant for acute pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. Caffeine as an analgesic adjuvant for acute pain in adults | Cochrane [cochrane.org]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. brieflands.com [brieflands.com]
- 14. bmj.com [bmj.com]
- 15. Analgesic efficacy of paracetamol and its combination with codeine and caffeine in surgical pain--a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analgesic efficacy of paracetamol and its combination with codeine and caffeine in surgical pain: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Synergistic Interaction of "Dolo-adamon" Constituents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of the core components of "Dolo-adamon," a combination analgesic, with a focus on validating the synergistic interaction between its opioid and non-opioid constituents. The data presented is compiled from preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes. "Dolo-adamon" has been formulated with key active ingredients including codeine, a non-opioid analgesic such as paracetamol or dipyrone, a barbiturate (crotarbital), and an anticholinergic (ciclonium bromide). This guide will primarily focus on the synergistic interaction between the analgesic components, which is central to its therapeutic rationale.
Preclinical Evidence of Synergy: Isobolographic Analysis
A preclinical study by Janovský et al. (2011) investigated the nature of the interaction between codeine and paracetamol using isobolographic analysis in a mouse model of visceral pain.[1][2] This method is a gold standard for evaluating the pharmacological interaction between two drugs. The study utilized the acetic acid-induced writhing test to quantify the analgesic effect.
An interaction index (γ) was calculated to determine the nature of the interaction. An index value of less than 1 indicates a supra-additive (synergistic) interaction, a value equal to 1 indicates an additive interaction, and a value greater than 1 suggests a sub-additive (antagonistic) interaction.
Table 1: Preclinical Synergistic Interaction of Codeine and Paracetamol
| Drug Combination | Interaction Index (γ) | Type of Interaction |
| Codeine + Paracetamol | 0.33 | Supra-additive (Synergistic) |
| Codeine + Ibuprofen | 0.43 | Supra-additive (Synergistic) |
| Codeine + Celecoxib | 0.62 | Additive |
| Codeine + Etoricoxib | 2.7 | Sub-additive (Antagonistic) |
Data sourced from Janovský et al. (2011).[1][2]
The results clearly demonstrate a synergistic interaction between codeine and paracetamol, with an interaction index significantly below 1. This suggests that the combined effect of these two analgesics is greater than the sum of their individual effects.
Clinical Evidence of Enhanced Analgesia
A systematic review and meta-analysis of 24 clinical trials by de Craen et al. (1996) assessed the analgesic efficacy of paracetamol-codeine combinations versus paracetamol alone in postsurgical and experimentally induced pain.[2][3] The primary outcome measure was the Sum of Pain Intensity Difference (SPID), a measure of total pain relief over a set period.
The pooled results indicated that the addition of codeine to paracetamol provided a statistically significant, albeit small, increase in analgesia.
Table 2: Clinical Efficacy of Paracetamol-Codeine Combination
| Comparison | Improvement in Analgesia (on SPID) |
| Paracetamol + Codeine vs. Paracetamol Alone | 5% increase |
Data sourced from de Craen et al. (1996).[2][3]
This clinical finding supports the preclinical evidence of a beneficial interaction, demonstrating that the combination offers a tangible, though modest, improvement in pain relief over paracetamol monotherapy.
The Role of Other Constituents
While the primary analgesic synergy in "Dolo-adamon" is attributed to the interaction between the opioid and non-opioid components, the other constituents, crotarbital and ciclonium bromide, likely contribute to the overall therapeutic effect.
-
Crotarbital: As a barbiturate, crotarbital has sedative and anxiolytic properties. In the context of a combination analgesic, it may help to alleviate the anxiety and restlessness often associated with pain.
-
Ciclonium Bromide: This is an anticholinergic agent with antispasmodic properties. Its inclusion may be intended to counteract the smooth muscle spasms that can accompany certain types of pain, particularly visceral pain. However, it is worth noting that some studies have suggested that anticholinergic agents can potentially block the analgesic effect of non-narcotic analgesics. Further research would be needed to clarify its specific contribution to the analgesic efficacy of the "Dolo-adamon" formulation.
Experimental Protocols
Acetic Acid-Induced Writhing Test (Preclinical)
This widely used model evaluates peripheral analgesic activity.
Methodology:
-
Animals: Male mice are typically used.
-
Drug Administration: Animals are divided into groups and administered the test compounds (e.g., codeine alone, paracetamol alone, or the combination) or a vehicle control, usually via oral gavage.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Observation: The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Analysis: The analgesic effect is quantified as the percentage of inhibition of writhing in the drug-treated groups compared to the vehicle control group. The ED50 (the dose required to produce a 50% reduction in writhing) for each drug and the combination is then calculated to perform the isobolographic analysis.
References
- 1. Codeine did not increase analgesic efficacy of coxibs in contrast to that of paracetamol or ibuprofen: isobolographic analysis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Codeine did not increase analgesic efficacy of coxibs in contrast to that of paracetamol or ibuprofen: isobolographic analysis in mice. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Comparative safety profile of "Dolo-adamon" with other pain medications
For Research, Scientific, and Drug Development Professionals
The complex formulation of "Dolo-adamon," a combination analgesic, presents a significant challenge for a direct comparative safety analysis due to a notable lack of specific clinical and preclinical safety data for the complete product. Historical formulations of Dolo-adamon reportedly contain a mixture of active pharmaceutical ingredients, including the opioid analgesic codeine , the non-opioid analgesic and antipyretic dipyrone (metamizole), a barbiturate derivative crotarbital , and an antispasmodic agent, ciclonium bromide . The identity of a fifth component, "adamon," is not clearly defined in contemporary pharmacological literature, though it has been associated with Bornyl dibromo-dihydrocinnamate.
Given the paucity of data on the Dolo-adamon formulation as a whole and its less common components, this guide provides a comparative safety profile by focusing on its principal analgesic constituents—codeine and dipyrone—and contrasting them with widely used alternative pain medications. This analysis is based on available experimental and clinical data for the individual agents.
Comparative Safety Data of Analgesic Agents
The following tables summarize the incidence of common and serious adverse events associated with the primary components of Dolo-adamon and selected comparator analgesics. It is crucial to note that the co-formulation of multiple active ingredients, as in Dolo-adamon, can lead to additive or synergistic adverse effects and complex drug-drug interactions not reflected in the data for individual agents.
Table 1: Incidence of Common Adverse Events of Analgesics
| Adverse Event | Codeine[1][2][3][4] | Dipyrone (Metamizole)[5][6] | Paracetamol (Acetaminophen)[7][8][9] | Ibuprofen[10][11][12][13] | Tramadol[14][15][16][17] | Codeine/Paracetamol Combination[18][19] |
| Gastrointestinal | ||||||
| Nausea/Vomiting | Very Common (>10%) | Common (1-10%) | Rare (<0.1%) | Very Common (>10%) | Very Common (>10%) | Common (increased vs. paracetamol alone) |
| Constipation | Very Common (>10%) | Uncommon (0.1-1%) | Rare (<0.1%) | Common (1-10%) | Very Common (>10%) | Common (increased vs. paracetamol alone) |
| Dyspepsia/Stomach Pain | Common (1-10%) | Common (1-10%) | Rare (<0.1%) | Very Common (>10%) | Common (1-10%) | Common |
| Neurological | ||||||
| Dizziness/Lightheadedness | Very Common (>10%) | Common (1-10%) | Rare (<0.1%) | Common (1-10%) | Very Common (>10%) | Common |
| Drowsiness/Somnolence | Very Common (>10%) | Common (1-10%) | Rare (<0.1%) | Common (1-10%) | Very Common (>10%) | Common |
| Headache | Common (1-10%) | Common (1-10%) | Common (1-10%) | Common (1-10%) | Very Common (>10%) | Common |
| Other | ||||||
| Dry Mouth | Common (1-10%) | Uncommon (0.1-1%) | - | - | Common (1-10%) | Common |
| Sweating | Common (1-10%) | - | - | - | Common (1-10%) | Common |
Frequencies are categorized as: Very Common (≥10%), Common (≥1% to <10%), Uncommon (≥0.1% to <1%), Rare (≥0.01% to <0.1%), Very Rare (<0.01%).
Table 2: Profile of Serious Adverse Events of Analgesics
| Analgesic | Serious Adverse Events |
| Codeine | Respiratory Depression : A significant risk, particularly in "ultra-rapid metabolizers" due to accelerated conversion to morphine.[1] Dependence and Abuse : High potential with prolonged use.[2][3] Anaphylaxis : Rare but possible.[1] |
| Dipyrone (Metamizole) | Agranulocytosis : A rare but potentially fatal adverse effect characterized by a severe drop in white blood cells. The estimated incidence varies widely, with some studies suggesting a risk of approximately 1 in 1602 prescriptions.[6][20] Hypotension : Can occur, especially with intravenous administration.[6] Hepatotoxicity : Rare cases of drug-induced liver injury have been reported.[6] |
| Paracetamol (Acetaminophen) | Hepatotoxicity : The primary risk, almost always associated with overdose.[8][9] Serious Skin Reactions : Very rare occurrences of Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[7] |
| Ibuprofen | Gastrointestinal Bleeding/Perforation : Increased risk, particularly with long-term use, high doses, and in the elderly.[10][11] Cardiovascular Thrombotic Events : Increased risk of myocardial infarction and stroke with long-term use.[10] Renal Injury : Can cause acute kidney injury and interstitial nephritis.[11] |
| Tramadol | Seizures : Risk is increased, especially with high doses and concomitant use of other medications that lower the seizure threshold.[21] Serotonin Syndrome : A potentially life-threatening condition, particularly when co-administered with serotonergic drugs.[21] Respiratory Depression : A risk, though generally considered lower than with traditional opioids. Dependence and Abuse : Potential for addiction and misuse.[14][15] |
| Crotarbital (Barbiturate) | CNS Depression : As a barbiturate, it carries a significant risk of sedation, respiratory depression, and coma, especially in overdose.[22] Dependence and Abuse : High potential for physical and psychological dependence with prolonged use.[22] |
Signaling Pathways and Metabolism
Understanding the metabolic pathways of the active components is crucial for assessing potential drug-drug and drug-gene interactions, which are critical components of the overall safety profile.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cautions with codeine - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Side effects of codeine - NHS [nhs.uk]
- 5. Analysis of the incidence of adverse events related to the administration of dipyrone [scielo.org.co]
- 6. Metamizole [Dipyrone] - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Paracetamol - Wikipedia [en.wikipedia.org]
- 8. nhsinform.scot [nhsinform.scot]
- 9. Long‐term adverse effects of paracetamol – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibuprofen - Wikipedia [en.wikipedia.org]
- 13. Ibuprofen for adults: painkiller that also treats inflammation - NHS [nhs.uk]
- 14. Adverse event profile of tramadol in recent clinical studies of chronic osteoarthritis pain - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Adverse event profile of tramadol in recent clinical studies of chronic osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. List of side effects of tramadol - Wikipedia [en.wikipedia.org]
- 17. journals.viamedica.pl [journals.viamedica.pl]
- 18. Combination analgesics in adults - Australian Prescriber [australianprescriber.tg.org.au]
- 19. Analgesic efficacy and safety of paracetamol-codeine combinations versus paracetamol alone: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. research.uni-luebeck.de [research.uni-luebeck.de]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Crotylbarbital - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Dolo-adamon: A Comprehensive Guide for Laboratory Professionals
For immediate release
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Dolo-adamon, a substance utilized in various research and development applications. Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and the protection of our environment.
Quantitative Data Summary for Dolo-adamon Waste
To facilitate quick reference and adherence to safety protocols, the following table summarizes key quantitative parameters for the handling and disposal of Dolo-adamon waste.
| Parameter | Value | Unit | Notes |
| Trace Contamination Threshold | < 3% | by volume | Applies to containers to be considered "empty." |
| pH Range for Neutralization | 6.0 - 9.0 | pH | For aqueous solutions before drain disposal (if permitted). |
| Volatile Organic Compound (VOC) Limit for Evaporation | < 4 | Liters | Only for approved volatile organic solvents in controlled environments.[1] |
| Maximum Storage Period in Satellite Accumulation Area (SAA) | 270 | Days | From the date the container is full or no longer in use. |
Experimental Protocol: Dolo-adamon Inactivation and Disposal
This protocol outlines the standardized procedure for the inactivation and disposal of Dolo-adamon waste streams.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Designated hazardous waste container, properly labeled.
-
pH meter or pH strips.
-
Sodium bicarbonate (for acidic solutions) or citric acid (for basic solutions).
-
Waste disposal tags.
Procedure:
-
Segregation: At the point of generation, segregate Dolo-adamon waste from other waste streams. This includes contaminated labware, unused product, and solutions.
-
Containerization:
-
Place all solid Dolo-adamon waste and contaminated materials into a designated, leak-proof hazardous waste container.
-
For liquid waste, use a chemically compatible, sealed container. Do not mix incompatible waste streams.
-
-
Neutralization (for aqueous solutions only):
-
If local regulations permit drain disposal of neutralized solutions, check the pH of the aqueous Dolo-adamon waste.
-
If the pH is outside the range of 6.0-9.0, adjust it by slowly adding a neutralizing agent (sodium bicarbonate for acidic waste, citric acid for basic waste) while stirring.
-
Monitor the pH throughout the process.
-
Once neutralized, the solution may be eligible for drain disposal, pending institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) office before any drain disposal.
-
-
Spill Management:
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "Dolo-adamon," and the associated hazards (e.g., "Toxic," "Flammable").
-
Store the container in a designated Satellite Accumulation Area (SAA).
-
-
Disposal Request:
-
Once the container is full or the project is complete, complete a hazardous waste disposal tag and attach it to the container.
-
Submit a request to your institution's EHS office for pickup and final disposal by a licensed chemical disposal agency.[2]
-
Dolo-adamon Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Dolo-adamon waste.
Caption: Decision workflow for Dolo-adamon waste disposal.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your local and national regulations for chemical waste disposal.[2] In case of exposure or concern, seek medical attention.[2]
References
Personal protective equipment for handling Dolo-adamon
This guide provides crucial safety and logistical information for laboratory professionals handling Dolo-adamon. Dolo-adamon is a composite pharmaceutical substance containing Codeine phosphate, Crotarbital, Dipyrone (Metamizole sodium), and Ciclonium bromide. Due to the hazardous nature of its components, strict adherence to the following protocols is mandatory to ensure personnel safety and proper disposal.
Component Hazard Summary
A thorough understanding of the hazards associated with each component of Dolo-adamon is critical for safe handling.
-
Codeine Phosphate: Classified as toxic if swallowed and may cause allergic skin or respiratory reactions. It is also suspected of damaging fertility or the unborn child.[1][2][3]
-
Dipyrone (Metamizole Sodium): Harmful if swallowed and may cause allergic skin reactions or asthma-like symptoms if inhaled.[4][5][6][7] It is also suspected of causing cancer and reproductive harm, and may cause organ damage through prolonged or repeated exposure.[5]
-
Ciclonium Bromide: Harmful if swallowed or in contact with skin, and potentially fatal if inhaled.[8]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the primary defense against exposure to the hazardous components of Dolo-adamon.
Table 1: Personal Protective Equipment (PPE) for Dolo-adamon
| Operational Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (in a fume hood) | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Preparing Solutions or Performing Manipulations | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use of a certified chemical fume hood is required. If not available, a dust respirator is necessary.[4] |
| Handling Large Quantities or Risk of Spills | Face shield and chemical splash goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | A self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[2] |
| Emergency Spill Response | Face shield and chemical splash goggles | Heavy-duty, chemical-resistant gloves | Full-body chemical-resistant suit | Self-contained breathing apparatus (SCBA) |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
3.1. Handling Procedures
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational. Have all necessary PPE, spill containment materials, and waste containers readily accessible.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4][9] Wash hands and face thoroughly after handling Dolo-adamon.[4]
-
Containment: Handle Dolo-adamon within a chemical fume hood to minimize inhalation exposure.[1]
-
Weighing and Transfer: When weighing or transferring the powder, use techniques that minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid Dolo-adamon to the solvent slowly to avoid splashing.
3.2. Disposal Plan All Dolo-adamon waste, including contaminated PPE and experimental materials, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including used gloves, bench paper, and contaminated consumables, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing Dolo-adamon in a sealed, properly labeled, and compatible hazardous waste container.
-
Disposal Method: Dispose of all waste through an authorized waste management company, following all local, regional, and national regulations.[4][9]
Quantitative Data Summary
The following table summarizes key quantitative data for the hazardous components of Dolo-adamon.
Table 2: Quantitative Hazard Data for Dolo-adamon Components
| Component | CAS Number | Molecular Weight | Oral LD50 (Rat) | Hazard Statements |
| Codeine Phosphate | 41444-62-6 | 406.37 g/mol [2] | 85 mg/kg[2] | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H361 (Suspected of damaging fertility or the unborn child)[1][3] |
| Dipyrone (Metamizole Sodium) | 68-89-3 | 333.34 g/mol [6] | 3000 mg/kg[5] | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure)[5] |
| Ciclonium Bromide | 29546-59-6 | 408.42 g/mol | Not available | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H330 (Fatal if inhaled)[8] |
Visualized Workflows
The following diagrams illustrate the procedural logic for handling Dolo-adamon safely.
Caption: PPE Selection Workflow for Dolo-adamon Handling.
Caption: Workflow for Safe Handling and Disposal of Dolo-adamon.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. ofipharma.com [ofipharma.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Metamizole sodium - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CODEINE PHOSPHATE SDS - Download & Subscribe for Updates [sdsmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
